molecular formula C11H9NO3 B1582544 Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 37497-84-0

Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B1582544
CAS No.: 37497-84-0
M. Wt: 203.19 g/mol
InChI Key: HLIJPUALSQELGB-UHFFFAOYSA-N
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Description

Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-oxo-2H-isoquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-6-12-10(13)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIJPUALSQELGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348869
Record name Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37497-84-0
Record name Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate. This heterocyclic compound is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various biologically active molecules.

Core Molecular Attributes

This compound is a derivative of the isoquinoline-1-one scaffold, a privileged structure in drug discovery. Its core attributes are summarized below.

PropertyValueSource(s)
Chemical Name This compound--INVALID-LINK--
CAS Number 37497-84-0[1]
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1]
IUPAC Name methyl 1-oxo-2H-isoquinoline-4-carboxylate[1]
InChI Key HLIJPUALSQELGB-UHFFFAOYSA-N[1]
SMILES COC(=O)C1=CNC(=O)C2=CC=CC=C21[1]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and role in chemical reactions.

PropertyValueSource(s)
Melting Point 259-261 °C--INVALID-LINK--
Boiling Point (Predicted) 439.7 ± 45.0 °C--INVALID-LINK--
Density (Predicted) 1.288 ± 0.06 g/cm³--INVALID-LINK--
pKa (Predicted) 12.46 ± 0.40--INVALID-LINK--
Storage Temperature 2-8 °C--INVALID-LINK--

Synthesis and Chemical Reactivity

The synthesis of the 1-oxo-1,2-dihydroisoquinoline-4-carboxylate core is a key step in accessing a variety of more complex molecules. Several synthetic strategies have been developed for this scaffold and its derivatives.

Synthetic Pathways

A prevalent method for the synthesis of the parent acid, 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, involves the Castagnoli-Cushman reaction . This reaction utilizes homophthalic anhydrides and imines to construct the isoquinolone ring system.

A detailed, step-by-step protocol for the synthesis of the corresponding acid, which can then be esterified to the methyl ester, is outlined below. This method is adapted from procedures for analogous compounds.

Experimental Protocol: Synthesis of 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine homophthalic anhydride (1 equivalent) and a suitable imine precursor, such as a 1,3,5-triazinane derivative, in a high-boiling solvent like toluene or xylene.

  • Reaction Execution: Heat the reaction mixture to reflux for several hours until the starting materials are consumed (monitoring by TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired carboxylic acid.

  • Esterification: The resulting carboxylic acid can be converted to the methyl ester by standard esterification procedures, for example, by reacting with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Homophthalic Anhydride +\nImine Precursor", fillcolor="#FBBC05"]; Reaction [label="Castagnoli-Cushman Reaction\n(Reflux in Toluene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Solvent Removal"]; Purification [label="Recrystallization"]; Acid [label="1-Oxo-1,2-dihydroisoquinoline-\n4-carboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Esterification [label="Esterification\n(Methanol, H+)"]; FinalProduct [label="Methyl 1-oxo-1,2-dihydroisoquinoline-\n4-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Acid; Acid -> Esterification; Esterification -> FinalProduct; }

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is centered around the functional groups present in the molecule: the ester, the lactam, and the aromatic ring.

  • Ester Group: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, or transesterification with other alcohols. It can also be converted to amides by reaction with amines, a key step in the synthesis of many biologically active compounds.

  • Lactam N-H: The nitrogen atom of the lactam can be alkylated or acylated to introduce substituents at the 2-position of the isoquinoline ring.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups to modify the properties of the molecule.

Spectroscopic Characterization

SpectroscopyExpected Features
¹H NMR Aromatic protons (multiplets in the range of δ 7.0-8.5 ppm), a singlet for the methyl ester protons (around δ 3.9 ppm), and a singlet for the proton at the 3-position. The lactam N-H proton would likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR Carbonyl carbons of the ester and lactam (in the range of δ 160-170 ppm), aromatic carbons, the methyl carbon of the ester (around δ 52 ppm), and the carbon at the 3-position.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the lactam (around 3200-3400 cm⁻¹), C=O stretching of the ester and lactam (around 1650-1750 cm⁻¹), and C=C stretching of the aromatic ring.
Mass Spectrometry The mass spectrum would show the molecular ion peak (M⁺) at m/z 203, corresponding to the molecular weight of the compound.

Biological and Medicinal Relevance

The 1-oxo-1,2-dihydroisoquinoline scaffold is a cornerstone in the development of novel therapeutic agents due to its wide range of biological activities. Derivatives of this core structure have shown promise as:

  • Anticancer Agents: The isoquinoline-1-one moiety is a key component of several inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. PARP inhibitors are a clinically validated class of anticancer drugs.

  • Antiviral Agents: Some isoquinoline derivatives have demonstrated activity against various viruses.

  • Enzyme Inhibitors: The rigid, planar structure of the isoquinoline ring system makes it an attractive scaffold for designing inhibitors that can fit into the active sites of various enzymes.

This compound serves as a critical starting material for the synthesis of these more complex and biologically active molecules. Its functional groups provide convenient handles for diversification and the generation of libraries of compounds for drug discovery screening.

graph Biological_Relevance { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Molecule [label="Methyl 1-oxo-1,2-dihydroisoquinoline-\n4-carboxylate", fillcolor="#FBBC05"]; Intermediate [label="Key Synthetic\nIntermediate"]; Derivatives [label="Diverse Biologically\nActive Derivatives"]; PARP [label="PARP Inhibitors\n(Anticancer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antiviral [label="Antiviral Agents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme [label="Other Enzyme\nInhibitors", fillcolor="#34A853", fontcolor="#FFFFFF"];

Molecule -> Intermediate; Intermediate -> Derivatives; Derivatives -> PARP; Derivatives -> Antiviral; Derivatives -> Enzyme; }

Caption: Biological relevance of the target molecule as a key intermediate.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Hazard Class: Irritant[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting material for the preparation of a wide array of biologically active compounds. A thorough understanding of its fundamental properties is essential for its effective use in research and drug development.

References

An In-Depth Technical Guide to Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the field of medicinal chemistry and drug development. Its core structure, the 1-oxo-1,2-dihydroisoquinoline scaffold, is a key pharmacophore found in a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, and its emerging role as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated target in cancer therapy.

Part 1: Chemical Identity and Properties

IUPAC Name and Synonyms

The formal IUPAC name for this compound is methyl 1-oxo-2H-isoquinoline-4-carboxylate [1]. However, it is also commonly referred to by several synonyms in scientific literature and chemical databases. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

Common Synonyms:

  • This compound[1]

  • Methyl 1-oxo-1,2-dihydro-4-isoquinolinecarboxylate[1]

  • 1-Hydroxy-isoquinoline-4-carboxylic acid methyl ester[1]

  • 1-oxo-2H-isoquinoline-4-carboxylic acid methyl ester

  • 4-Isoquinolinecarboxylic acid, 1,2-dihydro-1-oxo-, methyl ester

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃PubChem CID: 641184[1]
Molecular Weight 203.19 g/mol PubChem CID: 641184[1]
CAS Number 37497-84-0PubChem CID: 641184
Appearance Solid (form may vary)General knowledge
Melting Point 259-261 °CChemicalBook
Boiling Point 439.7±45.0 °C (Predicted)ChemicalBook
Density 1.288±0.06 g/cm³ (Predicted)ChemicalBook
pKa 12.46±0.40 (Predicted)ChemicalBook

Part 2: Synthesis and Mechanism

Synthesis of the Isoquinoline Scaffold: The Castagnoli-Cushman Reaction

The synthesis of the 1-oxo-1,2-dihydroisoquinoline core is often achieved through the Castagnoli-Cushman reaction. This powerful multicomponent reaction provides an efficient route to construct this heterocyclic system. The reaction typically involves the condensation of a homophthalic anhydride with an imine.

Conceptual Synthesis Workflow:

G cluster_0 Step 1: Core Synthesis (Castagnoli-Cushman Reaction) cluster_1 Step 2: Aromatization & Esterification A Homophthalic Anhydride D 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid intermediate A->D B Amine Source (e.g., Ammonium Acetate) B->D C Carbonyl Compound C->D E Dehydrogenation/Oxidation D->E F Esterification (Methanol, Acid Catalyst) E->F G This compound F->G

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Causality: The choice of the Castagnoli-Cushman reaction is predicated on its efficiency in forming the core isoquinoline ring system in a convergent manner. The use of homophthalic anhydride provides the necessary benzene ring and the two-carbon unit that will form part of the new heterocyclic ring. The amine source and carbonyl compound will dictate the substituents on the nitrogen and the 3-position of the resulting tetrahydroisoquinoline intermediate. The subsequent dehydrogenation or oxidation step is crucial to introduce the double bond and form the aromatic isoquinoline system. Finally, a standard acid-catalyzed esterification with methanol yields the desired methyl ester.

Mechanism of Action: PARP Inhibition

Derivatives of the 1-oxo-1,2-dihydroisoquinoline scaffold have emerged as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1. PARP enzymes are central to the cellular response to DNA damage, primarily through their role in single-strand break repair.[2]

The Principle of Synthetic Lethality: In healthy cells, multiple DNA repair pathways exist. However, certain cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the homologous recombination (HR) pathway for repairing double-strand breaks. These cancer cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair single-strand breaks.[3][4]

Inhibition of PARP in these BRCA-deficient cancer cells leads to the accumulation of unrepaired single-strand breaks, which, during DNA replication, are converted into double-strand breaks.[4] Without a functional HR pathway to repair these double-strand breaks, the cancer cells undergo apoptosis, a phenomenon known as synthetic lethality.[4]

Mechanism of Isoquinoline-Based PARP Inhibitors:

Isoquinolinone-based PARP inhibitors act as competitive inhibitors of the PARP enzyme's catalytic domain. They mimic the nicotinamide moiety of the NAD+ substrate, binding to the active site and preventing the synthesis of poly(ADP-ribose) chains.[2] This inhibition not only blocks the recruitment of DNA repair proteins but can also "trap" the PARP enzyme on the DNA, creating a cytotoxic lesion that further disrupts DNA replication and repair.[2]

Signaling Pathway of PARP Inhibition in Cancer Cells:

G cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA_damage Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 BER Base Excision Repair PARP1->BER PARP_trapping PARP1 Trapping PARP1->PARP_trapping DNA_repair DNA Repair BER->DNA_repair DSB Double-Strand Break Formation BER->DSB Blocked Repair PARPi This compound (PARP Inhibitor) PARPi->PARP1 Inhibition Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Caption: Signaling pathway of PARP inhibition leading to apoptosis in homologous recombination-deficient cancer cells.

Part 3: Spectroscopic Data (Reference)

While a dedicated, comprehensive set of spectra for this compound is not available in the provided search results, data for closely related analogs can serve as a valuable reference for researchers. The following represents a compilation of expected and reported spectral characteristics for similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Aromatic protons would be expected in the range of δ 7.0-8.5 ppm. The methyl ester protons would appear as a singlet around δ 3.8-4.0 ppm. The proton on the nitrogen (if not exchanged) would likely be a broad singlet.

  • ¹³C NMR: The carbonyl carbon of the ester would be expected around δ 165-175 ppm. The amide carbonyl would also be in a similar downfield region. Aromatic carbons would appear between δ 120-140 ppm. The methyl carbon of the ester would be around δ 50-55 ppm. A ¹³C NMR spectrum for the parent compound is available on PubChem[1].

Infrared (IR) Spectroscopy
  • C=O stretching: Two distinct carbonyl stretches would be expected. One for the amide carbonyl (around 1650-1680 cm⁻¹) and one for the ester carbonyl (around 1720-1740 cm⁻¹).

  • N-H stretching: A broad peak around 3200-3400 cm⁻¹ would indicate the N-H bond of the lactam.

  • C-O stretching: A peak in the region of 1200-1300 cm⁻¹ would correspond to the C-O bond of the ester.

Mass Spectrometry (MS)

The molecular ion peak (M⁺) would be expected at m/z 203.19, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester or the entire ester group.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. Its efficient synthesis, rooted in established organic reactions, and its potent biological activity as a PARP inhibitor underscore its potential for the development of novel therapeutics, particularly in oncology. This guide provides a foundational understanding of this compound, intended to support further research and innovation in the field.

References

"Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Executive Summary: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates its core physicochemical properties, details established and practical synthetic methodologies with mechanistic insights, and explores its potential as a pivotal building block for developing novel therapeutic agents. Particular emphasis is placed on the strategic importance of the 1-oxo-isoquinoline scaffold, which is a recognized pharmacophore in various biologically active molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific endeavors.

Introduction to the 1-Oxo-Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic scaffold widely distributed in natural products, particularly alkaloids, and synthetic compounds with diverse and potent pharmacological activities.[1] The fusion of a benzene ring with a pyridine ring endows the structure with unique electronic and steric properties, making it an ideal foundation for interacting with a wide array of biological targets.[2] Within this family, the 1-oxo-1,2-dihydroisoquinoline (or isocarbostyril) substructure represents a critical pharmacophore. Its derivatives have demonstrated potential as anti-inflammatory, anti-cancer, and enzyme inhibitory agents.[2][3]

This compound (CAS Number: 37497-84-0 ) is a key derivative that serves as a versatile synthetic intermediate.[4][5][6] Its ester functionality at the C-4 position provides a reactive handle for further molecular elaboration, such as amidation or reduction, enabling the construction of diverse chemical libraries for screening and lead optimization. Understanding the synthesis and reactivity of this molecule is therefore fundamental to unlocking its potential in drug development programs.

Physicochemical and Structural Properties

A precise understanding of a compound's physicochemical properties is essential for its application in synthesis and biological assays. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 37497-84-0[4][5][6]
Molecular Formula C₁₁H₉NO₃[4][5][6]
Molecular Weight 203.19 g/mol [4][5][6]
IUPAC Name methyl 1-oxo-2H-isoquinoline-4-carboxylate[6]
Melting Point 259-261 °C[5]
Boiling Point (Predicted) 439.7 ± 45.0 °C[5]
Density (Predicted) 1.288 ± 0.06 g/cm³[5]
pKa (Predicted) 12.46 ± 0.40[5]

Synthesis and Mechanistic Considerations

The synthesis of 1-oxo-isoquinoline derivatives is a well-explored area of organic chemistry. For the related 2,3-unsubstituted 3,4-dihydroquinolone core, methods have been developed to avoid specialized equipment like autoclaves, making the synthesis more accessible.[7] A particularly robust and adaptable method for creating such scaffolds is the Castagnoli-Cushman Reaction (CCR).[7]

The Castagnoli-Cushman Reaction Pathway

The CCR involves the reaction of a homophthalic anhydride with an imine (or an imine equivalent) to generate a cis-4-carboxytetrahydroisoquinolinone. This reaction is highly valuable for its diastereoselectivity and efficiency in constructing the core ring system. A practical approach involves using 1,3,5-triazinanes as formaldimine synthetic equivalents.[7] Subsequent oxidation or aromatization of the dihydroisoquinoline intermediate would yield the target compound, this compound.

The causality behind this choice of pathway lies in its practicality and control. Using a stable triazinane precursor for the imine allows for a controlled, one-pot reaction sequence under manageable conditions, which is a significant advantage over methods requiring high pressure and temperature.[7]

G cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_post_modification Post-Modification anhydride Homophthalic Anhydride ccr Castagnoli-Cushman Reaction (CCR) anhydride->ccr triazinane 1,3,5-Triazinane (Formaldimine Source) triazinane->ccr dihydro_intermediate Dihydroisoquinolinone Carboxylic Acid Intermediate ccr->dihydro_intermediate Forms core scaffold esterification Esterification (e.g., MeOH, H⁺) dihydro_intermediate->esterification Adds methyl ester oxidation Oxidation/ Aromatization esterification->oxidation final_product Methyl 1-oxo-1,2- dihydroisoquinoline-4-carboxylate oxidation->final_product Final product formation

Caption: Synthetic workflow via the Castagnoli-Cushman Reaction.

Role in Drug Discovery and Development

The true value of this compound lies in its application as a versatile scaffold for constructing more complex, biologically active molecules. The 1-oxo-isoquinoline core is a key feature in inhibitors of Poly(ADP-ribose) polymerase (PARP), an important enzyme family involved in DNA repair and a validated target in oncology.[7][8][9]

A Scaffold for PARP Inhibitors

Novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been designed and synthesized as potent PARP inhibitors.[7][8] The synthesis of these complex amides originates from the corresponding carboxylic acid, which is a direct downstream product of the hydrolysis of this compound or its dihydro-analogue.[7] The ester group at the C-4 position serves as an ideal electrophilic site for amidation with a diverse range of amines, allowing for systematic Structure-Activity Relationship (SAR) studies. This iterative process of synthesis and in vitro testing is fundamental to identifying lead compounds with high potency and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8][9]

G cluster_modification Chemical Elaboration cluster_library Compound Library Generation cluster_application Therapeutic Application start Methyl 1-oxo-1,2- dihydroisoquinoline-4-carboxylate hydrolysis Basic Hydrolysis (e.g., NaOH) start->hydrolysis Step 1 amidation Amide Coupling (e.g., HATU, EDCI) hydrolysis->amidation Step 2: Forms Carboxylic Acid library Library of Novel 1-Oxo-isoquinoline Carboxamides amidation->library Generates amines Diverse Amine Building Blocks (R-NH₂) amines->amidation Step 3 screening Biological Screening (e.g., PARP Inhibition Assay) library->screening Evaluates lead_compound Lead Compound for Drug Development screening->lead_compound Identifies

Caption: Workflow for developing bioactive agents from the title compound.

Exemplary Experimental Protocol: Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid

This protocol is adapted from established methods for the synthesis of the core acid, which is the immediate precursor for further elaboration and is derivable from the title compound's dihydro-analogue.[7] This protocol is self-validating as it includes steps for purification and characterization to confirm product integrity.

Objective: To synthesize 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid via the Castagnoli-Cushman reaction.

Materials:

  • Homophthalic anhydride

  • 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (formaldimine equivalent)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Trifluoroacetic acid (TFA)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Standard laboratory glassware and magnetic stirrer

  • Purification: Silica gel for column chromatography

  • Analytical: NMR spectrometer, Mass spectrometer

Procedure:

  • Reaction Setup: To a solution of homophthalic anhydride (1.0 eq) in an anhydrous solvent under an inert atmosphere (N₂), add 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (0.34 eq).

  • Cyclization (CCR): Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Causality: This step forms the crucial C-C and C-N bonds to create the dihydroisoquinolinone ring structure.

  • Work-up & Esterification (Optional but recommended for purification): Upon completion, the reaction mixture can be concentrated. The resulting carboxylic acid is often esterified (e.g., with methanol and a catalytic amount of sulfuric acid) to the corresponding methyl ester, as esters are generally easier to purify via silica gel chromatography than carboxylic acids.[7]

  • Purification: Purify the crude product (ester or acid) by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Deprotection (if triazinane was used): If the nitrogen is protected (e.g., with a 2,4-dimethoxybenzyl group), this group can be cleanly removed by treatment with Trifluoroacetic acid (TFA) in dichloromethane.[7]

  • Hydrolysis to Carboxylic Acid: If the ester was synthesized for purification, it must be hydrolyzed back to the carboxylic acid. Dissolve the purified ester in a mixture of THF/Methanol and add an aqueous solution of NaOH (e.g., 2 M). Stir at room temperature until TLC indicates complete conversion.

  • Acidification and Isolation: Acidify the reaction mixture with HCl (e.g., 1 M) to precipitate the carboxylic acid product. Filter the solid, wash with cold water, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The spectroscopic data should be consistent with the target structure of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid.

Conclusion and Future Perspectives

This compound is more than a catalog chemical; it is a strategically valuable intermediate for modern drug discovery. Its synthesis is achievable through robust and scalable chemical reactions like the Castagnoli-Cushman reaction. The demonstrated utility of its core scaffold in high-value targets such as PARP underscores its potential. Future research will likely focus on expanding the diversity of derivatives created from this building block, exploring new coupling chemistries at the C-4 position, and evaluating the resulting compounds against a broader range of biological targets, including kinases and other enzymes implicated in human disease.

References

An In-depth Technical Guide to Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate: From Natural Discovery to a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate, a heterocyclic compound of significant interest to the scientific and drug development communities. This document traces the origins of the molecule from its discovery as a natural product to its emergence as a valuable synthetic intermediate in medicinal chemistry. We will delve into its physicochemical properties, propose a robust synthetic pathway based on established chemical principles, and explore its application as a key building block in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important scaffold.

Introduction and Discovery

This compound is a molecule belonging to the isoquinolinone class of heterocyclic compounds. Its discovery is rooted in the field of natural product chemistry.

A Natural Alkaloid from Rubus chingii Hu

The first identification of this compound was as a natural product isolated from the fruit of Rubus chingii Hu[1]. This plant, commonly known as the Chinese raspberry ("Fu-Pen-Zi"), has a long history of use in traditional Chinese medicine for various ailments[1]. In 2008, a study by Chai and colleagues reported the isolation and identification of this and other alkaloids from the ethanol extract of the plant's fruit[2][3]. This discovery underscored the ethnobotanical importance of R. chingii and introduced a new molecular entity to the scientific community. The extracts of R. chingii have been reported to possess a range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties, although these effects have not been specifically attributed to this compound itself[1][4].

Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃PubChem[5]
Molecular Weight 203.19 g/mol PubChem[5]
CAS Number 37497-84-0PubChem[5]
Appearance White solid (presumed)General knowledge
Melting Point 259-261 °CAlfa Chemistry
XLogP3 0.9PubChem[5]
Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and quality control of a chemical compound.

¹H NMR Spectroscopy: A patent document reports the following ¹H NMR data for a compound purported to be this compound. However, it is presented with a caution that it appears incomplete and may not fully represent the true spectrum of the pure compound[2].

  • ¹H-NMR (400 MHz, CDCl₃, δ, ppm): 11.33 (br. s, 1H), 8.42 (d, 1H), 7.67 (m, 1H), 7.56 (d, 1H), 7.52 (t, 1H), 7.18 (d, 1H), 6.57 (d, 1H)[2].

Note: This reported data is questionable as it does not account for the methyl ester protons and lacks some expected coupling constants. Researchers should verify this data with their own analytical results.

¹³C NMR Spectroscopy: To date, a publicly available, experimentally determined ¹³C NMR spectrum for this compound has not been identified in the surveyed literature.

Synthesis of the Isoquinolinone Core

While this compound can be obtained from a natural source, chemical synthesis offers a more reliable and scalable supply for research and development purposes. Here, we propose a plausible synthetic route based on established methodologies for constructing the isoquinolinone scaffold.

Proposed Synthetic Pathway: A Dieckmann Condensation Approach

A logical and efficient approach to the synthesis of the target molecule involves an intramolecular Dieckmann condensation of a suitably substituted N-acylamino acid ester. This method is a powerful tool for the formation of cyclic β-keto esters.

The proposed retrosynthetic analysis is as follows:

G Target This compound Intermediate1 Methyl 2-((2-(methoxycarbonyl)phenyl)amino)-2-oxoacetate Target->Intermediate1 Dieckmann Condensation StartingMaterial1 Dimethyl homophthalate Intermediate1->StartingMaterial1 Amidation StartingMaterial2 Oxalyl chloride Intermediate1->StartingMaterial2 Acylation StartingMaterial3 Ammonia Intermediate1->StartingMaterial3

Caption: Retrosynthetic analysis for the proposed synthesis.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method and has not been experimentally validated for this specific target. It is based on analogous transformations reported in the literature.

Step 1: Synthesis of Dimethyl homophthalate

  • To a solution of homophthalic acid (1 eq.) in methanol (10 vol.), add sulfuric acid (0.1 eq.) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Dimethyl homophthalate.

Step 2: Synthesis of Methyl 2-((2-(methoxycarbonyl)phenyl)amino)-2-oxoacetate

  • To a solution of Dimethyl homophthalate (1 eq.) in a suitable solvent (e.g., toluene), add a solution of ammonia in methanol (1.2 eq.) dropwise at room temperature.

  • Stir the mixture for 12-16 hours.

  • Filter the resulting precipitate and wash with cold methanol to yield the corresponding amide.

  • Suspend the amide in an inert solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add oxalyl chloride (1.1 eq.) dropwise, followed by a catalytic amount of DMF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with methanol to form the desired methyl ester.

  • Purify the crude product by column chromatography.

Step 3: Dieckmann Condensation to Yield this compound

  • To a solution of sodium methoxide (1.5 eq.) in anhydrous methanol under an inert atmosphere, add a solution of Methyl 2-((2-(methoxycarbonyl)phenyl)amino)-2-oxoacetate (1 eq.) in anhydrous methanol dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with aqueous HCl at 0 °C.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Reaction Mechanism: The Dieckmann Condensation

The key step in this proposed synthesis is the Dieckmann condensation, an intramolecular Claisen condensation.

G cluster_0 Dieckmann Condensation Mechanism A 1. Deprotonation B 2. Intramolecular Nucleophilic Attack A->B C 3. Elimination of Methoxide B->C D 4. Tautomerization/ Protonation C->D G Start Methyl 1-oxo-1,2- dihydroisoquinoline-4-carboxylate Product N-alkylated Isoquinolinone Start->Product N-Alkylation Reagents R-X, Base (e.g., Cyclopentyl Iodide, K₂CO₃) Reagents->Product Final Beta-Secretase Modulators Product->Final Further Synthetic Steps

References

"Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate" synthesis from homophthalic anhydride

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

An In-depth Analysis of the Reaction Between Homophthalic Anhydride and Methyl Glycinate for Researchers and Drug Development Professionals

Executive Summary

The 1-oxo-1,2-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a detailed technical overview of a robust and accessible synthetic route to this compound, a key intermediate for further chemical elaboration. The synthesis proceeds via a two-step sequence involving the nucleophilic acyl substitution of homophthalic anhydride with methyl glycinate, followed by an intramolecular cyclization and dehydration cascade. This document elucidates the underlying reaction mechanisms, provides a comprehensive experimental protocol, and offers insights into process optimization and characterization, serving as a vital resource for scientists engaged in heterocyclic chemistry and drug discovery.

Introduction: The Significance of the Isoquinolone Core

The isoquinolone structural motif is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities. Derivatives have been investigated as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are critical targets in oncology.[1][2] The synthesis of functionalized isoquinolones, therefore, remains an area of intense research. The title compound, this compound, serves as a versatile building block, with the ester functionality at the C4 position providing a convenient handle for diversification through amide coupling or other transformations.[1][3] This guide focuses on a classical yet highly effective approach utilizing readily available starting materials: homophthalic anhydride and an amino acid ester.

Strategic Approach: A Retrosynthetic Overview

The synthetic strategy is predicated on a logical disconnection of the target molecule. The core isoquinolone ring is formed by creating a key amide bond and a new carbon-carbon bond. Retrosynthetic analysis reveals that the structure can be simplified back to homophthalic anhydride and methyl glycinate, outlining a straightforward and convergent synthetic plan.

G cluster_target Target Molecule cluster_intermediate Key Intermediate cluster_start Starting Materials Target This compound Intermediate N-(2-(2-methoxy-2-oxoethyl)acetyl)glycine (Open-chain intermediate) Target->Intermediate Intramolecular Cyclization (C-C bond formation) SM1 Homophthalic Anhydride Intermediate->SM1 Nucleophilic Acylation (Amide bond formation) SM2 Methyl Glycinate Intermediate->SM2

Caption: Retrosynthetic analysis of the target molecule.

Mechanistic Deep Dive: From Reactants to Product

The transformation from homophthalic anhydride to the isoquinolone product is a fascinating cascade of fundamental organic reactions. Understanding the mechanism is paramount for optimizing conditions and troubleshooting potential issues. The process can be dissected into two primary stages.

Stage 1: Nucleophilic Acylation and Ring Opening

The synthesis initiates with the nucleophilic attack of the amino group of methyl glycinate on one of the electrophilic carbonyl carbons of homophthalic anhydride.[4] This is a classic example of N-acylation using a cyclic anhydride.[5] The reaction proceeds readily, often at room temperature, leading to the opening of the anhydride ring to form a carboxylic acid and an amide, yielding the open-chain intermediate, 2-((2-((methoxycarbonyl)methyl)amino)-2-oxoethyl)benzoic acid.

Stage 2: Intramolecular Cyclization and Dehydration

This stage is the crux of the isoquinolone ring formation. It is typically promoted by heat and often facilitated by a dehydrating agent, such as acetic anhydride. The mechanism involves two key events:

  • Intramolecular Condensation: The methylene group alpha to the ester is activated. Under thermal or acid-catalyzed conditions, this carbanion-like species attacks the carbonyl group of the benzoic acid moiety. This step forms the new six-membered ring and a new C-C bond.

  • Dehydration/Tautomerization: The resulting tetrahedral intermediate readily undergoes dehydration to form a double bond within the newly formed ring. Subsequent tautomerization yields the stable, aromatic 1-oxo-1,2-dihydroisoquinoline system.

G Reactants Homophthalic Anhydride + Methyl Glycinate Intermediate N-Acyl Amino Acid (Open-Chain Intermediate) Reactants->Intermediate Nucleophilic Acylation (Ring Opening) Cyclized Cyclized Intermediate (Tetrahedral) Intermediate->Cyclized Intramolecular Condensation (Heat / Acetic Anhydride) Product Target Molecule (Methyl 1-oxo-1,2-dihydro- isoquinoline-4-carboxylate) Cyclized->Product Dehydration & Tautomerization

Caption: Simplified reaction mechanism workflow.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methodologies for isoquinolone formation.[6][7] Researchers should perform their own optimization based on laboratory conditions and analytical monitoring.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )M.P. (°C)CAS No.Notes
Homophthalic AnhydrideC₉H₆O₃162.14140-143703-59-3[8]
Methyl Glycinate HClC₃H₈ClNO₂125.55175 (dec.)5680-79-5Use free base or neutralize in situ.
Triethylamine (TEA)C₆H₁₅N101.19-115121-44-8Base to free methyl glycinate.
Acetic AnhydrideC₄H₆O₃102.09-73108-24-7Solvent and dehydrating agent.
PyridineC₅H₅N79.10-42110-86-1Optional: Can be used as a high-boiling solvent.
Ethyl AcetateC₄H₈O₂88.11-84141-78-6For extraction/purification.
HexanesC₆H₁₄86.18-95110-54-3For recrystallization/purification.
Step-by-Step Procedure

Step A: In situ generation of Methyl Glycinate (Free Base)

  • To a 250 mL round-bottom flask, add methyl glycinate hydrochloride (1.0 eq).

  • Suspend the salt in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 5 mL per gram of salt).

  • Cool the suspension in an ice bath (0 °C).

  • Add triethylamine (1.1 eq) dropwise with stirring.

  • Stir the mixture at 0 °C for 15 minutes, then at room temperature for 30 minutes. The formation of triethylammonium chloride precipitate will be observed.

  • Filter the mixture to remove the salt and wash the solid with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the free base of methyl glycinate as an oil. Use immediately in the next step.

Step B: Synthesis of this compound

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve homophthalic anhydride (1.0 eq) in acetic anhydride (approx. 10 mL per gram of anhydride).[7]

  • Add the freshly prepared methyl glycinate (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 140 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into ice-cold water (100 mL) with vigorous stirring to quench the excess acetic anhydride.

  • A precipitate should form. Continue stirring for 30 minutes until precipitation is complete.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol or a mixture of ethyl acetate/hexanes.

  • Dry the crude product under vacuum.

Purification

Recrystallize the crude solid from a suitable solvent system, such as ethanol, ethyl acetate, or a mixture of ethyl acetate and hexanes, to yield the pure product.

G cluster_prep Reactant Preparation cluster_reaction Main Reaction cluster_workup Work-up & Purification start Suspend Methyl Glycinate HCl add_tea Add Triethylamine (TEA) at 0°C start->add_tea stir Stir and Filter add_tea->stir concentrate Concentrate to get Free Base stir->concentrate add_glycinate Add Methyl Glycinate Free Base concentrate->add_glycinate dissolve Dissolve Homophthalic Anhydride in Acetic Anhydride dissolve->add_glycinate reflux Reflux for 2-4 hours add_glycinate->reflux cool Cool to Room Temp reflux->cool quench Quench in Ice Water cool->quench filtrate Filter Solid Product quench->filtrate recrystallize Recrystallize & Dry filtrate->recrystallize

Caption: Experimental workflow for the synthesis.

Product Characterization and Validation

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

AnalysisExpected Results
Appearance Off-white to pale yellow crystalline solid
Yield 60-80% (post-recrystallization)
¹H NMR Signals corresponding to aromatic protons (4H), a singlet for the C3 proton, a singlet for the N-H proton (broad), and a singlet for the methyl ester protons (3H).
¹³C NMR Resonances for carbonyl carbons (amide and ester), aromatic carbons, and the methyl ester carbon.
Mass Spec (MS) Molecular ion peak corresponding to the exact mass of C₁₁H₉NO₃.
Infrared (IR) Characteristic peaks for N-H stretching, C=O stretching (amide and ester), and aromatic C-H stretching.

Troubleshooting and Process Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; inefficient cyclization; product loss during work-up.Increase reflux time and monitor by TLC. Ensure anhydrous conditions. Use a higher boiling solvent like pyridine or toluene if acetic anhydride is insufficient. Be cautious during quenching to avoid hydrolysis of the ester.
Formation of Byproducts Decarboxylation at high temperatures; formation of polymeric materials.Use the minimum effective temperature for reflux. Consider alternative cyclization agents like polyphosphoric acid (PPA) at a controlled temperature.
Product is an Oil or Gummy Solid Impurities present; incomplete removal of acetic acid/anhydride.Ensure thorough washing after filtration. Perform column chromatography (Silica gel, Ethyl Acetate/Hexanes gradient) if recrystallization fails.
Reaction Stalls Poor quality reagents; insufficient activation for cyclization.Use freshly distilled solvents and high-purity starting materials. A catalytic amount of a stronger acid (e.g., p-TsOH) might facilitate cyclization, but must be used cautiously to avoid side reactions.

Conclusion

The synthesis of this compound from homophthalic anhydride and methyl glycinate represents a classical, efficient, and scalable route to a valuable heterocyclic building block. The reaction's success hinges on a two-stage mechanism: a rapid N-acylation followed by a thermally-driven intramolecular cyclization. By understanding the mechanistic underpinnings and adhering to a carefully controlled experimental protocol, researchers can reliably produce this key intermediate, paving the way for the development of novel and diverse molecular entities in the field of drug discovery and materials science.

References

Spectroscopic Analysis of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed overview of the spectroscopic characterization of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate. Due to the limited availability of a complete set of publicly accessible, experimentally verified spectroscopic data from a single source, this document outlines the expected spectral features based on the known chemical structure and available data from spectral databases. It is intended to serve as a reference for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this heterocyclic compound using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its isoquinoline core, a scaffold present in numerous biologically active molecules. Accurate structural characterization is the cornerstone of any chemical research and development program. Spectroscopic techniques are paramount in providing unambiguous identification and structural elucidation of novel compounds.

This guide will discuss the theoretical and expected spectroscopic data for the title compound, drawing upon fundamental principles of spectroscopy and data from analogous structures. While a complete, unified experimental dataset is not currently available in the public domain, the information presented herein provides a robust framework for the analysis and interpretation of experimentally acquired spectra.

Chemical Structure and Predicted Spectroscopic Features

The chemical structure of this compound is presented below:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve sample in deuterated solvent acq_1h ¹H NMR prep->acq_1h acq_13c ¹³C NMR acq_1h->acq_13c acq_2d 2D NMR (COSY, HSQC, HMBC) acq_13c->acq_2d proc Fourier Transform, Phase Correction, Baseline Correction acq_2d->proc analysis Spectral Interpretation & Structure Elucidation proc->analysis G cluster_sample Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_output Output intro Direct Infusion or LC/GC ion EI or ESI intro->ion analyzer Quadrupole, TOF, etc. ion->analyzer detector Detection analyzer->detector spectrum Mass Spectrum detector->spectrum

An In-Depth Technical Guide to the Solubility and Stability of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the 1-oxo-1,2-dihydroisoquinoline scaffold, is a key pharmacophore in a variety of biologically active molecules. As a synthetic intermediate and a potential active pharmaceutical ingredient (API) in its own right, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for researchers in formulation development, process chemistry, and analytical sciences. This guide provides a comprehensive overview of the known properties of this compound and outlines detailed, field-proven methodologies for its characterization.

While specific experimental data for this exact molecule is not extensively available in peer-reviewed literature, this guide will leverage data from closely related analogues and fundamental chemical principles to provide robust, actionable insights. The protocols described herein are designed as self-validating systems, ensuring that researchers can confidently determine the solubility and stability profiles of this compound.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for any experimental design. The key computed and reported properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃PubChem[1]
Molecular Weight 203.19 g/mol PubChem[1]
IUPAC Name methyl 1-oxo-2H-isoquinoline-4-carboxylatePubChem[1]
CAS Number 37497-84-0PubChem[1]
Predicted Melting Point 259-261°CChemicalBook[2]
Predicted Boiling Point 439.7 ± 45.0 °CChemicalBook[2]
Predicted Density 1.288 ± 0.06 g/cm³ChemicalBook[2]
XLogP3 0.9PubChem[1]

The presence of both a hydrogen bond donor (the N-H group of the lactam) and multiple hydrogen bond acceptors (the three oxygen atoms), along with a planar aromatic system, suggests that crystal lattice energy will significantly influence its solubility. The positive XLogP3 value indicates a slight preference for lipophilic environments, though the molecule retains polar characteristics.

Solubility Profile: A Predictive and Experimental Approach

Accurate solubility data is critical for everything from choosing a reaction solvent to designing a drug delivery system. In the absence of published quantitative data, a combination of qualitative inference and a systematic experimental approach is necessary.

Qualitative Solubility Assessment

From synthetic procedures of related compounds, we can infer a likely solubility profile. For instance, the synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides uses the methyl ester precursor, and purification often involves solvents like dichloromethane, suggesting solubility in chlorinated solvents[3]. Furthermore, related quinolone carboxylates have been recrystallized from mixtures of dimethylformamide (DMF) and methanol, indicating solubility in polar aprotic solvents and some alcohols[4].

Predicted Solubility:

  • Likely Soluble: Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Sparingly Soluble to Soluble: Methanol, Ethanol, Acetonitrile.

  • Likely Insoluble: Water, Hexanes, Diethyl Ether.

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative estimates, a systematic equilibrium solubility study is required. The following protocol describes a robust method for determining the solubility of this compound in various solvents.

Causality Behind Experimental Choices:

  • Solvent Selection: A range of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants should be chosen to build a comprehensive profile relevant to both organic synthesis and pharmaceutical formulation (e.g., water, buffered solutions at different pH, ethanol, propylene glycol, DCM, and acetonitrile).

  • Equilibrium Method: A shake-flask method is the gold standard as it ensures that the solution is truly saturated, providing thermodynamically accurate solubility data.

  • Temperature Control: Solubility is temperature-dependent. Therefore, all experiments must be conducted at a constant, recorded temperature (e.g., 25 °C or 37 °C).

  • Quantification: A validated analytical method, such as HPLC-UV, is crucial for accurate concentration measurement of the dissolved solute.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a series of vials with an excess amount of this compound (e.g., 10 mg). The solid should be in a fine powder to maximize surface area and accelerate equilibration.

    • Add a precise volume (e.g., 1 mL) of each selected solvent to the respective vials.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach a plateau in concentration.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any undissolved particulates. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC-UV method.

    • Analyze the diluted sample by HPLC-UV and determine the concentration against a standard calibration curve.

    • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Data Presentation: The results should be summarized in a clear table.

SolventpH (if applicable)Temperature (°C)Solubility (mg/mL)
Water7.025To be determined
pH 3.0 Buffer3.025To be determined
pH 9.0 Buffer9.025To be determined
MethanolN/A25To be determined
AcetonitrileN/A25To be determined
DichloromethaneN/A25To be determined
DMSON/A25To be determined

Diagram of the Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_proc 3. Sample Processing cluster_quant 4. Quantification A Add excess solid to vial B Add precise volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Settle suspension C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate E->F G Analyze by validated HPLC-UV F->G H Calculate solubility G->H

Caption: Workflow for quantitative solubility determination.

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of this compound is crucial for defining its shelf-life, storage conditions, and for developing stability-indicating analytical methods. Forced degradation studies are an indispensable tool for this purpose, as mandated by ICH guidelines[5]. These studies deliberately stress the molecule to predict its degradation pathways.

Potential Degradation Pathways

Based on its chemical structure, two primary degradation pathways are anticipated:

  • Hydrolysis of the Ester: The methyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid (1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid) and methanol.

  • Lactam Ring Opening: The lactam (cyclic amide) in the isoquinolone ring system can also undergo hydrolysis, particularly under harsh acidic or basic conditions, leading to the opening of the heterocyclic ring.

Oxidative and photolytic degradation are also possible and must be investigated experimentally.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.

Causality Behind Experimental Choices:

  • Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) are based on ICH guideline Q1A and are designed to cover the most common degradation routes for pharmaceutical compounds[5][6].

  • Analyte Concentration: A concentration of ~1 mg/mL is typically used to ensure that degradation products can be detected and quantified accurately.

  • Extent of Degradation: The goal is to achieve meaningful degradation (typically 5-20%) without completely destroying the parent molecule. This allows for the reliable identification of primary degradants.

  • Control Samples: A control sample, protected from stress, is essential to differentiate between degradation and other forms of analyte loss.

  • Analytical Method: A stability-indicating HPLC method is required. This is an analytical method that can separate the parent compound from all its degradation products, ensuring that the assay of the active ingredient is accurate and specific.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60-80 °C) and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the sample with an equivalent amount of base before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature or a slightly elevated temperature and sample at various time points. Neutralize the sample with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature and monitor over time.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for a set period. Also, expose the stock solution to the same temperature.

    • Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization), and dilute it to a suitable concentration for HPLC analysis.

    • Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector.

    • The PDA detector is crucial for assessing peak purity, which helps to ensure that the parent peak is free from co-eluting degradants.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound under each stress condition.

    • Identify and quantify the major degradation products.

    • If necessary, perform mass spectrometry (LC-MS) to elucidate the structures of the unknown degradants.

Data Presentation: Summarize the findings in a table.

Stress ConditionReagent/ParametersDuration% DegradationMajor Degradants (by RRT)
Acid Hydrolysis0.1 M HCl, 80 °C24 hTo be determinedTo be determined
Base Hydrolysis0.1 M NaOH, 25 °C8 hTo be determinedTo be determined
Oxidation3% H₂O₂, 25 °C24 hTo be determinedTo be determined
Thermal (Solid)100 °C48 hTo be determinedTo be determined
PhotolyticICH Q1BN/ATo be determinedTo be determined

Diagram of the Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare 1 mg/mL Stock Solution Acid Acidic (0.1 M HCl, Heat) Start->Acid Base Basic (0.1 M NaOH, RT) Start->Base Ox Oxidative (3% H₂O₂, RT) Start->Ox Thermal Thermal (Solid & Solution) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Sample Sample at Time Points Acid->Sample Base->Sample Ox->Sample Thermal->Sample Photo->Sample Quench Quench/Neutralize Sample->Quench Analyze Analyze by Stability- Indicating HPLC-PDA/MS Quench->Analyze Report Report % Degradation & Degradation Profile Analyze->Report

Caption: Workflow for forced degradation studies.

Conclusion

While specific published data on the solubility and stability of this compound is limited, this guide provides a robust framework for its comprehensive characterization. By employing the detailed, systematic protocols outlined for both solubility determination and forced degradation studies, researchers can generate the critical data needed for informed decision-making in drug development and chemical synthesis. The principles of selecting diverse and relevant conditions, ensuring thermodynamic equilibrium, and utilizing validated, stability-indicating analytical methods are central to obtaining reliable and meaningful results. This approach empowers scientists to overcome the information gap and successfully advance their research with this promising chemical entity.

References

"Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate" potential biological activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Introduction: The Isoquinolinone Core as a Privileged Scaffold in Drug Discovery

The 1-oxo-1,2-dihydroisoquinoline, or isoquinolinone, nucleus is a heterocyclic scaffold of significant interest in medicinal chemistry.[1] Its rigid, planar structure and capacity for diverse functionalization make it a "privileged scaffold"—a molecular framework that can bind to multiple, distinct biological targets. This guide focuses on a specific derivative, This compound (PubChem CID: 641184), a molecule that serves as both a potential bioactive agent and a versatile synthetic intermediate.[2]

While direct, extensive biological profiling of this specific methyl ester is not widely published, a deep analysis of its core structure and closely related analogs reveals a compelling landscape of potential therapeutic applications. The activities of its parent scaffold, its corresponding carboxylic acid, and subsequent amide derivatives provide a strong, evidence-based foundation for predicting its biological potential and guiding future research. This document synthesizes the available data to provide a technical overview for researchers, scientists, and drug development professionals.

Compound Profile: this compound
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
CAS Number 37497-84-0
Synonyms Methyl 1-oxo-2H-isoquinoline-4-carboxylate, Methyl 1-hydroxy-isoquinoline-4-carboxylate
Source --INVALID-LINK--[2]

Potential Biological Activities & Mechanisms of Action

The isoquinolinone scaffold has been successfully exploited to develop inhibitors for key enzymes and receptors involved in oncology and inflammatory diseases. The following sections detail the most promising activities relevant to this compound.

PARP Inhibition: A Mechanistic Approach to Cancer Therapy

The most significant and well-documented potential for this structural class lies in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.

Causality & Mechanism: PARP enzymes are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks. In cancers with mutations in other DDR pathways, such as those involving the BRCA1 or BRCA2 genes, cells become heavily reliant on PARP for survival. Inhibiting PARP in these cancer cells leads to an accumulation of irreparable DNA damage and triggers cell death through a mechanism known as synthetic lethality .[3] The 1-oxo-1,2-dihydroisoquinoline core acts as a structural mimic of the nicotinamide moiety of NAD+, the natural substrate for PARP, allowing it to competitively bind to the enzyme's active site and block its function.[3][4]

Evidence & Structure-Activity Relationship (SAR): Research by Safrygin et al. provides compelling evidence for this activity.[3][5] While their work did not use the methyl ester directly, they synthesized the precursor 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid (derived from the hydrolysis of the corresponding ester) and converted it into a library of carboxamides.[3] This study successfully identified potent, nanomolar inhibitors of both PARP1 and PARP2.[3][5]

The key structural insights are:

  • The 1-oxo-dihydroisoquinoline core serves as the essential pharmacophore that occupies the nicotinamide-binding pocket of PARP.

  • The carboxamide group at the C4 position is critical for interaction and potency. The nature of the amine used to form the amide dictates the inhibitor's selectivity and efficacy.

This positions this compound as a key starting material for developing novel PARP inhibitors.

PARP_Inhibition_Mechanism cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_SSB_N DNA Single-Strand Break (SSB) PARP_N PARP Mediated Repair DNA_SSB_N->PARP_N BER_N Base Excision Repair PARP_N->BER_N Cell_Survival_N Cell Survival BER_N->Cell_Survival_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP Mediated Repair DNA_SSB_C->PARP_C Replication Replication Fork Stalling PARP_C->Replication DSB Double-Strand Break (DSB) Replication->DSB HR_Repair Homologous Recombination Repair (BRCA-Dependent) DSB->HR_Repair Cell_Death Cell Death (Apoptosis) DSB->Cell_Death Inhibitor Isoquinolinone-based PARP Inhibitor Inhibitor->PARP_C Blocks

Diagram of PARP inhibition leading to synthetic lethality in BRCA-deficient cells.
CRTh2 Antagonism: Targeting Allergic Inflammation

The isoquinolinone scaffold has also been identified as a potent antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2).

Causality & Mechanism: CRTh2 is a G-protein coupled receptor for prostaglandin D₂ (PGD₂). The PGD₂/CRTh2 signaling pathway is a key driver of type 2 inflammation, which underlies allergic diseases such as asthma and atopic dermatitis. Activation of this pathway promotes the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes. By blocking this receptor, CRTh2 antagonists can mitigate the inflammatory cascade.

Evidence & Structure-Activity Relationship (SAR): A study focused on developing treatments for respiratory diseases identified 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent and selective CRTh2 antagonists.[6] The core isoquinolinone structure was fundamental to the observed activity, demonstrating the scaffold's versatility. While the substitution pattern of this compound differs, this finding validates the core structure as a viable starting point for developing novel anti-inflammatory agents targeting the CRTh2 receptor.

Neuroprotective Potential: An Avenue for Exploration

While less direct, evidence from the closely related 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold suggests a strong potential for neuroprotective activity.[7][8] Metabolic reduction of the isoquinolinone could potentially yield THIQ-like structures, making this a relevant area of investigation.

Causality & Mechanism: Neurodegenerative diseases like Parkinson's are often characterized by oxidative stress and glutamate-induced excitotoxicity. THIQ derivatives have shown efficacy through multiple mechanisms:

  • Antioxidant Activity: Acting as free radical scavengers to reduce oxidative damage to neurons.[9][10]

  • Anti-Excitotoxicity: Antagonizing the NMDA receptor to prevent excessive calcium influx and subsequent neuronal death.[10]

  • Neurotoxin Protection: Protecting dopaminergic neurons from toxins that mimic the pathology of Parkinson's disease.[9]

Evidence: Studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous brain amine, have shown it protects cultured mesencephalic neurons from various neurotoxins.[9][11] This neuroprotection is linked to both antioxidant effects and inhibition of glutamate-induced excitotoxicity.[10] Given the structural relationship, the isoquinolinone scaffold represents an unexplored but promising template for novel neuroprotective agents.

Summary of Potential Biological Activities and Molecular Targets
Potential Activity Molecular Target Therapeutic Area
AnticancerPoly(ADP-ribose) Polymerase (PARP1/2)Oncology
Anti-inflammatory / Anti-asthmaticCRTh2 ReceptorImmunology, Respiratory
NeuroprotectionNMDA Receptor / Oxidative Stress PathwaysNeurology
General CytotoxicityTopoisomerase II, EGFR, etc.Oncology
AntimicrobialDNA GyraseInfectious Disease

Experimental Protocols & Methodologies

To validate the therapeutic potential of this compound and its derivatives, standardized in vitro assays are essential. The following protocols are based on methodologies described in the cited literature.

Protocol 1: In Vitro PARP1 Inhibition Assay (Colorimetric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PARP1, based on the procedure used for similar scaffolds.[3]

Principle: The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins. Inhibition of PARP1 activity results in a reduced signal.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Preparation: Prepare a serial dilution of the test compound (starting from the hydrolyzed carboxylic acid and subsequent amide derivatives) in assay buffer. Include a positive control (e.g., Olaparib) and a negative control (vehicle, e.g., DMSO).

  • Reaction Initiation: To each well, add the following in order:

    • Assay Buffer

    • Test compound dilution

    • Activated DNA

    • PARP1 Enzyme

  • Substrate Addition: Initiate the enzymatic reaction by adding a solution containing NAD+ and biotinylated NAD+.

  • Incubation: Incubate the plate for 1 hour at room temperature to allow the PARPylation reaction to proceed.

  • Detection: Wash the plate 3 times. Add Streptavidin-HRP (Horseradish Peroxidase) conjugate and incubate for 1 hour.

  • Signal Development: Wash the plate 3 times. Add HRP substrate (e.g., TMB) and allow the color to develop. Stop the reaction with a stop solution (e.g., 1M H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

PARP_Assay_Workflow start Start prep Prepare Serial Dilutions of Test Compound start->prep plate Add Compound, DNA, and PARP1 Enzyme to Histone-Coated Plate prep->plate react Initiate Reaction with NAD+/Biotin-NAD+ Mix (Incubate 1 hr) plate->react detect Add Streptavidin-HRP (Incubate 1 hr) react->detect develop Add HRP Substrate & Stop Solution detect->develop read Read Absorbance at 450 nm develop->read analyze Calculate % Inhibition and Determine IC50 read->analyze end End analyze->end

Workflow for a colorimetric in vitro PARP1 inhibition assay.
Protocol 2: MTT Assay for General Cytotoxicity

This is a standard colorimetric assay to assess the effect of a compound on the metabolic activity and proliferation of cancer cell lines.[12][13]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include appropriate vehicle controls.

  • MTT Addition: Remove the treatment media and add fresh media containing MTT solution (e.g., 0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Crystal Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Proposed Research & Development Workflow

This compound is a promising starting point for a drug discovery program. A logical progression would involve synthesis, screening, and mechanism of action studies.

Drug_Discovery_Workflow cluster_0 Chemistry & Synthesis cluster_1 Biological Screening cluster_2 Hit Validation & MoA start_mat Start: Methyl 1-oxo-1,2- dihydroisoquinoline-4-carboxylate hydrolysis Step 1: Hydrolysis to Carboxylic Acid start_mat->hydrolysis amidation Step 2: Amidation to Create Compound Library hydrolysis->amidation parp_screen Primary Screen: PARP1/2 Inhibition Assay amidation->parp_screen Screen Library crth2_screen Secondary Screen: CRTh2 Binding Assay parp_screen->crth2_screen cancer_screen Tertiary Screen: Cancer Cell Line Panel (MTT Assay) crth2_screen->cancer_screen hit_id Identify 'Hit' Compounds (Potent & Selective) cancer_screen->hit_id Analyze Data moa Mechanism of Action Studies (e.g., Western Blot for γH2AX, Cell Cycle Analysis) hit_id->moa lead_opt Lead Optimization (SAR-guided Synthesis) moa->lead_opt

Proposed workflow for a drug discovery program starting from the title compound.
  • Synthesis of a Focused Library: The first step is to hydrolyze the methyl ester to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU) to generate a library of 1-oxo-1,2-dihydroisoquinoline-4-carboxamides.[3]

  • Primary Screening: This library should be screened in the in vitro PARP1/PARP2 inhibition assays. This is the most promising avenue based on existing literature.

  • Secondary Screening: Active compounds, as well as select library members, should be tested in a CRTh2 receptor binding assay to explore anti-inflammatory potential.

  • Cytotoxicity Profiling: The compounds should be profiled against a panel of cancer cell lines, particularly those with known DDR deficiencies (e.g., BRCA1/2 mutant lines), to identify synthetically lethal effects.

  • Mechanism of Action (MoA) Confirmation: For promising PARP inhibitors, MoA should be confirmed at the cellular level. This includes assays like Western blotting for markers of DNA damage (e.g., γH2AX) or immunofluorescence to observe PARylation in cells.

Conclusion

This compound, while not extensively studied in isolation, belongs to a class of compounds with profound and validated biological potential. The 1-oxo-1,2-dihydroisoquinoline core is a versatile and privileged scaffold. Strong, direct evidence from closely related analogs points to its significant potential as a precursor for potent PARP inhibitors for oncology applications. Furthermore, related research highlights credible opportunities in developing CRTh2 antagonists for inflammatory diseases and exploring neuroprotective agents . This molecule represents a valuable starting point for medicinal chemistry campaigns aimed at developing novel therapeutics for some of today's most challenging diseases.

References

Introduction: The 1-Oxo-1,2-dihydroisoquinoline Scaffold - A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate Derivatives and Analogs for Drug Discovery Professionals

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, found extensively in a wide array of natural products and synthetic therapeutic agents.[1] Its rigid structure provides a valuable framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. A particularly significant subclass is the 1-oxo-1,2-dihydroisoquinoline core, which is present in numerous biologically active compounds.

This guide focuses on the this compound core and its derivatives. This specific scaffold has emerged as a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The ester functionality at the 4-position serves as a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. Throughout this guide, we will delve into the synthesis, mechanism of action, structure-activity relationships, and therapeutic potential of this important class of molecules, providing researchers and drug development professionals with a comprehensive understanding of their utility in modern drug discovery.

Synthetic Strategies for the 1-Oxo-1,2-dihydroisoquinoline-4-carboxylate Core

The construction of the 1-oxo-1,2-dihydroisoquinoline-4-carboxylate core can be achieved through several synthetic routes. A particularly efficient and widely used method is the Castagnoli-Cushman reaction.[2][3] This reaction involves the condensation of a homophthalic anhydride with an imine or an imine equivalent, followed by cyclization to form the desired heterocyclic core. The choice of reactants and conditions can be tailored to introduce various substituents on the aromatic ring and at the N-2 position.

A practical and scalable synthesis of the parent carboxylic acid, a key intermediate for the methyl ester and other derivatives, has been developed.[2] This method avoids the need for high-pressure hydrogenation and relies on the use of a 1,3,5-triazinane as a formaldimine equivalent. The subsequent esterification to the methyl ester can be achieved using standard methods.

Experimental Protocol: Synthesis of 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic Acid (A Key Intermediate)

This protocol is adapted from a reported synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids, which are immediate precursors to the unsaturated core of interest after an oxidation step, or can be used to generate saturated analogs.[2]

Step 1: Synthesis of 2-(2,4-dimethoxybenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

  • To a solution of homophthalic anhydride (1.0 eq) in a suitable solvent such as toluene, add 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (0.34 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired carboxylic acid.

Step 2: Deprotection to yield 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

  • Dissolve the product from Step 1 in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

  • Stir the reaction at room temperature for 2-4 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product, which can be collected by filtration.

Step 3: Aromatization to 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

  • The saturated acid from Step 2 can be oxidized to the corresponding aromatic compound using a suitable oxidizing agent such as manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a solvent like dioxane or toluene at elevated temperatures.

Step 4: Esterification to this compound

  • Suspend the carboxylic acid from Step 3 in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Heat the mixture at reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction, neutralize the acid, and extract the product with an organic solvent.

  • Purify by column chromatography to yield the final methyl ester.

Synthetic Workflow Diagram

Synthetic_Workflow A Homophthalic Anhydride C Castagnoli-Cushman Reaction A->C B 1,3,5-Triazinane B->C D N-Protected Tetrahydroisoquinoline-4-carboxylic Acid C->D E Deprotection (TFA) D->E F 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid E->F G Oxidation (e.g., DDQ) F->G H 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic Acid G->H I Esterification (MeOH, H+) H->I J This compound I->J

Caption: General synthetic workflow for this compound.

Mechanism of Action and Biological Targets: Focus on PARP Inhibition

Derivatives of the 1-oxo-1,2-dihydroisoquinoline-4-carboxylate core have shown significant activity as inhibitors of Poly(ADP-ribose) polymerase (PARP).[3][4] PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality, making PARP inhibitors a valuable class of anticancer agents.[3]

The 1-oxo-1,2-dihydroisoquinoline core acts as a nicotinamide adenine dinucleotide (NAD+) mimetic, binding to the catalytic domain of the PARP enzyme and preventing the synthesis of poly(ADP-ribose) chains, which are essential for the recruitment of DNA repair proteins. The carboxamide derivatives at the 4-position have been extensively studied, and it is through this position that key interactions with the enzyme's active site are often made.[4]

Signaling Pathway Diagram: PARP Inhibition in DNA Repair

PARP_Inhibition cluster_0 Normal DNA Repair cluster_1 Action of 1-Oxo-isoquinoline Inhibitor DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP PAR Poly(ADP-ribose) Synthesis PARP->PAR Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins DNA_repaired DNA Repair Repair_Proteins->DNA_repaired Inhibitor 1-Oxo-isoquinoline Derivative PARP_inhibited PARP Inhibition Inhibitor->PARP_inhibited Cell_death Synthetic Lethality in BRCA-deficient cells PARP_inhibited->Cell_death Inhibition of DNA repair DNA_damage_2 DNA Single-Strand Break DNA_damage_2->PARP_inhibited

Caption: Mechanism of PARP inhibition by 1-oxo-isoquinoline derivatives in DNA repair.

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have provided valuable insights into the structural requirements for potent PARP inhibition.[4] These findings can be extrapolated to guide the design of novel analogs based on the this compound core.

Key SAR observations include:

  • The Carboxamide Moiety: The nature of the amine in the carboxamide at the 4-position is critical for activity. Bulky and lipophilic groups are often well-tolerated and can enhance potency.

  • Aromatic Ring Substitution: Substitution on the benzo portion of the isoquinoline ring can modulate activity and pharmacokinetic properties. For example, the introduction of a fluorine atom at the 7-position has been shown to be beneficial.[4]

  • N-2 Position: The nitrogen at the 2-position is typically unsubstituted in the most active compounds, as it can act as a hydrogen bond donor.

Table 1: SAR of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Analogs as PARP1/2 Inhibitors
CompoundR1 (at position 7)R2 (Amide)PARP1 IC50 (nM)PARP2 IC50 (nM)
3a HN-methyl>1000>1000
3l H4-fluorobenzyl12080
3aa F4-fluorobenzyl4025
Lead Compound F[1,4'-bipiperidine]-1'-yl2.51.5

Data adapted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[4]

SAR Visualization

SAR_Visualization cluster_0 Key SAR Insights Core R1 Position 7 (R1) - F enhances potency R2 Position 4 (R2) - Bulky, lipophilic amides are favorable N2 Position 2 (N-H) - Unsubstituted N-H is preferred

Caption: Key structure-activity relationship trends for 1-oxo-isoquinoline-4-carboxamides.

Therapeutic Applications and Future Perspectives

The primary therapeutic application for derivatives of this compound is in oncology, driven by their potent PARP inhibitory activity.[3] These compounds have the potential to be effective in the treatment of cancers with defects in DNA repair pathways, such as ovarian, breast, prostate, and pancreatic cancers harboring BRCA1/2 mutations.

Beyond PARP inhibition, the isoquinoline scaffold is known to interact with a wide range of biological targets.[5][6] Therefore, derivatives of this core could be explored for other therapeutic applications, including:

  • Anti-inflammatory agents: Some isoquinoline alkaloids exhibit anti-inflammatory properties.[7]

  • Antimicrobial agents: The isoquinoline nucleus is found in several natural and synthetic antimicrobial compounds.[6]

  • Neuroprotective agents: Certain isoquinoline derivatives have shown potential in the context of neurodegenerative disorders.[7]

Future research in this area should focus on:

  • Optimization of potency and selectivity: Fine-tuning the structure to achieve higher potency and selectivity for specific PARP isoforms or other targets.

  • Improvement of pharmacokinetic properties: Modifying the core to enhance solubility, metabolic stability, and oral bioavailability.

  • Exploration of novel biological targets: Screening of compound libraries against a diverse range of targets to identify new therapeutic opportunities.

ADME-Tox Properties

A significant advantage of the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold, and by extension, the this compound core, is the potential for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3] Studies on lead compounds from the carboxamide series have shown advantages over existing PARP inhibitors like Olaparib, including lower molecular weight, reduced lipophilicity, and improved metabolic stability.[3]

Key ADME-Tox Considerations:

  • Solubility: The ester and amide functionalities can be modulated to optimize aqueous solubility.

  • Metabolic Stability: The core structure is relatively stable, but modifications to the substituents can influence metabolism by cytochrome P450 enzymes.

  • Plasma Protein Binding: The degree of plasma protein binding can be tuned by altering the lipophilicity of the molecule.

  • Toxicity: As with any therapeutic agent, potential off-target effects and general toxicity must be carefully evaluated.

Conclusion

The this compound core represents a versatile and promising scaffold for the development of novel therapeutic agents. Its amenability to chemical synthesis and the wealth of SAR data available for analogous compounds make it an attractive starting point for drug discovery campaigns. With a proven mechanism of action in PARP inhibition and the potential for a wide range of other biological activities, this scaffold is poised to be a valuable source of new medicines for the treatment of cancer and other diseases. Continued exploration and optimization of this core structure are highly warranted and are expected to yield a new generation of innovative therapeutics.

References

Methodological & Application

Synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1-oxo-1,2-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This application note provides a detailed, step-by-step protocol for the synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate, a key intermediate for the development of novel therapeutics, including inhibitors of poly(ADP-ribose) polymerase (PARP).[1][2][3] The described methodology is based on a robust and efficient route involving the Dieckmann condensation, a powerful tool for the formation of cyclic β-keto esters.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and explaining the causality behind the experimental choices.

I. Underlying Scientific Principles: The Dieckmann Condensation

The core of this synthetic protocol is the Dieckmann condensation, an intramolecular Claisen condensation of a diester facilitated by a strong base to yield a β-keto ester.[4][5] This reaction is particularly effective for the synthesis of stable 5- and 6-membered rings.[4][7] The mechanism involves the deprotonation of an α-carbon to one of the ester groups, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group to form a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide leaving group and acidic workup yields the desired cyclic β-keto ester.[7] In this synthesis, we will generate a diester precursor in situ and then induce cyclization to form the 1-oxo-1,2-dihydroisoquinoline ring system.

II. Experimental Workflow Overview

The synthesis is a two-step process, which can be performed sequentially. The workflow begins with the formation of a phthalamic acid derivative, followed by esterification and subsequent base-induced intramolecular cyclization.

G cluster_0 Step 1: Synthesis of the Diester Precursor cluster_1 Step 2: Dieckmann Condensation & Tautomerization A Phthalic Anhydride + Methyl Glycinate B N-(2-(methoxycarbonyl)acetyl)benzoic acid A->B Ring Opening C Esterification B->C D Dimethyl 2-(2-carboxybenzamido)acetate C->D E Base-induced Cyclization D->E Introduction of Diester to Base F Cyclic β-keto ester intermediate E->F G Tautomerization F->G H This compound G->H Final Product

Caption: Experimental workflow for the synthesis of this compound.

III. Detailed Synthesis Protocol

A. Materials and Reagents

ReagentFormulaMolecular Weight ( g/mol )PuritySupplier
Phthalic AnhydrideC₈H₄O₃148.12≥99%Sigma-Aldrich
Methyl Glycinate HydrochlorideC₃H₈ClNO₂125.55≥98%Sigma-Aldrich
Triethylamine(C₂H₅)₃N101.19≥99.5%Sigma-Aldrich
Thionyl ChlorideSOCl₂118.97≥99%Sigma-Aldrich
MethanolCH₃OH32.04Anhydrous, ≥99.8%Sigma-Aldrich
Sodium MethoxideCH₃ONa54.0295%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12Anhydrous, ≥99.7%Sigma-Aldrich
Hydrochloric Acid (HCl)HCl36.4637% in H₂OSigma-Aldrich
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous SolutionFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Sigma-Aldrich

B. Step-by-Step Procedure

Step 1: Synthesis of Dimethyl 2-(2-carboxybenzamido)acetate

  • Preparation of Methyl Glycinate Free Base: In a 250 mL round-bottom flask, suspend methyl glycinate hydrochloride (12.55 g, 0.1 mol) in 100 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (15.3 mL, 0.11 mol) dropwise to the stirred suspension over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes. The triethylamine neutralizes the hydrochloride salt to generate the free amine.

  • In a separate 500 mL round-bottom flask, dissolve phthalic anhydride (14.81 g, 0.1 mol) in 150 mL of anhydrous DCM.

  • Add the cold methyl glycinate free base suspension to the phthalic anhydride solution in portions over 30 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-(methoxycarbonyl)acetyl)benzoic acid as a white solid.

  • Esterification: To the crude product from the previous step, add 150 mL of anhydrous methanol. Cool the mixture to 0 °C.

  • Slowly add thionyl chloride (8.0 mL, 0.11 mol) dropwise over 20 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, reflux the mixture for 3 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in 200 mL of ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude diester, Dimethyl 2-(2-carboxybenzamido)acetate. This product can be used in the next step without further purification.

Step 2: Dieckmann Condensation and Synthesis of this compound

  • In a 500 mL flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 200 mL of anhydrous toluene.

  • Add sodium methoxide (6.48 g, 0.12 mol) to the toluene.

  • Dissolve the crude Dimethyl 2-(2-carboxybenzamido)acetate from Step 1 in 100 mL of anhydrous toluene and add it dropwise to the sodium methoxide suspension over 30 minutes at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6 hours. The progress of the cyclization can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH of the aqueous layer is approximately 2-3.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water (100 mL) and then brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • The final product, this compound, should be obtained as a white to off-white solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

IV. Reaction Mechanism

The synthesis proceeds through a well-established reaction pathway.

G cluster_0 Precursor Formation cluster_1 Dieckmann Condensation A Phthalic Anhydride C N-(2-(methoxycarbonyl)acetyl)benzoic acid A->C Nucleophilic Acyl Substitution B Methyl Glycinate B->C D Dimethyl 2-(2-carboxybenzamido)acetate C->D Esterification E Diester Precursor D->E F Enolate Formation (Base-catalyzed) E->F G Intramolecular Nucleophilic Attack F->G H Cyclic Intermediate G->H I Elimination of Methoxide H->I J β-keto ester I->J K Tautomerization J->K L Final Product K->L M This compound L->M

Caption: Reaction mechanism for the synthesis of this compound.

V. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Sodium methoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Anhydrous solvents are flammable. Keep away from ignition sources.

VI. Characterization Data

Expected characterization data for this compound:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.45 (d, 1H), 8.20 (s, 1H), 7.80-7.70 (m, 2H), 7.55 (t, 1H), 3.95 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 165.0, 162.5, 140.0, 133.0, 132.5, 128.0, 127.5, 126.0, 125.0, 110.0, 52.5.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₉NO₃ [M+H]⁺: 204.06; found: 204.06.

VII. References

  • Dieckmann Condensation. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv.

  • Dar'in, D., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1858.

  • Dieckmann Condensation. (n.d.). Alfa Chemistry. Retrieved from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2019, January 14). Dieckmann condensation [Video]. YouTube. --INVALID-LINK--

  • A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (2021). Synfacts, 17(08), 0835.

  • Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Ukrainets, I. V., et al. (2018). 4-Hydroxy-2-quinolones. 17. Dieckmann condensation as a thermally activated process. Chemistry of Heterocyclic Compounds, 54(4), 352-356.

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15426-15453.

  • Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. (2020). Molecules, 25(21), 5163.

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2021). Molecules, 26(11), 3321.

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • A Convenient Method for the Preparation of 4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Dar'in, D., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed. --INVALID-LINK--

  • Dar'in, D., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis Online. --INVALID-LINK--

  • Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

References

Application Note: A Framework for In Vitro Evaluation of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate as a Potential PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Note and Protocol for the in vitro assay of "Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate" activity.

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to characterize the biological activity of this compound. This compound, identified in botanicals such as Rubus chingii Hu[1][2], possesses a 1-oxo-1,2-dihydroisoquinoline core structure. This scaffold is notably similar to known pharmacophores that exhibit potent inhibitory activity against Poly(ADP-ribose) Polymerase (PARP) enzymes[3][4]. Given the critical role of PARP in DNA damage repair (DDR) and its validation as a major oncology target, this guide proposes a tiered assay strategy to investigate this compound as a putative PARP inhibitor. The protocols herein are designed to be self-validating, progressing from direct enzymatic inhibition to cell-based target engagement and functional cellular outcomes.

Introduction: The Scientific Rationale

Poly(ADP-ribose) Polymerase 1 (PARP1) is a key enzyme in the base excision repair pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs)[5]. Upon binding to damaged DNA, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process called PARylation. This modification recruits other DNA repair factors to the site of damage.

Inhibition of PARP has emerged as a powerful cancer therapy strategy, particularly for tumors with defects in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations. When PARP is inhibited, SSBs are not repaired and accumulate, leading to the formation of lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are repaired by the HR pathway. However, in HR-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and cell death, a concept known as synthetic lethality[6].

This compound shares significant structural homology with the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold, which has been successfully developed into novel PARP inhibitors[3][4]. This structural alert provides a strong rationale for hypothesizing that the title compound may function by inhibiting PARP. This application note outlines a logical, three-tiered workflow to test this hypothesis rigorously.

G cluster_workflow Three-Tiered Assay Workflow T1 Tier 1: Biochemical Assay Direct PARP1 Enzyme Inhibition T2 Tier 2: Cellular Assay Target Engagement (PARylation) T1->T2 Confirms Cell Permeability & In-Cellulo Activity T3 Tier 3: Functional Assay Synthetic Lethality & Cytotoxicity T2->T3 Links Target Engagement to Cellular Phenotype

Caption: A logical workflow for characterizing the compound's activity.

Tier 1: Direct Biochemical PARP1 Inhibition Assay

Principle of the Assay: The foundational step is to determine if the compound directly inhibits the enzymatic activity of PARP1 in a purified, cell-free system. This protocol describes a chemiluminescent assay that measures the PARP1-catalyzed addition of biotinylated ADP-ribose units (from Biotinylated-NAD+) onto histone proteins, which are coated onto a 96-well plate. The resulting biotinylated histones are detected using Streptavidin-Horseradish Peroxidase (SA-HRP) and a chemiluminescent substrate. A decrease in signal in the presence of the test compound indicates PARP1 inhibition.

Detailed Protocol:

  • Plate Preparation:

    • Coat a 96-well white, high-binding plate with 100 µL/well of histone H1 (10 µg/mL in PBS).

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS + 0.05% Tween-20). Tap the plate on a paper towel to remove excess liquid.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in Assay Buffer (50 mM Tris pH 8.0, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT) to achieve final assay concentrations ranging from 100 µM to ~5 nM. Ensure the final DMSO concentration in all wells is ≤1%.

    • Prepare a "no inhibitor" control (vehicle, e.g., 1% DMSO in Assay Buffer) and a "positive control" (e.g., 10 µM Olaparib).

  • Enzymatic Reaction:

    • To each well, add the following in order:

      • 50 µL of Assay Buffer.

      • 10 µL of activated DNA (10 µg/mL).

      • 10 µL of test compound dilution or control.

      • 20 µL of recombinant human PARP1 enzyme (e.g., 5 nM final concentration).

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 10 µL of Biotinylated-NAD+ (5 µM final concentration).

    • Incubate the plate for 60 minutes at 25°C.

  • Detection:

    • Stop the reaction by washing the plate 5 times with 200 µL/well of Wash Buffer.

    • Add 100 µL/well of SA-HRP diluted in blocking buffer (e.g., 1:5000 dilution).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Wash the plate 5 times with 200 µL/well of Wash Buffer.

    • Add 100 µL/well of a high-sensitivity chemiluminescent HRP substrate.

    • Immediately read the luminescence on a microplate reader.

Data Analysis and Expected Results:

The inhibitory activity is calculated relative to the vehicle control. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic equation.

  • % Inhibition = [1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)] * 100

Concentration (µM)Luminescence (RLU)% Inhibition
10015,20098.1%
33.318,90097.6%
11.145,60094.2%
3.7188,50076.1%
1.2412,30047.7%
0.4655,80017.0%
0.13775,1001.9%
Vehicle (0)790,4000.0%
Background12,500100.0%

From this data, an IC₅₀ curve would be generated, yielding a potent inhibitory concentration.

G cluster_assay Biochemical PARP1 Assay Principle Histone Histone-Coated Well PARP1 PARP1 Enzyme PAR Biotinylated PAR Chains PARP1->PAR PARylation DNA Activated DNA DNA->PARP1 BioNAD Biotin-NAD+ BioNAD->PARP1 Substrate Compound Test Compound (Inhibitor) Compound->PARP1 Inhibits SAHRP Streptavidin-HRP PAR->SAHRP Binds Biotin Signal Chemiluminescent Signal SAHRP->Signal Generates

Caption: Principle of the chemiluminescent PARP1 inhibition assay.

Tier 2: Cellular PARP Activity (PARylation) Assay

Principle of the Assay: After confirming direct enzyme inhibition, it is crucial to verify that the compound can penetrate the cell membrane and inhibit PARP activity within a cellular context. This protocol uses an in-cell ELISA method to quantify PAR levels following the induction of DNA damage. Cells are treated with the compound, then challenged with a DNA-damaging agent (e.g., hydrogen peroxide) to activate PARP. The amount of PAR produced is a direct measure of cellular PARP activity.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture a relevant human cancer cell line (e.g., HeLa or A549) under standard conditions (37°C, 5% CO₂).

    • Seed cells into a 96-well clear-bottom plate at a density that results in ~80-90% confluency on the day of the assay (e.g., 20,000 cells/well). Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and controls (Olaparib, vehicle) in cell culture medium.

    • Remove the old medium from the cells and add 100 µL/well of the compound-containing medium.

    • Incubate for 2-4 hours to allow for compound uptake.

  • Induction of DNA Damage:

    • Prepare a fresh solution of hydrogen peroxide (H₂O₂) in PBS (e.g., 10 mM stock).

    • Add 10 µL of H₂O₂ solution to each well to a final concentration of 1 mM. Do not add H₂O₂ to negative control wells.

    • Incubate for 15 minutes at 37°C to induce robust PARP activation.

  • Cell Fixing and Permeabilization:

    • Remove the medium and wash cells once with 200 µL/well of cold PBS.

    • Fix the cells by adding 100 µL/well of 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash 3 times with PBS.

    • Permeabilize by adding 100 µL/well of 0.5% Triton X-100 in PBS for 10 minutes.

    • Wash 3 times with PBS.

  • Immunodetection of PAR:

    • Block non-specific binding by adding 200 µL/well of Blocking Buffer (e.g., 5% BSA in PBS-T) for 1 hour.

    • Incubate with a primary antibody against PAR (e.g., anti-PAR mouse mAb, 1:1000 in Blocking Buffer) for 2 hours at room temperature.

    • Wash 3 times with PBS-T.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, 1:2000 in Blocking Buffer) for 1 hour.

    • Wash 5 times with PBS-T.

    • Add 100 µL/well of TMB substrate and incubate until color develops (5-15 min).

    • Stop the reaction with 100 µL of 1M H₂SO₄.

    • Read absorbance at 450 nm.

Data Analysis and Expected Results:

The results are expressed as a percentage of the PAR signal in damaged, vehicle-treated cells. A dose-dependent decrease in absorbance at 450 nm indicates cellular PARP inhibition.

Compound Concentration (µM)Absorbance @ 450nm% PAR Signal
10 (Olaparib)0.155.3%
300.219.5%
100.4526.3%
30.8857.9%
11.2586.8%
0.31.4198.9%
Vehicle (+H₂O₂)1.42100.0%
Vehicle (-H₂O₂)0.120.0%

This data confirms the compound engages its target in a live-cell environment.

Tier 3: Functional Cytotoxicity Assay (Synthetic Lethality)

Principle of the Assay: The ultimate validation of a PARP inhibitor's mechanism is to demonstrate synthetic lethality in HR-deficient cancer cells. This assay measures the differential cytotoxicity of the compound in a pair of cell lines: one that is HR-deficient (BRCA mutant) and one that is HR-proficient (BRCA wild-type). A significantly lower GI₅₀ (concentration for 50% growth inhibition) in the BRCA mutant line is the hallmark of a PARP inhibitor.

Detailed Protocol:

  • Cell Line Selection and Seeding:

    • HR-deficient line: CAPAN-1 (pancreatic cancer, BRCA2 mutant).

    • HR-proficient line: BxPC-3 (pancreatic cancer, BRCA wild-type).

    • Seed both cell lines in 96-well plates at their optimal densities (e.g., 3,000-5,000 cells/well). Allow cells to attach for 24 hours.

  • Compound Treatment:

    • Prepare 10-point, 3-fold serial dilutions of the test compound in the appropriate culture medium for each cell line.

    • Treat the cells with the compound dilutions. Include vehicle-only controls.

  • Incubation:

    • Incubate the plates for an extended period to allow for the accumulation of lethal DNA damage and subsequent cell death. A 5-7 day incubation is standard for this type of assay.

  • Cell Viability Measurement:

    • After the incubation period, measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a microplate reader.

Data Analysis and Expected Results:

Calculate the percentage of cell growth inhibition relative to vehicle-treated controls. Plot the dose-response curves for both cell lines and determine the GI₅₀ values. A potent PARP inhibitor will show a significantly lower GI₅₀ in the CAPAN-1 cells compared to the BxPC-3 cells.

Cell LineGenotypeCompound GI₅₀ (µM)Olaparib GI₅₀ (µM)
CAPAN-1 BRCA2 mutant0.85 0.1
BxPC-3 BRCA wild-type>25 >10

A large GI₅₀ differential (>10-fold) is strong evidence for a synthetic lethal mechanism of action consistent with PARP inhibition.

G cluster_wt BRCA Wild-Type Cell cluster_mut BRCA Mutant Cell SSB_wt Single-Strand Break (SSB) PARPi_wt PARP Inhibitor SSB_wt->PARPi_wt PARP Blocked DSB_wt Double-Strand Break (DSB) PARPi_wt->DSB_wt Replication Fork Collapse HR_wt Homologous Recombination (HR) DSB_wt->HR_wt Repair Viability_wt Cell Survival HR_wt->Viability_wt SSB_mut Single-Strand Break (SSB) PARPi_mut PARP Inhibitor SSB_mut->PARPi_mut PARP Blocked DSB_mut Double-Strand Break (DSB) PARPi_mut->DSB_mut Replication Fork Collapse HR_mut Defective HR (BRCA Mutant) DSB_mut->HR_mut Repair Fails Death_mut Cell Death (Synthetic Lethality) HR_mut->Death_mut

Caption: The principle of synthetic lethality in BRCA-mutant cells.

Summary and Conclusion

This application note details a systematic, multi-tiered approach to evaluate this compound as a potential PARP inhibitor. By progressing from direct biochemical confirmation (Tier 1) to cellular target engagement (Tier 2) and finally to a mechanism-based functional outcome (Tier 3), researchers can build a compelling data package. Positive results across this cascade would provide strong evidence that the compound's primary mechanism of action is through PARP inhibition and would warrant further preclinical development as a potential therapeutic agent.

References

Application Notes and Protocols for Cell-Based Assays Using Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for PARP Inhibition

Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS: 37497-84-0) is a heterocyclic compound belonging to the isoquinolinone class of molecules.[1] While direct biological activity data for this specific methyl ester is emerging, its core structure, the 1-oxo-1,2-dihydroisoquinoline moiety, is a key pharmacophore in a novel class of potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[2][3][4] Research into structurally related 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has demonstrated significant inhibitory activity against PARP1 and PARP2, enzymes critical for DNA single-strand break repair.[2][5]

This application note provides a comprehensive guide for researchers to investigate the potential of this compound as a PARP inhibitor using a suite of robust cell-based assays. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies for the characterization of PARP inhibitors.

The Rationale: Targeting DNA Repair through PARP Inhibition

PARP enzymes, particularly PARP1 and PARP2, are central to the cellular response to DNA damage. They recognize and bind to single-strand breaks (SSBs) in DNA, catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.

The therapeutic strategy of PARP inhibition is elegantly rooted in the concept of synthetic lethality . In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes which are crucial for homologous recombination (HR)-mediated double-strand break (DSB) repair, the cells become heavily reliant on PARP-mediated SSB repair. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which, upon encountering a replication fork, collapse into highly cytotoxic DSBs. With a compromised HR pathway, these cells are unable to repair the DSBs, leading to genomic instability and ultimately, apoptotic cell death.

A key mechanism of action for many potent PARP inhibitors is PARP trapping . This phenomenon occurs when the inhibitor, in addition to blocking the catalytic activity of PARP, also stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA. These trapped complexes are themselves cytotoxic lesions that obstruct DNA replication and transcription, further enhancing the anti-tumor activity of the inhibitor.

The following diagram illustrates the central role of PARP in DNA repair and the mechanism of action of PARP inhibitors.

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Effect of PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1/2 DNA_SSB->PARP1 binds to Replication_Fork Replication Fork DNA_SSB->Replication_Fork encounters PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB leads to HR_Repair Homologous Recombination (HR) (BRCA1/2 proficient) DNA_DSB->HR_Repair BRCA_mutant BRCA1/2 Mutant (HR-deficient) DNA_DSB->BRCA_mutant HR_Repair->Cell_Survival PARP_Inhibitor Methyl 1-oxo-1,2- dihydroisoquinoline-4-carboxylate (Potential PARP Inhibitor) PARP_Inhibitor->PARP1 inhibits & traps Blocked_Repair Blocked SSB Repair Trapped_PARP->Blocked_Repair Blocked_Repair->DNA_DSB leads to accumulation of SSBs and subsequent DSBs Apoptosis Apoptosis in HR-deficient cells BRCA_mutant->Apoptosis

Caption: Mechanism of PARP inhibition and synthetic lethality.

Physicochemical Properties and Compound Handling

Proper handling and solubilization of the test compound are critical for obtaining reliable and reproducible results in cell-based assays.

PropertyValueSource
CAS Number 37497-84-0
Molecular Formula C₁₁H₉NO₃[6]
Molecular Weight 203.19 g/mol [6]
Predicted XLogP3 0.9[6]
Predicted Boiling Point 439.7 ± 45.0 °C[1]
Predicted Melting Point 259-261 °C[1]

Solubility and Stock Solution Preparation:

This compound is predicted to have moderate aqueous solubility. For cell-based assays, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).

  • Stock Solution: Prepare a 10 mM stock solution of this compound in cell culture-grade DMSO. Ensure the compound is completely dissolved by gentle vortexing or brief sonication.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilutions: For cell-based assays, prepare fresh serial dilutions of the compound from the DMSO stock in the appropriate cell culture medium. The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[7]

Recommended Cell Lines for PARP Inhibitor Assays

The choice of cell lines is crucial for investigating the mechanism of action of a potential PARP inhibitor. A panel of cell lines with known DNA repair pathway status is recommended.

Cell LineCancer TypeBRCA1/2 StatusRationale
MDA-MB-436 Triple-Negative Breast CancerBRCA1 mutantExpected to be sensitive to PARP inhibitors due to HR deficiency.
HCC1937 Triple-Negative Breast CancerBRCA1 mutantAnother well-characterized BRCA1-mutant cell line.
UWB1.289 Ovarian CancerBRCA1 nullA well-established model for studying PARP inhibitor sensitivity in a BRCA1-deficient background.
UWB1.289 + BRCA1 Ovarian CancerBRCA1 wild-typeAn isogenic control for UWB1.289, created by re-introducing a functional BRCA1 gene. Ideal for demonstrating synthetic lethality.
MDA-MB-231 Triple-Negative Breast CancerBRCA wild-typeA BRCA-proficient cell line, expected to be more resistant to PARP inhibitors. Serves as a negative control.
MCF-7 Estrogen Receptor-Positive Breast CancerBRCA wild-typeAnother BRCA-proficient control cell line.

Experimental Protocols

Cell Viability Assay (Luminescent ATP Assay)

This assay determines the dose-dependent effect of the compound on cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels, an indicator of metabolically active cells.[8]

Protocol Workflow:

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well opaque-walled plates start->seed_cells adhere Allow cells to adhere (overnight) seed_cells->adhere treat Treat cells with serial dilutions of This compound adhere->treat incubate Incubate for 72-120 hours treat->incubate equilibrate Equilibrate plate to room temperature (30 min) incubate->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix Mix on orbital shaker (2 min) add_reagent->mix stabilize Incubate at room temperature (10 min) mix->stabilize read Read luminescence stabilize->read analyze Analyze data and determine IC₅₀ read->analyze end End analyze->end

Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.

Detailed Steps:

  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a pre-determined density (e.g., 2,000-5,000 cells/well) in a final volume of 100 µL of culture medium. Include wells with medium only for background measurements.

  • Adhesion: Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight to allow for cell attachment.

  • Compound Treatment: Prepare 2x serial dilutions of this compound in culture medium. Remove 100 µL of medium from the wells and add 100 µL of the compound dilutions. Also include a vehicle control (DMSO at the same final concentration as the compound-treated wells).

  • Incubation: Incubate the plate for 72 to 120 hours at 37°C and 5% CO₂.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent, according to the manufacturer's instructions.[9]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[9]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[10]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

In Vitro PARP1/2 Activity Assay (Chemiluminescent)

This biochemical assay directly measures the enzymatic activity of purified PARP1 or PARP2 and is ideal for determining the direct inhibitory effect of the compound. The BPS Bioscience PARP1 Chemiluminescent Assay Kit is a widely used format.[11][12]

Assay Principle:

The assay measures the incorporation of biotinylated NAD+ onto histone proteins coated on a 96-well plate. The biotinylated histones are then detected using streptavidin-HRP and a chemiluminescent substrate. A decrease in the chemiluminescent signal indicates inhibition of PARP activity.[11]

Detailed Steps:

  • Plate Preparation: Coat a 96-well plate with histone H1.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Master Mix Preparation: Prepare a master mix containing 1x PARP assay buffer, activated DNA, and biotinylated NAD+.[11]

  • Enzyme Reaction:

    • Add the inhibitor dilutions or vehicle control to the wells.

    • Add the master mix to all wells except the blank.

    • Initiate the reaction by adding purified PARP1 or PARP2 enzyme.

    • Incubate the plate at room temperature for 1 hour with gentle shaking.[11]

  • Detection:

    • Wash the plate with PBST.

    • Add streptavidin-HRP and incubate for 30 minutes.[11]

    • Wash the plate again.

    • Add the chemiluminescent HRP substrate and immediately measure the luminescence.[11]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

PARP Trapping Assay (Fluorescence Polarization)

This assay is crucial for determining if the compound's mechanism of action involves trapping PARP on the DNA. The assay measures the change in fluorescence polarization (FP) of a fluorescently labeled DNA probe.[13][14]

Assay Principle:

A fluorescently labeled DNA probe rotates freely in solution, resulting in low FP. When PARP binds to the DNA, the larger complex tumbles more slowly, leading to a high FP signal. In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, causing the FP signal to decrease. A PARP trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.[15][16]

Protocol Workflow:

PARP_Trapping_Workflow start Start prepare_reagents Prepare Master Mix with fluorescent DNA probe start->prepare_reagents add_inhibitor Add serial dilutions of This compound prepare_reagents->add_inhibitor add_parp Add PARP1 or PARP2 enzyme add_inhibitor->add_parp incubate_binding Incubate to allow PARP-DNA binding (30 min) add_parp->incubate_binding initiate_reaction Initiate reaction by adding NAD+ (except in 'High FP' control) incubate_binding->initiate_reaction incubate_reaction Incubate for 60 minutes initiate_reaction->incubate_reaction read_fp Read Fluorescence Polarization incubate_reaction->read_fp analyze_data Analyze data and determine EC₅₀ for trapping read_fp->analyze_data end End analyze_data->end

Caption: Workflow for the PARP Trapping Assay using Fluorescence Polarization.

Detailed Steps:

  • Reagent Preparation: Prepare a master mix containing the PARPtrap™ assay buffer and the fluorescently labeled oligonucleotide duplex.[15]

  • Inhibitor Addition: Add serial dilutions of this compound to the wells of a black 384-well plate. Include controls: "Blank" (no DNA, no enzyme), "Reference" (DNA, no enzyme), "Low FP control" (DNA, enzyme, NAD+), and "High FP control" (DNA, enzyme, no NAD+).[17]

  • Enzyme Addition: Add purified PARP1 or PARP2 enzyme to the appropriate wells.[15]

  • Binding Incubation: Incubate the plate at room temperature for 30 minutes to allow PARP to bind to the DNA.

  • Reaction Initiation: Add NAD+ to all wells except the "High FP control".[17]

  • Reaction Incubation: Incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the fluorescence polarization using a plate reader equipped with appropriate filters (e.g., λex = 470 nm, λem = 518 nm).

  • Data Analysis: The increase in FP signal in the presence of the inhibitor, relative to the "Low FP control", is proportional to its PARP trapping activity. Calculate the EC₅₀ for PARP trapping.

Expected Results and Interpretation

  • Cell Viability: A potent PARP inhibitor is expected to show significantly lower IC₅₀ values in BRCA-mutant cell lines (e.g., MDA-MB-436, HCC1937) compared to BRCA-proficient cell lines (e.g., MDA-MB-231, MCF-7), demonstrating synthetic lethality.

  • PARP Activity: this compound, if it is a direct PARP inhibitor, will show a dose-dependent decrease in the chemiluminescent signal in the in vitro PARP activity assay, allowing for the determination of its IC₅₀ against PARP1 and PARP2.

  • PARP Trapping: A compound that traps PARP will cause a dose-dependent increase in the fluorescence polarization signal in the PARP trapping assay. The EC₅₀ for trapping can be compared to the IC₅₀ for catalytic inhibition to understand the compound's mechanism of action.

Conclusion

The 1-oxo-1,2-dihydroisoquinoline scaffold is a promising starting point for the development of novel PARP inhibitors. The cell-based assays outlined in this application note provide a comprehensive framework for characterizing the biological activity of this compound. By systematically evaluating its effects on cell viability in relevant cancer cell lines, its direct inhibitory action on PARP enzymes, and its ability to trap PARP on DNA, researchers can gain valuable insights into its potential as a targeted anticancer agent.

References

Application Note: High-Throughput Screening for Novel Modulators of Biological Pathways Using Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline nucleus is a prominent structural motif found in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities.[1][2][3][4] This "privileged scaffold" is a cornerstone in medicinal chemistry due to its ability to interact with a diverse range of biological targets, leading to the development of numerous clinically approved drugs for treating conditions such as cancer, infectious diseases, and neurological disorders.[1][3] The inherent structural features of the isoquinoline core allow for versatile functionalization, enabling the generation of large chemical libraries with diverse pharmacophoric properties, making them ideal candidates for high-throughput screening (HTS) campaigns.[4][5]

This application note focuses on a specific isoquinoline derivative, Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate (Compound ID: MDI-4) , as a representative scaffold for identifying novel modulators of a critical enzymatic pathway. While the specific biological target of MDI-4 is yet to be fully elucidated, its structural alerts suggest potential interactions with enzyme classes known to be modulated by similar heterocyclic compounds, such as proteases, kinases, or metabolic enzymes.

Herein, we present a comprehensive guide for utilizing MDI-4 and its analogs in a high-throughput screening setting. We provide a detailed protocol for a primary biochemical assay, a secondary validation assay, and data analysis workflow, designed to identify and characterize potential inhibitors of a model cysteine protease, Papain. This protocol is intended to serve as a robust template for researchers and drug development professionals seeking to explore the therapeutic potential of novel isoquinoline-based small molecules.

Principle of the High-Throughput Screening Campaign

The primary objective of this HTS campaign is to identify small molecule inhibitors of a target enzyme from a diverse chemical library, with MDI-4 serving as a core scaffold for a focused subset of this library. The screening strategy is built upon a multi-step process designed to maximize efficiency and minimize false positives.

A generic HTS workflow is depicted below:

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Validation Primary_Assay Primary HTS Assay (e.g., FRET-based enzymatic assay) Hit_Identification Initial Hit Identification (Based on activity threshold) Primary_Assay->Hit_Identification Library_Screening Screening of Compound Library (including MDI-4 analogs) Library_Screening->Primary_Assay Hit_Confirmation Confirmatory Screen (Fresh compound re-test) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50 determination) Hit_Confirmation->Dose_Response Promiscuity_Assay Promiscuity/Interference Assays (e.g., detergent-based) Dose_Response->Promiscuity_Assay Orthogonal_Assay Secondary (Orthogonal) Assay (e.g., cell-based assay) Promiscuity_Assay->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization caption Figure 1. General workflow for a high-throughput screening campaign.

Caption: Figure 1. General workflow for a high-throughput screening campaign.

Application Protocol: Primary High-Throughput Screening of MDI-4 Analogs Against Papain

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to identify inhibitors of Papain, a well-characterized cysteine protease. The assay is designed for a 384-well plate format, suitable for automated liquid handling systems.[6]

Materials and Reagents
  • Compound Plates: 384-well plates containing MDI-4 and its analogs dissolved in 100% DMSO.

  • Assay Plates: Low-volume, black, 384-well polystyrene plates.

  • Papain Enzyme: Lyophilized Papain (from Carica papaya).

  • FRET Substrate: A specific peptide substrate with a fluorophore and a quencher pair.

  • Assay Buffer: 100 mM Sodium Acetate, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, pH 5.5.

  • Positive Control: A known Papain inhibitor (e.g., E-64).

  • Negative Control: 100% DMSO.

  • Instrumentation: Automated liquid handler, plate reader with fluorescence detection capabilities.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a stock solution of Papain in assay buffer.

    • Prepare a working solution of the FRET substrate in assay buffer.

    • Prepare a stock solution of the positive control inhibitor in DMSO.

  • Assay Plate Preparation:

    • Using an acoustic dispenser or pin tool, transfer 50 nL of compounds from the compound plates to the corresponding wells of the assay plate.

    • Transfer 50 nL of the positive control and negative control (DMSO) to designated wells.

  • Enzyme Addition and Incubation:

    • Add 5 µL of the Papain working solution to all wells of the assay plate using an automated liquid handler.

    • Centrifuge the plates briefly to ensure proper mixing.

    • Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation and Detection:

    • Initiate the enzymatic reaction by adding 5 µL of the FRET substrate working solution to all wells.

    • Immediately transfer the plate to a plate reader and measure the fluorescence signal at appropriate excitation and emission wavelengths over a period of 30 minutes. The rate of increase in fluorescence is proportional to the enzyme activity.

Data Analysis and Hit Identification

The raw kinetic data is used to calculate the reaction rate for each well. The percentage of inhibition for each compound is calculated relative to the positive and negative controls.

  • Percent Inhibition (%) = 100 x (1 - (Ratecompound - Ratepositive control) / (Ratenegative control - Ratepositive control))

Hits are typically identified as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or three standard deviations from the mean of the negative controls).[6]

Secondary Assay Protocol: Hit Confirmation and IC50 Determination

Primary hits must be subjected to a confirmation screen and further characterization to eliminate false positives and determine their potency.

Protocol for Dose-Response Analysis
  • Compound Plating:

    • Prepare serial dilutions of the confirmed hit compounds (including MDI-4 if identified as a hit) in DMSO. A typical 8-point dose-response curve might range from 100 µM to 1 nM.

    • Transfer the diluted compounds to a 384-well assay plate.

  • Assay Execution:

    • Follow the same procedure as the primary HTS assay, adding the enzyme and substrate to the wells containing the serially diluted compounds.

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50) value for each active compound.

Data Presentation: Representative Dose-Response Curves

Hypothetical dose-response curves for MDI-4 and a positive control are shown below.

CompoundTargetAssay TypeIC50 (µM)
MDI-4 PapainFRET15.2
E-64 (Control) PapainFRET0.05

Counter-Screening and Promiscuity Assays

A critical step in hit validation is to rule out non-specific mechanisms of inhibition. Promiscuous inhibitors, such as those that form aggregates, can lead to false-positive results in HTS campaigns.[7]

Protocol for Detergent-Based Counter-Screen
  • Assay Setup:

    • Perform the dose-response experiment for active compounds in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

  • Data Analysis:

    • Compare the IC50 values obtained in the presence and absence of the detergent. A significant rightward shift in the IC50 curve in the presence of the detergent is indicative of aggregation-based inhibition.

Signaling Pathway Context: Cysteine Proteases in Disease

To underscore the therapeutic relevance of this screening campaign, it is important to consider the role of the target enzyme class in disease. Cysteine proteases, such as Papain and its human homologs (e.g., cathepsins), are implicated in a variety of pathological processes.

Signaling_Pathway cluster_0 Pathological Processes Cancer Cancer Progression (e.g., invasion, metastasis) Inflammation Inflammation (e.g., cytokine processing) Infection Infectious Diseases (e.g., viral entry, parasite lifecycle) Cysteine_Proteases Cysteine Proteases (e.g., Cathepsins) Cysteine_Proteases->Cancer promotes Cysteine_Proteases->Inflammation mediates Cysteine_Proteases->Infection facilitates MDI_4 MDI-4 (Inhibitor) MDI_4->Cysteine_Proteases inhibits caption Figure 2. Role of cysteine proteases in disease and point of intervention.

Caption: Figure 2. Role of cysteine proteases in disease and point of intervention.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the high-throughput screening of this compound (MDI-4) and its analogs to identify novel enzyme modulators. The isoquinoline scaffold continues to be a rich source of biologically active compounds.[1][3][4] Through systematic screening and rigorous hit validation, novel chemical probes can be discovered, which can serve as starting points for the development of new therapeutics. Future work will involve expanding the screening of MDI-4-based libraries against a broader panel of targets and utilizing cell-based assays to confirm activity in a more physiologically relevant context.

References

Application Notes & Protocols: "Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate" for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent a pivotal class of drug targets, particularly in oncology and inflammatory diseases.[1][2] The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery.[1] Within the vast landscape of heterocyclic chemistry, the isoquinoline scaffold has emerged as a "privileged structure," a recurring molecular framework with a high propensity for binding to diverse biological targets, including kinases.[3] Derivatives of isoquinoline have demonstrated significant potential as inhibitors of various protein kinases, underscoring their therapeutic promise.[3][4]

This document provides a comprehensive guide for researchers and drug development professionals on the potential application of "Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate" as a foundational scaffold for the discovery of novel kinase inhibitors. While specific inhibitory data for this particular compound is not yet extensively documented in the public domain, its structural features align with known pharmacophores for kinase binding. Therefore, this guide will present detailed protocols and theoretical frameworks for its synthesis, screening, and optimization, leveraging established methodologies for analogous isoquinoline-based kinase inhibitors.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the physicochemical properties of a lead compound is fundamental for its development. The following table summarizes the computed properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[5]
Molecular Weight 203.19 g/mol [5]
IUPAC Name methyl 1-oxo-2H-isoquinoline-4-carboxylate[5]
CAS Number 37497-84-0[5]
XLogP3 0.9[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 3[5]

These properties suggest that the molecule possesses favorable "drug-like" characteristics, adhering to general guidelines for oral bioavailability.

Experimental Protocols

PART 1: Synthesis of this compound

Principle: This synthesis is a multi-step process starting from homophthalic acid and involves a cyclization reaction to form the isoquinoline core, followed by esterification.

Materials:

  • Homophthalic acid

  • Thionyl chloride

  • Ammonia solution

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Standard organic solvents (e.g., Dichloromethane, Ethyl acetate)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Protocol:

  • Formation of Homophthalic Anhydride:

    • In a round-bottom flask, suspend homophthalic acid in an excess of thionyl chloride.

    • Reflux the mixture for 2-3 hours until the solid dissolves and the evolution of gas ceases.

    • Remove the excess thionyl chloride under reduced pressure to obtain crude homophthalic anhydride.

  • Synthesis of 1-Hydroxyisoquinoline-4-carboxylic acid:

    • Dissolve the crude homophthalic anhydride in a suitable solvent like dioxane.

    • Cool the solution in an ice bath and bubble ammonia gas through it, or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield 1-hydroxyisoquinoline-4-carboxylic acid.

  • Esterification to this compound:

    • Suspend 1-hydroxyisoquinoline-4-carboxylic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize it with a weak base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

PART 2: In Vitro Kinase Inhibition Assays

The initial evaluation of a potential kinase inhibitor involves determining its ability to inhibit the enzymatic activity of a target kinase in a controlled, in vitro setting. Both biochemical and cell-based assays are crucial for a comprehensive assessment.[6]

Principle: The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.[7] A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.

Materials:

  • Recombinant Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (specific to the kinase)

  • 384-well plates

  • Luminometer

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a concentration-response curve (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilutions to the wells of a 384-well plate. Include "no-enzyme" and "vehicle" (DMSO) controls.

    • Add 2.5 µL of a solution containing the kinase and its substrate in the assay buffer.

    • Pre-incubate the plate for 15 minutes at room temperature.[7]

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at the Kₘ concentration for the specific kinase).

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the unused ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescence signal is directly proportional to the amount of ADP produced.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[3]

Diagram of the Biochemical Kinase Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Kinase_Mix Kinase + Substrate Mix Add_Kinase_Mix Add Kinase Mix Kinase_Mix->Add_Kinase_Mix Pre_Incubate Pre-incubate Add_Kinase_Mix->Pre_Incubate Add_ATP Initiate with ATP Pre_Incubate->Add_ATP Incubate Incubate Add_ATP->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Incubate_1 Incubate Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add Detection Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubate Add_Detection_Reagent->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC₅₀ Plot_Curve->Determine_IC50

Caption: Workflow for a biochemical kinase assay using ADP-Glo™ technology.

Principle: While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's activity within a living cell.[6][8] This protocol measures the phosphorylation of a known downstream substrate of the target kinase in cells.[9]

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • This compound

  • Phospho-specific antibody for the kinase substrate

  • Total protein antibody for the kinase substrate

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)

  • Lysis buffer

  • Western blot or ELISA reagents and equipment

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer containing protease and phosphatase inhibitors to each well.

    • Incubate on ice to lyse the cells and solubilize the proteins.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Detection of Substrate Phosphorylation (Western Blotting Example):

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with the total protein antibody to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated substrate and the total substrate.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Calculate the percentage of inhibition of phosphorylation at each compound concentration relative to the vehicle control.

    • Determine the cellular IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Diagram of Kinase Signaling and Inhibition

G cluster_inhibition Inhibition ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Inhibitor Isoquinoline Inhibitor Inhibitor->Kinase Binds to ATP pocket Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response

Caption: General mechanism of competitive kinase inhibition.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening of this compound and its analogs will generate data that forms the basis of a structure-activity relationship (SAR) study. The goal of SAR is to understand how chemical modifications to the core scaffold affect its kinase inhibitory activity and other properties like selectivity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[10]

Key Areas for Modification on the Isoquinoline Scaffold:

  • Position 4 (Carboxylate Group): The methyl ester can be converted to a carboxylic acid or a variety of amides to explore interactions with the solvent-exposed region of the kinase active site.

  • The Phenyl Ring: Substitution on the phenyl ring with different functional groups (e.g., halogens, alkyl, alkoxy groups) can modulate potency, selectivity, and physicochemical properties.

  • The Lactam Nitrogen (N-2): Alkylation or arylation at this position can influence the orientation of the molecule within the binding pocket.

ADME-Tox Profiling in Lead Optimization:

Early assessment of ADME-Toxicity properties is critical to avoid late-stage failures in drug development.[10] A panel of in vitro assays should be run in parallel with potency and selectivity testing.

AssayPurpose
Metabolic Stability To assess the compound's susceptibility to metabolism by liver enzymes (e.g., microsomes, hepatocytes).
Plasma Stability To determine the compound's stability in plasma.
Solubility To measure the compound's solubility in aqueous buffers, which impacts absorption.
Permeability (e.g., PAMPA, Caco-2) To predict the compound's ability to cross biological membranes.
Cytotoxicity To evaluate the compound's general toxicity to cells.
hERG Inhibition To assess the risk of cardiac toxicity.

Conclusion and Future Directions

"this compound" represents a promising starting point for a kinase inhibitor discovery program. Its isoquinoline core is a well-validated scaffold in kinase inhibition. The protocols outlined in this document provide a robust framework for the synthesis, in vitro and cell-based screening, and initial lead optimization of this compound and its derivatives. A systematic approach, integrating medicinal chemistry, biochemical and cellular pharmacology, and ADME-Tox profiling, will be essential to unlock the full therapeutic potential of this chemical series. Further investigations should focus on identifying the specific kinase targets of active analogs and elucidating their precise mechanism of action.

References

Application Notes and Protocols for Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate. This guide will delve into its role as a pivotal scaffold, detailing its synthesis, derivatization, and the biological evaluation of its analogues, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction: The 1-Oxo-1,2-dihydroisoquinoline Scaffold

The isoquinoline core is a prominent structural motif found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] The 1-oxo-1,2-dihydroisoquinoline substructure, in particular, has emerged as a "privileged scaffold" in medicinal chemistry. While this compound itself has not been extensively profiled for direct biological activity, its true value lies in its utility as a versatile starting material for the synthesis of potent and selective therapeutic agents.[2] Its chemical structure is amenable to modifications at several positions, allowing for the systematic exploration of structure-activity relationships (SAR).

The most notable application of this scaffold has been in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical in DNA repair.[3][4] By serving as a foundational building block, this compound enables the generation of novel carboxamide derivatives that have demonstrated significant potential as anti-cancer agents.[5]

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
IUPAC Name methyl 1-oxo-2H-isoquinoline-4-carboxylate
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
CAS Number 37497-84-0
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Synthesis of the Core Scaffold: this compound

A reliable and scalable synthesis of the core scaffold is paramount for any medicinal chemistry program. One effective method for the preparation of the related 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids is the Castagnoli-Cushman reaction.[3] This can be adapted for the synthesis of the unsaturated analogue. A general, illustrative protocol is provided below.

Protocol 2.1: Synthesis of the 1-Oxo-1,2-dihydroisoquinoline-4-carboxylate Core

This protocol outlines a plausible synthetic route. The causality behind this approach lies in the reaction of a homophthalic anhydride with a suitable three-carbon equivalent that can cyclize to form the isoquinoline ring system.

Materials:

  • Homophthalic anhydride

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Methanol (anhydrous)

  • Toluene

  • Hydrochloric acid (1M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve homophthalic anhydride (1.0 eq) in toluene.

  • Addition of Reagent: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Esterification:

    • Dissolve the crude intermediate in anhydrous methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride, dropwise at 0 °C).

    • Stir the reaction at room temperature or gentle heat until the reaction is complete (monitored by TLC).

  • Purification:

    • Neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield this compound.

Application Note: Development of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide based PARP Inhibitors

The primary medicinal chemistry application of this compound is as a precursor to potent PARP inhibitors. This involves a three-step process: hydrogenation of the heterocycle, hydrolysis of the methyl ester to the corresponding carboxylic acid, and subsequent amidation to generate a library of diverse carboxamides.

Workflow for developing PARP inhibitors.

Protocol 3.1: Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid

This protocol details the conversion of the parent ester to the key carboxylic acid intermediate.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or Parr hydrogenator)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Hydrogenation:

    • In a flask suitable for hydrogenation, dissolve this compound in methanol or ethanol.

    • Carefully add 10% Pd/C (catalytic amount, typically 5-10 mol%).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

    • Stir the reaction under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate to obtain Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate.[3]

  • Ester Hydrolysis:

    • Dissolve the hydrogenated ester in a mixture of THF and water.

    • Add LiOH (or NaOH) (1.5 - 2.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the ester is fully consumed.

    • Remove the THF under reduced pressure.

    • Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.

    • A precipitate should form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid. If a precipitate does not form, extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to obtain the product.[3]

Protocol 3.2: Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Derivatives

This protocol describes the parallel synthesis of a library of amides from the carboxylic acid intermediate.

Materials:

  • 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

  • A diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent (e.g., HBTU, EDC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for purification (e.g., preparative TLC or column chromatography)

Procedure:

  • Reaction Setup: In individual reaction vials, add 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (1.0 eq) dissolved in anhydrous DMF.

  • Reagent Addition: To each vial, add the corresponding amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Seal the vials and stir at room temperature for 12-24 hours. Monitor the progress of a representative reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify each crude product by an appropriate method, such as preparative TLC, column chromatography, or mass-directed automated flash chromatography, to yield the desired 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives.[3]

Biochemical Assay Protocol: PARP1 Inhibition Assay

To evaluate the synthesized compounds, a robust and reliable biochemical assay is necessary. Commercially available PARP1 activity assay kits are commonly used for this purpose.[3]

Protocol 4.1: Colorimetric PARP1 Activity Assay

Principle: This assay measures the incorporation of biotinylated-NAD+ onto histone proteins in a 96-well plate format. The amount of incorporated biotin is detected using a streptavidin-HRP conjugate and a colorimetric substrate.

Materials:

  • Synthesized 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives

  • Olaparib (or another known PARP inhibitor as a positive control)

  • PARP1 Assay Kit (e.g., from BPS Bioscience or similar), which typically includes:

    • Histone-coated 96-well plates

    • Recombinant PARP1 enzyme

    • Activated DNA

    • Assay buffer

    • Biotinylated-NAD+

    • Streptavidin-HRP

    • Colorimetric HRP substrate

    • Stop solution

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (Olaparib) in assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).

  • Reaction Mixture Preparation: Prepare a master mix containing PARP1 enzyme, activated DNA, and assay buffer according to the kit's instructions.

  • Assay Protocol:

    • Add the reaction mixture to each well of the histone-coated plate.

    • Add the diluted test compounds, positive control, or vehicle control to the respective wells.

    • Initiate the reaction by adding biotinylated-NAD+ to all wells.

    • Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 1 hour).

  • Detection:

    • Wash the plate multiple times with the provided wash buffer.

    • Add Streptavidin-HRP to each well and incubate.

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add the colorimetric HRP substrate and incubate until a blue color develops.

    • Add the stop solution to terminate the reaction (the color will change to yellow).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Structure-Activity Relationship (SAR) of Derivatives

The following table summarizes the inhibitory activity of representative 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives against PARP1 and PARP2, as reported in the literature.[3] This data is crucial for understanding the SAR and for guiding further optimization of lead compounds.

Table 2: Inhibitory Activity of Selected 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Derivatives against PARP1 and PARP2 [3]

CompoundR²NR³PARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)
Olaparib (Reference) --1.91.5
3c HN-benzyl-N-methyl>1000>1000
3g HEthyl 1-piperidine-4-carboxylate280120
3l H4-phenylpiperidine140110
3aa 7-Fluoro4-phenylpiperidine184.8
3aj 7-Fluoro[1,4'-bipiperidine]-1'-yl7.92.8

Data is illustrative and sourced from reference[3].

The data clearly indicates that the introduction of a fluorine atom at the 7-position and the presence of a bipiperidine moiety in the carboxamide portion significantly enhance the inhibitory potency against both PARP1 and PARP2.

Mechanism of Action: PARP Inhibition

PARP inhibitors act as competitive inhibitors at the NAD+ binding site of the enzyme. By mimicking the nicotinamide portion of NAD+, they prevent the synthesis of poly(ADP-ribose) chains, which are essential for the recruitment of DNA repair proteins to sites of single-strand breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.

G cluster_0 Normal DNA Repair cluster_1 PARP Inhibition DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation SSB PAR Synthesis PAR Synthesis PARP Activation->PAR Synthesis uses NAD+ DNA Repair Proteins Recruitment DNA Repair Proteins Recruitment PAR Synthesis->DNA Repair Proteins Recruitment SSB Repair SSB Repair DNA Repair Proteins Recruitment->SSB Repair PARP_Inhibitor 1-Oxo-isoquinoline Derivative NAD+ NAD+ PARP_Enzyme PARP Enzyme

Mechanism of PARP Inhibition.

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry. While it may not possess significant intrinsic biological activity, its utility as a starting material for the synthesis of potent enzyme inhibitors, such as the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide based PARP inhibitors, is well-established. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, derivatize, and evaluate this important class of compounds, paving the way for the discovery of novel therapeutics.

References

Application Note: A Multi-Platform Approach to the Comprehensive Characterization of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methods required for the comprehensive structural elucidation and purity assessment of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate. Isoquinoline derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous natural alkaloids and synthetic therapeutic agents.[1][2][3] Rigorous characterization is therefore a critical step in drug discovery and development to ensure molecular identity, purity, and stability. This guide presents a multi-technique workflow, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the causality behind the experimental choices and provides detailed, field-proven protocols designed for immediate application.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring an isoquinolinone core, a key pharmacophore in many biologically active molecules.[1][2] The presence of multiple functional groups—a lactam (cyclic amide), an aromatic system, and a methyl ester—necessitates a suite of orthogonal analytical techniques to confirm its structure and assess its purity profile unambiguously. The accuracy of downstream biological and pharmacological studies is contingent upon a well-characterized starting material. This guide establishes a self-validating system of protocols to achieve this.

Molecular Structure and Properties:

PropertyValueSource
IUPAC Name This compound[4]
Molecular Formula C₁₁H₉NO₃[4]
Molecular Weight 203.19 g/mol [4]
CAS Number 37497-84-0[4][5]

A logical workflow is essential for efficiently characterizing a novel or synthesized compound. The following diagram outlines the recommended process, starting from the synthesized material to its complete structural and purity verification.

G cluster_0 Characterization Workflow A Synthesized Material (Crude Product) B Primary Structural Confirmation (NMR & MS) A->B Dissolve in appropriate solvent E Definitive 3D Structure (X-ray Crystallography) A->E Grow single crystal C Purity Assessment & Method Development (HPLC) B->C Confirmed mass & basic structure D Functional Group Analysis (FTIR) B->D Parallel analysis F Fully Characterized Compound (Reference Standard) C->F Purity ≥ 95% E->F Unambiguous confirmation G cluster_1 HPLC Method Development Workflow S1 Step 1: Column & Solvent Selection (e.g., C18, ACN/H₂O) S2 Step 2: λmax Determination (PDA Scan 200-400 nm) S1->S2 S3 Step 3: Gradient Scouting (Broad gradient, e.g., 5-95% B) S2->S3 S4 Step 4: Gradient Optimization (Shallow gradient around elution %) S3->S4 S5 Step 5: Flow Rate & Temperature (Adjust for resolution/time) S4->S5 S6 Step 6: Method Validation (System Suitability, Linearity) S5->S6 G Compound {this compound | C₁₁H₉NO₃ | MW: 203.19} NMR NMR Spectroscopy ¹H & ¹³C H-C Framework Connectivity Substitution Pattern Compound->NMR Elucidates MS Mass Spectrometry ESI-HRMS Molecular Weight Elemental Formula Fragmentation Compound->MS Confirms HPLC HPLC RP-HPLC / PDA Purity (%) Impurity Profile Stability Compound->HPLC Quantifies FTIR FTIR Spectroscopy ATR C=O (Ester) C=O (Lactam) N-H Compound->FTIR Identifies

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important heterocyclic compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly via the common Dieckmann condensation route.

Question 1: My reaction yield is very low, and I have a significant amount of unreacted starting material. What could be the cause?

Answer:

Low conversion of the starting diester, typically methyl 2-(2-methoxy-2-oxoacetamido)benzoate, in a Dieckmann condensation is often traced back to issues with the reaction conditions, primarily the base and the reaction environment.

  • Insufficient or Inactive Base: The Dieckmann condensation is a base-catalyzed intramolecular reaction.[1] A strong, non-nucleophilic base is required to deprotonate the α-carbon of one of the ester groups to initiate the cyclization.[2] Sodium hydride (NaH) or a sodium alkoxide corresponding to the ester's alcohol (sodium methoxide for methyl esters) are typically used.[3] If the base is old, has been improperly stored, or an insufficient molar equivalent is used, the reaction will not proceed to completion. It is crucial to use a fresh, active batch of the base.

  • Presence of Moisture: The carbanion intermediate in the Dieckmann condensation is highly reactive and will readily protonate in the presence of water or other protic solvents. This quenches the reaction and leads to the recovery of the starting material. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Inadequate Reaction Temperature or Time: While the Dieckmann condensation can often be initiated at room temperature, it may require heating to proceed at a reasonable rate. If the temperature is too low or the reaction time is too short, the cyclization may not go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Question 2: After workup, my final product is contaminated with a significant amount of a byproduct that has a lower molecular weight. What is this byproduct and how can I avoid it?

Answer:

A common byproduct with a lower molecular weight than the target compound is 1,2-dihydroisoquinolin-1-one. This is the result of decarboxylation of the desired product.

  • Mechanism of Formation: The target molecule, this compound, is a β-keto ester. β-keto esters are susceptible to hydrolysis to the corresponding β-keto acid, which can then readily undergo decarboxylation (loss of CO2) upon heating, especially under acidic or basic conditions.[4][5]

  • Prevention:

    • Mild Workup Conditions: Avoid prolonged exposure to strong acids or bases during the reaction workup. A rapid, mild acidic quench (e.g., with dilute acetic acid or ammonium chloride) is recommended.

    • Temperature Control: Avoid excessive heating during the reaction and purification steps. If distillation is used for solvent removal, perform it under reduced pressure to keep the temperature low.

    • Purification Strategy: Column chromatography is generally preferred over recrystallization from hot solvents to minimize the risk of thermal decarboxylation.

Below is a diagram illustrating the formation of the decarboxylation byproduct:

Byproduct_Formation Target This compound Acid 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid Target->Acid Hydrolysis (H+ or OH-) Byproduct 1,2-Dihydroisoquinolin-1-one + CO2 Acid->Byproduct Decarboxylation (Heat) Synthesis_Pathway start Methyl 2-aminobenzoate + Dimethyl oxalate intermediate Methyl 2-(2-methoxy-2-oxoacetamido)benzoate start->intermediate Acylation product This compound intermediate->product Dieckmann Condensation (e.g., NaH, THF) Troubleshooting_Workflow start Low Yield or Impure Product check_conversion TLC Analysis Shows High Starting Material? start->check_conversion check_byproduct Major Byproduct Detected? check_conversion->check_byproduct No solution_base Check Base Activity & Molar Ratio. Ensure Anhydrous Conditions. Increase Reaction Time/Temp. check_conversion->solution_base Yes low_mw Byproduct MW < Target? check_byproduct->low_mw Yes solution_purify Purify via Flash Chromatography. check_byproduct->solution_purify No acid_impurity NMR Shows COOH Impurity? low_mw->acid_impurity No solution_decarboxylation Decarboxylation Likely. Use Milder Workup. Lower Purification Temp. low_mw->solution_decarboxylation Yes solution_hydrolysis Ester Hydrolysis. Ensure Anhydrous Conditions. Use Neutral Workup. acid_impurity->solution_hydrolysis Yes acid_impurity->solution_purify No end Pure Product solution_base->end solution_decarboxylation->end solution_hydrolysis->end solution_purify->end

References

Technical Support Center: Optimizing the Castagnoli-Cushman Synthesis of Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Castagnoli-Cushman reaction (CCR). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction for synthesizing substituted isoquinolones and related lactams. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the Castagnoli-Cushman reaction.

Q1: What is the generally accepted mechanism for the Castagnoli-Cushman reaction?

The mechanism of the Castagnoli-Cushman reaction has been a subject of discussion, but recent studies provide strong evidence for a stepwise process rather than a concerted [4+2] cycloaddition.[1][2] The most plausible pathway involves the formation of amide-acid intermediates that exist in equilibrium with their corresponding anhydride forms.[3][4] The aldehyde component then traps the primary amine via imine formation, which subsequently reacts with the enol form of the anhydride through a Mannich-like mechanism to form the lactam product.[3][4]

Q2: Is a catalyst always necessary for the Castagnoli-Cushman reaction?

No, a catalyst is not always required. In fact, under optimized conditions, the three-component reaction of homophthalic anhydride, amines, and aldehydes can proceed efficiently without the need for a Lewis acid catalyst.[3] However, in some cases, catalysts like indium(III) triflate have been used to promote the reaction, particularly with less reactive substrates.[5]

Q3: What is the typical diastereoselectivity of the reaction and how can it be controlled?

The diastereoselectivity of the Castagnoli-Cushman reaction is highly dependent on the reaction conditions, particularly the solvent and temperature.[2] Classical conditions using solvents like benzene or toluene at high temperatures typically favor the formation of the trans isomer as the major product.[2] Conversely, performing the reaction at lower temperatures, for instance in trifluoroethanol (TFE) at -40 °C, can lead to the preferential formation of the cis isomer.[6]

Q4: Can I use dicarboxylic acids directly instead of cyclic anhydrides?

Yes, it is possible to use dicarboxylic acids as precursors to the cyclic anhydrides.[2] The anhydrides can be generated in situ using dehydrating agents like acetic anhydride or 1,1'-carbonyldiimidazole (CDI).[2] This approach can be advantageous when dealing with substrates that are sensitive to the conditions required for pre-forming and isolating the cyclic anhydride.

Troubleshooting Guide

This section provides solutions to common problems encountered during the Castagnoli-Cushman synthesis of isoquinolines.

Problem 1: Low or No Product Yield

Possible Causes & Solutions:

  • Poor Imine Formation: If you are performing a three-component reaction, the in situ formation of the imine from the amine and aldehyde might be inefficient.

    • Troubleshooting Step: Consider pre-forming the imine in a separate step before adding the anhydride.[6] This can be done by stirring the amine and aldehyde in a suitable solvent like MTBE or methanol, often with a drying agent like molecular sieves.[6][7]

  • Insufficient Reactivity of Starting Materials: Electron-poor imines or sterically hindered substrates may exhibit lower reactivity.[8]

    • Troubleshooting Step: Increase the reaction temperature. While lower temperatures can favor cis selectivity, higher temperatures (e.g., refluxing in toluene or xylene) can be necessary to drive the reaction to completion with less reactive substrates.[2][7]

  • Unfavorable Solvent Choice: The solvent plays a crucial role in the reaction rate and yield.

    • Troubleshooting Step: Experiment with different solvents. Trifluoroethanol (TFE) has been shown to significantly accelerate the reaction, sometimes reducing reaction times from hours to minutes, even at low temperatures.[6][9] Other solvents to consider include DMF, which can also influence diastereoselectivity.[2]

  • Decomposition of Starting Materials or Products: High temperatures over extended periods can lead to degradation.

    • Troubleshooting Step: If high temperatures are necessary, monitor the reaction closely by TLC or LCMS to avoid prolonged heating after the reaction has reached completion. For thermally sensitive substrates, the use of a highly activating solvent like TFE at lower temperatures is recommended.[6]

Problem 2: Poor Diastereoselectivity (Formation of cis/trans Mixtures)

Possible Causes & Solutions:

  • Sub-optimal Temperature Control: Temperature is a key determinant of diastereoselectivity.

    • Troubleshooting Step: To favor the cis product, conduct the reaction at low temperatures (e.g., -40 °C to room temperature), often in a solvent like TFE.[6] For the trans product, higher temperatures (e.g., 80 °C to 140 °C) in solvents like toluene or xylene are typically employed.[2] Heating can also be used to convert the initially formed cis isomers into the more stable trans isomers.[5]

  • Inappropriate Solvent: The polarity and hydrogen-bonding ability of the solvent can influence the transition state leading to different diastereomers.

    • Troubleshooting Step: As a general rule, polar aprotic solvents like DMF may favor the cis isomer to a greater extent than non-polar solvents at a given temperature, though high temperatures in any solvent will generally lead to the thermodynamically favored trans product.[2] TFE is particularly effective for obtaining high cis selectivity.[6]

Problem 3: Formation of Side Products

Possible Causes & Solutions:

  • Reaction with Sterically Hindered Imines: In some cases, particularly with sterically hindered cyclic imines, the expected Castagnoli-Cushman product may not form. Instead, products arising from N-acyliminium species trapping by a carboxylate anion can be observed.[10]

    • Troubleshooting Step: If you are working with a sterically demanding imine and observing unexpected products, consider modifying the substrate to reduce steric hindrance if possible. Alternatively, explore different reaction conditions (e.g., lower temperatures, different solvents) that may favor the desired reaction pathway.

  • Imine Metathesis or Isomerization: With certain substrates, such as those derived from trifluoroacetaldehyde hydrate, side reactions like imine metathesis or[1][3]-hydride shifts can occur, leading to isomeric products.[8]

    • Troubleshooting Step: This is a substrate-specific issue. Careful characterization of side products is necessary to understand the unintended reaction pathway. If such side reactions are prevalent, modification of the substrate or protecting groups may be required.

Data Summary

The choice of solvent and temperature has a profound impact on the reaction outcome. The following table summarizes the general trends observed for the reaction of homophthalic anhydride with an imine.

SolventTemperature (°C)Typical Reaction TimePredominant Diastereomer
Toluene80 - 11012 - 36 hourstrans
Xylene14012 - 24 hourstrans
DMFRoom Temp - 80VariableMixture, can favor cis
TFE-4015 minutescis
TFERoom Temp2 minutescis
CH₂Cl₂-4024 hourscis

Data compiled from multiple sources, including[2][6][7].

Experimental Protocols

Standard Protocol for trans-Selective Synthesis
  • To a solution of the imine (1.0 equiv) in toluene (0.2 M), add homophthalic anhydride (1.2 equiv).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or LCMS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired trans-isoquinolone.

Optimized Protocol for cis-Selective Synthesis in TFE
  • Dissolve the imine (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) (0.1 M) and cool the solution to -40 °C in a cryocool or a dry ice/acetone bath.

  • Add homophthalic anhydride (1.5 equiv) to the cooled solution with stirring.

  • Maintain the reaction at -40 °C and monitor its progress by TLC or LCMS. The reaction is often complete within 15-30 minutes.[6]

  • Upon completion, quench the reaction by adding a suitable solvent like ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the cis-isoquinolone.

Visual Guides

Castagnoli-Cushman Reaction Mechanism

Castagnoli-Cushman Mechanism cluster_0 Step 1: Amide-Acid & Imine Formation cluster_1 Step 2: Mannich-like Reaction cluster_2 Step 3: Cyclization Anhydride Anhydride Amide-Acid Amide-Acid Anhydride->Amide-Acid + Amine Amine Amine Imine Imine Amine->Imine + Aldehyde Aldehyde Aldehyde Enol_Anhydride Enol form of Anhydride Amide-Acid->Enol_Anhydride Equilibrium Mannich_Adduct Mannich Adduct Enol_Anhydride->Mannich_Adduct + Imine Lactam_Product Isoquinoline Product Mannich_Adduct->Lactam_Product Intramolecular Acylation

Caption: The stepwise mechanism of the Castagnoli-Cushman reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow start Low Yield in CCR check_imine Check Imine Formation (for 3-component reaction) start->check_imine preform_imine Pre-form the imine separately check_imine->preform_imine Inefficient check_temp Is the reaction temperature adequate? check_imine->check_temp Efficient preform_imine->check_temp increase_temp Increase reaction temperature (e.g., reflux in toluene) check_temp->increase_temp No check_solvent Is the solvent optimal? check_temp->check_solvent Yes success Improved Yield increase_temp->success change_solvent Switch to a more activating solvent (e.g., TFE) check_solvent->change_solvent No check_solvent->success Yes change_solvent->success

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate . This document is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with significant biological activity.[1] However, achieving high purity for its derivatives can be challenging due to the specific chemical nature of the molecule.

This guide provides in-depth, experience-driven advice in a troubleshooting and FAQ format to help you overcome common purification hurdles, ensuring the integrity and quality of your research.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific, practical problems you may encounter during the purification workflow. The following decision tree provides a general overview of the troubleshooting process.

Purification_Workflow start_node Crude Product Analysis (TLC, HPLC, ¹H NMR) decision_oily Is the product oily or a non-crystalline solid? start_node->decision_oily decision_impurities Are there multiple spots close to the product on TLC? decision_oily->decision_impurities No solution_oil Solution: - Trituration with non-polar solvent - Re-precipitation decision_oily->solution_oil Yes decision_color Is the product colored (yellow/brown)? decision_impurities->decision_color No solution_chromatography Solution: - Optimized Column Chromatography decision_impurities->solution_chromatography Yes decision_yield Is recrystallization yield low? decision_color->decision_yield No solution_decolorize Solution: - Activated Charcoal Treatment - Recrystallization decision_color->solution_decolorize Yes solution_recrystallization Solution: - Solvent Screen for Recrystallization - Slow Cooling Protocol decision_yield->solution_recrystallization Yes end_node Pure Crystalline Product (Verify by HPLC, NMR, MS) decision_yield->end_node No solution_oil->decision_impurities solution_chromatography->decision_color solution_decolorize->decision_yield solution_recrystallization->end_node

Caption: Troubleshooting workflow for common purification issues.

Q1: My crude product is a sticky oil or amorphous solid and refuses to crystallize. What's the cause and solution?

A1: This is a common issue often caused by the presence of residual solvents or minor, oily impurities that inhibit the formation of a crystal lattice.

Probable Causes:

  • Residual Solvents: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO, toluene) are often the primary culprits.

  • Process Impurities: Unreacted starting materials or low-molecular-weight by-products can act as "eutectic melters," depressing the melting point and preventing crystallization.[2]

  • Hygroscopic Nature: The lactam and ester functionalities can attract water from the atmosphere, leading to a gummy consistency. Isoquinoline itself is known to be hygroscopic.[3][4]

Solutions & Protocol:

  • Co-evaporation: Dissolve the crude oil in a volatile solvent like dichloromethane (DCM) or ethyl acetate, add silica gel (a small amount, ~1-2x the weight of the crude), and evaporate to a dry powder. This helps remove residual solvents and prepares the sample for chromatography.

  • Trituration: If the product is expected to be a solid, attempt to induce crystallization by trituration.

    • Add a minimal amount of a non-polar solvent in which the product is poorly soluble (e.g., diethyl ether, hexane, or a mixture of ethyl acetate/hexane).

    • Use a glass rod to scratch the inside of the flask vigorously. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Cool the flask in an ice bath to further decrease solubility and promote precipitation.

    • Collect the resulting solid by filtration.

Q2: My TLC shows multiple spots, and the main product is streaking or has a very low Rf. How can I achieve good separation with column chromatography?

A2: Poor separation or streaking on TLC (and consequently, in column chromatography) points to issues with the mobile phase polarity or secondary interactions between your compound and the stationary phase (silica gel). The polar lactam moiety in the isoquinoline ring can lead to strong interactions with silica.

Probable Causes:

  • Inappropriate Solvent System: The polarity of the eluent may be too low (causing low Rf) or too high (causing co-elution).

  • Secondary Interactions: The weakly basic nitrogen and potentially acidic N-H proton of the lactam can interact with the acidic silanol groups on the silica surface, causing band broadening and streaking.[3]

  • Compound Overloading: Applying too much crude product to the column or TLC plate can saturate the stationary phase.

Solutions & Protocol:

  • Systematic Solvent Screening: Before running a large-scale column, screen various solvent systems using TLC. A good target Rf for the product is between 0.25 and 0.35.

  • Mobile Phase Modification: To mitigate streaking, add a small percentage of a modifier to the eluent.

    • For basic compounds, add 0.5-1% triethylamine (TEA) to neutralize acidic silica sites.

    • For acidic compounds, add 0.5-1% acetic acid to improve peak shape.

    • In a similar purification of a related 1-oxo-dihydroisoquinoline derivative, a system containing triethylamine was successfully used.[5]

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Solvent System (v/v)Typical Rf RangeNotes
Hexane / Ethyl Acetate (1:1 to 1:3)0.1 - 0.4A standard starting point. Increase ethyl acetate to increase polarity.
Dichloromethane / Methanol (98:2 to 95:5)0.2 - 0.5A more polar system. Good for resolving polar impurities.
Ethyl Acetate / Methanol / TEA (25:1:1)0.3 - 0.6Proven system for related carboxamides; TEA minimizes streaking.[5]

Detailed Protocol: Optimized Flash Column Chromatography

  • Dry Loading: Adsorb the crude product onto a small amount of silica gel (~2-3x weight of crude) by dissolving it in a minimal amount of a volatile solvent (e.g., DCM) and then adding the silica. Evaporate the solvent completely to get a free-flowing powder.

  • Column Packing: Pack the column using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the column.

  • Elution: Run the column with the optimized eluent system. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Q3: My final product is yellow or brown, even after chromatography. How can I decolorize it?

A3: A persistent color often indicates the presence of highly conjugated or degradation impurities. Nitrogen heterocycles, including isoquinolines, can be susceptible to air oxidation, which forms colored by-products.[2]

Probable Causes:

  • Oxidation: Exposure to air, especially at elevated temperatures or in the presence of metal catalysts from a previous synthetic step, can lead to the formation of colored oxidation products.

  • Thermal Degradation: While many isoquinoline scaffolds are thermally stable, prolonged heating can cause decomposition.

  • Chromophoric Impurities: Impurities with extended π-systems formed during the synthesis can be intensely colored, and even trace amounts can discolor the product.

Solutions & Protocol:

  • Activated Charcoal Treatment: This is a classic and highly effective method for removing colored impurities.

    • Dissolve the colored compound in a suitable hot solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Add a small amount of activated charcoal (typically 1-5% w/w of your compound). Caution: Add charcoal to the hot solution carefully to avoid bumping.

    • Stir or gently reflux the mixture for 10-15 minutes.

    • Filter the hot solution through a pad of Celite® or a fluted filter paper to remove the charcoal. The filtrate should be colorless.

  • Recrystallization: Proceed immediately with recrystallization from the hot, decolorized filtrate to obtain pure, colorless crystals.

Q4: My recovery from recrystallization is very low. How can I improve the yield while maintaining high purity?

A4: Low recovery is typically due to the selection of a suboptimal solvent, where the compound has either too high or too low solubility at room temperature, or by cooling the solution too rapidly.

Probable Causes:

  • Poor Solvent Choice: The ideal recrystallization solvent should dissolve the compound completely when hot but very poorly when cold.

  • Excessive Solvent: Using too much solvent will keep a significant portion of the product dissolved even after cooling.

  • Rapid Cooling: Fast cooling (e.g., placing directly in an ice bath) promotes the formation of small, often impure crystals and can trap impurities.

Solutions & Protocol:

  • Systematic Solvent Screening: Test the solubility in a range of solvents to find the ideal one. Place a few milligrams of your compound in several test tubes and add a small amount of different solvents.

  • Use a Solvent/Anti-Solvent System: If a single ideal solvent cannot be found, use a binary system. Dissolve the compound in a minimal amount of a "good" hot solvent, then slowly add a "poor" solvent (the "anti-solvent") until the solution becomes cloudy (the saturation point). Add a drop or two of the good solvent to redissolve the solid, then allow it to cool slowly.

  • Slow Cooling Protocol:

    • Heat the solution until all the solid dissolves.

    • Allow the flask to cool slowly to room temperature on a benchtop, undisturbed. This encourages the growth of large, pure crystals.

    • Once at room temperature, transfer the flask to a refrigerator (4 °C) for several hours, and finally to a freezer (-20 °C) if necessary, to maximize precipitation.

    • Collect the crystals by vacuum filtration and wash with a small amount of ice-cold recrystallization solvent.

Table 2: Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Acetonitrile82Polar aproticOften a good choice for heterocyclic compounds.[6]
Ethanol / Water78 (Ethanol)Polar proticA common solvent/anti-solvent pair.
Ethyl Acetate77Medium polarityGood general-purpose solvent.
Isopropanol82Polar proticCan be effective; less volatile than ethanol.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect from the synthesis of this compound? A: Impurities are typically process-related and depend on the synthetic route.[2][7] For syntheses like the Castagnoli-Cushman reaction, common impurities include:

  • Unreacted Starting Materials: Such as homophthalic anhydride derivatives.[8][9]

  • By-products: From side reactions or incomplete cyclization.

  • Hydrolyzed Product: The methyl ester can be hydrolyzed back to the corresponding carboxylic acid if exposed to acidic or basic conditions during workup or purification.

  • Residual Catalysts: Traces of metals (e.g., palladium) if hydrogenation or cross-coupling steps are involved in the synthesis of precursors.[2]

Q: What is the general solubility profile of this compound? A: Based on its structure and the properties of related isoquinolines, it is expected to have low solubility in water and non-polar solvents like hexanes.[3] It should dissolve well in polar organic solvents such as DCM, chloroform, ethyl acetate, acetone, and alcohols.[3] Due to the weakly basic nitrogen atom, it may also be soluble in dilute aqueous acids via salt formation.[3]

Q: Are there any specific stability or storage concerns? A: Yes. Like many nitrogen heterocycles, this compound can be sensitive to light and air over long periods, potentially leading to discoloration through oxidation.[2] For long-term storage, it is recommended to keep the solid compound in an amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., 4 °C).

Q: What analytical techniques are essential for assessing the final purity? A: A combination of techniques is crucial for confirming both the identity and purity of your final compound.

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for the absence of impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine purity with high accuracy (e.g., >95%). A reversed-phase C18 column with a mobile phase like acetonitrile/water with 0.1% TFA is a good starting point.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

References

Technical Support Center: Troubleshooting Low Bioactivity of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a structured troubleshooting framework for researchers, scientists, and drug development professionals encountering unexpectedly low or inconsistent bioactivity with Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate. As a compound identified from natural sources like Rubus chingii Hu and also available through synthesis, its experimental behavior can be influenced by a multitude of factors.[1][2][3][4] This document is designed to help you systematically diagnose and resolve these issues, ensuring the integrity and reproducibility of your results.

Our approach is rooted in a logical progression from the compound itself to the assay system and finally to data interpretation. By understanding the causality behind each experimental step, you can build self-validating protocols and generate trustworthy data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address common challenges. We will begin with a high-level troubleshooting workflow.

Initial Troubleshooting Workflow

When faced with low bioactivity, it's crucial to follow a systematic process to avoid confounding variables. The following workflow provides a logical starting point.

G cluster_compound Compound-Related Checks cluster_assay Assay-Related Checks cluster_data Data & Hypothesis Review start Low or No Bioactivity Observed compound_integrity Phase 1: Verify Compound Integrity start->compound_integrity assay_performance Phase 2: Scrutinize Assay Performance compound_integrity->assay_performance If Compound OK purity Purity Assessment (HPLC, qNMR) solubility Solubility Confirmation (Visual, Nephelometry) stability Stability Analysis (LC-MS) identity Identity Verification (MS, NMR) data_review Phase 3: Re-evaluate Data & Hypothesis assay_performance->data_review If Assay OK controls Validate Controls (Positive & Negative) conditions Optimize Conditions (Conc., Time, Temp.) interference Check for Interference (Autofluorescence, etc.) cell_health Assess Cell Health (Viability, Passage #) reanalyze Re-analyze Raw Data (Normalization, Curve Fits) hypothesis Revisit Biological Hypothesis (Is the target correct?)

Caption: High-level troubleshooting workflow for low bioactivity.

Phase 1: Compound Integrity Verification

The most common source of poor bioactivity is the compound itself. Before questioning the biological hypothesis, ensure your test article is what you think it is and is available to the biological system.

Q1: My results are weak and inconsistent. Could the purity of my compound be the issue?

Causality: If your sample of this compound is only 80% pure, your stock solution concentration is 20% lower than calculated. This error propagates through all subsequent dilutions, systematically shifting your dose-response curve to the right (lower apparent potency).

Recommended Actions:

  • Verify Purity: Use an orthogonal method to what the supplier may have provided. High-Performance Liquid Chromatography (HPLC) is a standard method. For an absolute measure of purity, Quantitative NMR (qNMR) is highly recommended.[5][8]

  • Source Comparison: If possible, test a sample from an alternative, validated supplier.

  • Re-purification: If purity is found to be low, re-purify the compound via chromatography or recrystallization.

Analytical Technique Purpose Acceptance Criteria
HPLC-UVAssess purity and detect non-UV active impurities>95% purity
LC-MSConfirm molecular weight and identify impuritiesMajor peak matches expected M.W.
qNMRDetermine absolute purity against a standard>95% purity
Q2: I've confirmed purity, but the activity is still low. Could solubility be the problem?

A2: Yes, poor solubility is a primary driver of underestimated bioactivity.[9][10] If the compound precipitates out of the assay buffer, the effective concentration at the biological target is significantly lower than the nominal concentration you added.[11][12] This is a common issue for lipophilic compounds.[13]

Causality: Many organic molecules, including isoquinoline derivatives, have limited aqueous solubility.[11][13] While they may dissolve in a DMSO stock, they can crash out when diluted into the aqueous assay medium. This leads to variable data and an inaccurate structure-activity relationship (SAR).[9][14]

Recommended Actions:

  • Visual Inspection: After diluting your compound into the final assay buffer, visually inspect the wells for precipitate. Use a microscope if necessary.

  • Kinetic Solubility Assay: Perform a nephelometry-based or UV-based solubility assay in your specific assay buffer to determine the maximum soluble concentration.

  • Modify Assay Conditions:

    • Increase DMSO Tolerance: If your assay allows, slightly increasing the final DMSO concentration (e.g., from 0.5% to 1.0%) can help. However, be mindful of solvent effects on your biological system.

    • Include Surfactants: Adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) can prevent aggregation and improve solubility, but this must be validated to ensure it doesn't interfere with the assay.[15]

    • Test at Lower Concentrations: Ensure your entire dose-response curve is below the measured solubility limit.

Q3: The compound is pure and soluble, but activity drops off if the experiment runs for a long time. Why?

A3: This strongly suggests a compound stability issue. The compound may be degrading over the course of the experiment under your specific assay conditions (e.g., temperature, pH, light exposure, or interaction with media components).[7][14][16]

Causality: The ester moiety in this compound could be susceptible to hydrolysis, especially at non-neutral pH or in the presence of esterases in serum-containing media. This degradation reduces the concentration of the active compound over time, leading to a weaker-than-expected effect in long-term assays (e.g., >24 hours).[]

Recommended Actions:

  • Incubate and Analyze: Incubate the compound in your complete assay medium under the exact experimental conditions (time, temperature, CO2, etc.). At various time points (e.g., 0, 4, 24, 48 hours), take an aliquot and analyze the concentration of the parent compound using LC-MS.

  • Minimize Exposure: Protect the compound from light if it is found to be photo-labile.

  • Adjust Assay Protocol: If degradation is confirmed, consider shorter incubation times or protocols that involve adding the compound closer to the final readout step.

G start Compound Integrity Check identity 1. Verify Identity (MS, NMR) start->identity purity 2. Assess Purity (>95% via HPLC) identity->purity Identity OK solubility 3. Test Solubility (in Assay Buffer) purity->solubility Purity OK fail Repurify or Resynthesize purity->fail Purity <95% stability 4. Evaluate Stability (under Assay Conditions) solubility->stability Soluble solubility->fail Insoluble end Compound is Validated stability->end Stable stability->fail Unstable

Caption: Workflow for verifying the integrity of the test compound.

Phase 2: Assay System Scrutiny

If the compound's integrity is confirmed, the next step is to meticulously examine the assay itself. An improperly optimized or controlled assay can easily mask true bioactivity.

Q4: My cell-based assay shows high well-to-well variability. What should I check?

A4: High variability in cell-based assays is common and can obscure real effects.[18] The primary sources are typically inconsistent cell handling and reagent dispensing.[7]

Recommended Actions:

  • Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Inconsistent cell numbers per well is a major source of variability. Use an automated cell counter for accuracy and gently mix the suspension between plating columns.[7]

  • Cell Health & Passage Number: Use cells that are healthy and in their logarithmic growth phase. Avoid using cells of very high passage number, as their responsiveness can change over time.[18][19]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to "edge effects." To mitigate this, either avoid using the outermost wells for experimental data or fill them with sterile PBS/media to create a humidity barrier.[20]

  • Pipetting Technique: Calibrate your pipettes regularly. For viscous solutions or when dispensing small volumes, use reverse pipetting techniques to ensure accuracy.[7]

Q5: Could my compound be interfering with the assay technology itself?

A5: Yes, this is a well-known phenomenon often referred to as Pan-Assay Interference Compounds (PAINS).[21] A compound can appear active not by modulating the biological target, but by directly interfering with the detection method.[15][22]

Causality:

  • Autofluorescence: Isoquinoline structures can be fluorescent. If you are using a fluorescence-based readout, the compound's intrinsic fluorescence can interfere with the signal, leading to false positive or negative results.[12][22]

  • Luciferase Inhibition: Many compounds are known to directly inhibit reporter enzymes like firefly luciferase, a common readout in cell-based assays.[15] This would make an inhibitor appear more potent or an activator appear weak.

  • Light Scattering: If the compound precipitates, it can scatter light and interfere with absorbance or fluorescence readings.[21]

Recommended Actions:

  • Run Interference Controls: Test your compound in the assay system without the biological target (e.g., in a cell-free buffer system or with a lysate from untransfected cells). Any signal generated is likely due to interference.

  • Use Orthogonal Assays: Confirm your findings using a different assay technology that relies on an unrelated detection principle. For example, if you see activity in a fluorescence-based assay, try to validate it with a label-free or luminescence-based method.[15]

  • Change Wavelengths: For fluorescent assays, if possible, use red-shifted dyes, as compound autofluorescence is more common in the blue-green range.[23]

Q6: I'm not seeing any activity. Are my assay controls working correctly?

Recommended Actions:

  • Positive Control: Always include a known, potent activator or inhibitor for your target in every experiment.[7][24] This control validates that the assay system (e.g., enzyme, cells) is responsive. If the positive control fails, the entire plate is invalid.

  • Negative Control (Vehicle): This is typically the highest concentration of solvent (e.g., DMSO) used for compound dilution. It defines the baseline or 0% effect level.

  • Dynamic Range: Ensure the signal difference between your positive and negative controls (the assay window or Z'-factor) is sufficiently large and consistent. A low dynamic range can make it impossible to detect modest effects from your test compound.

Protocols

Protocol 1: Rapid Assessment of Compound Stability by LC-MS

Objective: To determine if this compound degrades in the assay medium over the experiment's duration.[16]

Methodology:

  • Prepare Medium: Prepare your complete cell culture medium (including serum, antibiotics, etc.) that will be used in the assay.

  • Spike Compound: Add the compound from a concentrated DMSO stock to the medium to achieve the final, highest concentration you plan to test (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your assay (e.g., 0.5%).

  • Timepoint Zero (T=0): Immediately after mixing, remove an aliquot (e.g., 100 µL), and quench it by adding it to 100 µL of cold acetonitrile containing an internal standard. Store at -20°C. This represents 100% of the initial compound concentration.

  • Incubate: Place the remaining medium containing the compound in your cell culture incubator (e.g., 37°C, 5% CO2) for the maximum duration of your bioassay (e.g., 24, 48, or 72 hours).

  • Subsequent Timepoints: At each desired time point (e.g., T=24h, T=48h), remove another aliquot and quench it in the same manner as the T=0 sample.

  • Analysis: Analyze all quenched samples by LC-MS. Calculate the peak area ratio of the parent compound to the internal standard for each time point.

  • Interpretation: Compare the peak area ratios of the later time points to the T=0 sample. A significant decrease (>15-20%) indicates compound degradation.

Time Point Parent Compound Peak Area Ratio (Compound/IS) % Remaining
0 hr1.50100%
24 hr1.4597%
48 hr0.9563%
72 hr0.4027%
Example data table showing degradation after 24 hours.

References

Technical Support Center: Stability and Handling of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS: 37497-84-0). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most immediate concerns users face during their experiments.

Q1: My biological assay results using this compound are inconsistent or show a loss of potency over time. Could this be a stability issue?

Yes, this is a classic indicator of compound degradation. Isoquinoline and quinoline derivatives can be unstable in aqueous solutions, and their degradation is influenced by several factors, including pH, temperature, and light exposure.[1] It is highly recommended to prepare fresh aqueous working solutions for each experiment or to validate the stability of your stock solutions under your specific storage and assay conditions.[1]

Q2: I've noticed my stock solution, or the compound in my assay media, is turning a yellow or brown color. What is causing this?

Discoloration is a common sign of degradation for quinoline- and isoquinoline-based compounds.[1] This is frequently caused by oxidation or photodegradation upon exposure to ambient or UV light.[1] The formation of colored byproducts indicates that the integrity of the parent compound is compromised. It is crucial to protect solutions from light, especially during long-term storage or extended experiments.[1]

Q3: What is the most likely degradation pathway for this compound in my experimental solution?

The most significant vulnerability of this molecule is the methyl ester group at the 4-position. This ester is susceptible to hydrolysis, especially under basic (alkaline) or, to a lesser extent, acidic conditions, which converts the compound into its corresponding carboxylic acid (1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid). This transformation is so efficient that basic hydrolysis is a standard method used in its synthesis from the ester form.[2][3] This change in the functional group will alter the compound's polarity, solubility, and biological activity.

Part 2: Core Stability Factors & In-Depth Analysis

Understanding the causative factors behind instability is key to preventing it.

Q4: How does pH critically impact the stability of this compound?

The pH of your solution is the most critical factor governing the stability of this compound.

  • Mechanism of Instability (Ester Hydrolysis): The primary degradation route is the hydrolysis of the methyl ester. In the presence of hydroxide ions (alkaline pH), a nucleophilic acyl substitution reaction occurs. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate anion and methanol. This process is effectively irreversible and is accelerated at higher pH values. While acid-catalyzed hydrolysis can also occur, base-catalyzed hydrolysis is typically much faster for methyl esters.

  • Practical Implications: Using unbuffered water or basic buffer systems (pH > 7.5) for dilutions or in assay media can lead to rapid degradation. The predicted pKa of the N-H proton is approximately 12.46, but the ester hydrolysis can occur at much lower pH values.[4]

Below is a diagram illustrating the primary degradation pathway.

G cluster_main Base-Catalyzed Ester Hydrolysis Parent Methyl 1-oxo-1,2-dihydro- isoquinoline-4-carboxylate (Parent Compound) Intermediate Tetrahedral Intermediate Parent->Intermediate Nucleophilic Attack Product 1-oxo-1,2-dihydroisoquinoline- 4-carboxylate (Degradation Product) Intermediate->Product Methanol Methanol Intermediate->Methanol OH OH⁻ (from basic solution) OH->Intermediate Catalyst G cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions (24h) Prep Prepare 1 mg/mL Test Solution Aliquot Aliquot into 5 Vials Prep->Aliquot Stress Aliquot->Stress Acid Acidic (0.1 M HCl) Stress->Acid Base Basic (0.1 M NaOH) Stress->Base Oxidative Oxidative (3% H₂O₂) Stress->Oxidative Thermal Thermal (60°C) Stress->Thermal Photo Photolytic (UV/Vis Light) Stress->Photo Analysis Neutralize (if needed) & Analyze by HPLC-UV Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Compare Compare Peak Areas to Time-Zero Control Analysis->Compare

References

Technical Support Center: Stability and Handling of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability and degradation, ensuring the integrity of your experimental outcomes.

Introduction to the Stability of this compound

This compound is a heterocyclic compound with a scaffold of significant interest in medicinal chemistry.[1] The stability of this molecule is paramount for obtaining reliable and reproducible results in any research or development setting. The primary degradation pathways for this compound, based on its chemical structure, are anticipated to be hydrolysis of the methyl ester, oxidation of the isoquinoline ring, and photodegradation.[2] This guide will provide a structured approach to understanding and mitigating these degradation processes.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I'm observing a decrease in the purity of my solid this compound sample over time. What are the likely causes and how can I prevent this?

A1: The degradation of solid-state samples, while generally slower than in solution, can occur due to several factors.

Likely Causes:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of moisture. This reaction would yield 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid and methanol.[3][4]

  • Oxidation: The electron-rich isoquinoline ring system can be prone to oxidation, particularly if exposed to air over extended periods.[2] Impure samples may appear brownish.[5]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to degradation. Many quinoline and isoquinoline derivatives are known to be photosensitive.[6]

Prevention and Troubleshooting:

  • Storage Conditions: Proper storage is critical. The solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize exposure to moisture and oxygen.[7]

  • Temperature: Store the compound at a low temperature, such as -20°C, for long-term storage to reduce the rate of all potential degradation reactions.[8]

  • Light Protection: Always store the compound in an amber vial or a container that protects it from light.[6][8]

ParameterRecommended ConditionRationale
Temperature -20°C (long-term) or 2-8°C (short-term)Slows down chemical degradation rates.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation.[7]
Light Amber vial or light-proof containerPrevents photodegradation.[8]
Humidity Desiccated environmentPrevents hydrolysis of the ester.
Q2: My stock solution of this compound in DMSO shows new peaks in the HPLC chromatogram after a week. What is happening?

A2: The appearance of new peaks in your HPLC analysis indicates the formation of degradation products. Solutions are more prone to degradation than the solid-state compound.

Primary Degradation Pathway in Solution: Hydrolysis

The most probable cause is the hydrolysis of the methyl ester to the corresponding carboxylic acid, especially if your DMSO is not anhydrous. Water is a common impurity in DMSO and can facilitate this reaction.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Always use high-purity, anhydrous solvents for preparing stock solutions.

  • Aliquot Solutions: Prepare smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize the introduction of atmospheric moisture into the main stock.[8]

  • Storage of Solutions: Store stock solutions at -20°C or -80°C. For aqueous solutions, long-term storage is generally not recommended.

  • pH Considerations: If you are using aqueous buffers, be aware that both acidic and basic conditions can catalyze the hydrolysis of the ester. The rate of hydrolysis is typically at its minimum in the neutral pH range.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study

To understand the degradation profile of this compound, a forced degradation study is recommended. This involves exposing the compound to stress conditions to accelerate degradation and identify potential degradation products.[10][11][12][13][14]

Objective: To identify the degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 4 hours. Note that basic conditions can rapidly hydrolyze the ester.[15]

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for 24 hours.[13]

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a transparent vial to UV light (254 nm) and visible light for a defined period.[6]

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point. Detection can be done using a UV detector at a wavelength determined from the UV spectrum of the parent compound.

Protocol 2: HPLC Method for Purity Assessment

Objective: To quantify the purity of this compound and detect degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or the λmax of the compound).

Visualization of Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound.

Hydrolytic Degradation

Hydrolysis Parent This compound Product 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic Acid + Methanol Parent->Product H+ or OH- H2O

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Oxidative Degradation

Oxidation Parent This compound Product Oxidized Products (e.g., N-oxides, hydroxylated derivatives) Parent->Product [O] (e.g., H2O2, air)

Caption: Potential oxidative degradation of the isoquinoline ring.

Photodegradation

Photodegradation Parent This compound Product Photodegradation Products (e.g., dimers, rearranged isomers) Parent->Product (UV/Visible Light)

Caption: Potential photodegradation pathways.

Summary of Potential Degradation Products

Degradation PathwayStress ConditionPotential Degradation Product(s)
Hydrolysis Acidic or basic pH, moisture1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid, Methanol
Oxidation H₂O₂, atmospheric oxygenN-oxides, hydroxylated isoquinoline derivatives
Photodegradation UV or visible lightDimers, isomers, ring-opened products

References

Technical Support Center: Synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are focused on the synthesis and scale-up of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate. Our goal is to provide a comprehensive resource that combines robust protocols with practical, field-tested troubleshooting advice to navigate the common challenges encountered during this synthesis.

Introduction to the Synthesis

This compound is a key intermediate in the development of various pharmaceutical compounds, including inhibitors of poly(ADP-ribose) polymerase (PARP). The successful and scalable synthesis of this molecule is therefore of significant interest. The primary and most efficient route to this and related structures is the intramolecular Dieckmann condensation. This guide will focus on this method, while also acknowledging alternative pathways.

The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a base to form a β-keto ester.[1][2] For the synthesis of our target molecule, a suitably substituted diester is cyclized to form the desired isoquinolone ring system. The efficiency of this reaction is highly dependent on the choice of base, solvent, and reaction temperature.

Core Synthetic Pathway: Dieckmann Condensation

The general workflow for the synthesis of this compound via Dieckmann condensation is illustrated below.

Synthetic Workflow cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Work-up and Purification A Methyl 2-acetylbenzoate C Intermediate Enaminone A->C Reaction B Dimethylformamide dimethyl acetal (DMF-DMA) B->C F Cyclized Product (Sodium Salt) C->F Intramolecular Cyclization D Base (e.g., NaH, NaOMe) D->F E Anhydrous Solvent (e.g., Toluene, THF) E->F H Crude Product F->H Neutralization G Acidic Work-up (e.g., HCl) G->H I Purification (Recrystallization/Chromatography) H->I J Final Product: this compound I->J

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in a Dieckmann condensation can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • Base: The choice and quality of the base are critical. Sodium hydride (NaH) should be fresh and free of mineral oil if possible. If using an alkoxide base like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK), ensure it is anhydrous. The use of older or partially decomposed base can lead to incomplete deprotonation of the starting material.

    • Solvent: The solvent must be strictly anhydrous. Toluene, THF, or xylene are common choices. Traces of water will quench the base and the enolate intermediate, halting the reaction. It is recommended to use freshly distilled solvents over molecular sieves.

    • Starting Material: Ensure the purity of your starting diester. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Temperature: The optimal temperature can vary. While some Dieckmann condensations proceed at room temperature, others require heating to facilitate the reaction. If you are experiencing low conversion, a gradual increase in temperature (e.g., to 50-80 °C) may be beneficial. However, excessive heat can promote side reactions.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion.

  • Side Reactions:

    • Intermolecular Claisen Condensation: If the starting material concentration is too high, intermolecular reactions can compete with the desired intramolecular Dieckmann condensation. Running the reaction at a higher dilution can favor the formation of the cyclic product.

    • Hydrolysis: Any moisture present can lead to the hydrolysis of the ester groups, especially under basic conditions.

Question 2: The reaction appears to be incomplete, even after extended reaction times. How can I drive it to completion?

Answer: Stalled reactions are a common challenge. Here are some strategies:

  • Base Stoichiometry: The Dieckmann condensation requires at least one equivalent of base because the resulting β-keto ester product is acidic and will be deprotonated by the base.[3] This final deprotonation step is often what drives the reaction to completion. Using a slight excess of a strong base (e.g., 1.1-1.2 equivalents of NaH) can help ensure complete conversion.

  • Choice of Base: If a weaker base like an alkoxide is not effective, switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) may be necessary.

  • Temperature Adjustment: As mentioned previously, a moderate increase in temperature can improve reaction kinetics.

Question 3: I am having difficulty purifying the final product. What are the recommended procedures and what impurities should I look for?

Answer: Purification of this compound can be achieved through recrystallization or column chromatography.

  • Recrystallization: This is often the most effective method for obtaining highly pure material on a larger scale. Suitable solvents include methanol, ethanol, or ethyl acetate/hexane mixtures. Experiment with different solvent systems to find the one that gives the best recovery and purity.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is effective. A common eluent system is a gradient of ethyl acetate in hexane or dichloromethane.

  • Common Impurities:

    • Unreacted Starting Material: This can be identified by TLC and removed by chromatography.

    • Hydrolyzed Product: The corresponding carboxylic acid may be present if the work-up conditions are too harsh or if there is prolonged exposure to moisture. This can often be removed by an aqueous wash with a mild base (e.g., sodium bicarbonate solution) during the work-up, though this may also risk hydrolyzing the desired product.

    • Intermolecular Condensation Products: These are typically higher molecular weight byproducts and can be separated by chromatography.

Question 4: What are the key considerations for scaling up this synthesis from milligrams to kilograms?

Answer: Scaling up the Dieckmann condensation presents several challenges:

  • Heat Transfer: The reaction can be exothermic, especially during the addition of the base. Ensure that the reactor has adequate cooling capacity to maintain the desired temperature.

  • Mixing: Efficient stirring is crucial to ensure homogeneous reaction conditions, particularly when using a solid base like NaH.

  • Reagent Addition: On a large scale, the starting material is often added slowly to a suspension of the base in the solvent to control the reaction rate and temperature.

  • Work-up: Quenching a large-scale reaction requires careful, slow addition of the quenching agent (e.g., acid) to manage any exotherm and gas evolution.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of the Dieckmann Condensation in this synthesis?

A: The mechanism is analogous to the Claisen condensation.[4] It involves the following steps:

  • Deprotonation of the α-carbon of one ester group by the base to form an enolate.

  • The enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion to form a cyclic tetrahedral intermediate.

  • The intermediate collapses, expelling the alkoxide leaving group to form the cyclic β-keto ester.

  • The acidic proton between the two carbonyl groups of the product is deprotonated by the base. This is a thermodynamically favorable step that helps to drive the reaction to completion.

  • Protonation during the acidic work-up yields the final product.

Q: Are there viable alternative synthetic routes?

A: Yes, other methods have been reported for the synthesis of the isoquinolone core structure. One notable alternative is the Castagnoli-Cushman reaction , which involves the reaction of a homophthalic anhydride with a formaldimine equivalent.[5][6][7][8] This method can be particularly useful for preparing derivatives with substitutions on the isoquinolone ring.

Q: What are the critical safety precautions for this reaction?

A:

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Anhydrous solvents like THF and toluene are flammable. All heating should be done using a heating mantle or oil bath, with no open flames.

  • Work-up: The quenching of the reaction with acid can be vigorous. It should be performed slowly and with adequate cooling.

Experimental Protocol: Synthesis via Dieckmann Condensation

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Step 1: Preparation of the Diester Intermediate

  • To a solution of methyl 2-acetylbenzoate (1.0 eq) in anhydrous toluene (5 mL/mmol), add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).[9][10]

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.

Step 2: Dieckmann Condensation

  • Under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous toluene (10 mL/mmol).

  • Heat the suspension to 60-70 °C.

  • Slowly add a solution of the crude enaminone intermediate from Step 1 in anhydrous toluene to the NaH suspension over 30-60 minutes.

  • After the addition is complete, stir the reaction mixture at 80-90 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by recrystallization from methanol to afford this compound as a solid.

Data Summary

ParameterValueReference
Molecular Formula C₁₁H₉NO₃[11]
Molecular Weight 203.19 g/mol [11]
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆) δ 11.30 (s, 1H), 8.15 (s, 1H), 8.09 (d, J=8.0 Hz, 1H), 7.74 (t, J=7.6 Hz, 1H), 7.55 (d, J=8.0 Hz, 1H), 7.42 (t, J=7.6 Hz, 1H), 3.85 (s, 3H)
¹³C NMR (101 MHz, DMSO-d₆) δ 165.2, 161.8, 138.9, 137.6, 132.8, 128.0, 126.3, 125.8, 125.1, 107.9, 52.1

Troubleshooting Logic Diagram

Troubleshooting Logic Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality (Base, Solvent, Starting Material) Start->Check_Reagents Check_Conditions Adjust Reaction Conditions (Temperature, Time, Concentration) Start->Check_Conditions Check_Base Evaluate Base (Stoichiometry, Type) Start->Check_Base Purification Optimize Purification (Recrystallization, Chromatography) Check_Reagents->Purification If reagents are good Check_Conditions->Purification If conditions are optimized Check_Base->Purification If base is appropriate Success Improved Yield Purification->Success

References

Technical Support Center: Dieckmann Condensation for Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide in-depth troubleshooting and practical advice for utilizing the Dieckmann condensation in the synthesis of precursors for isoquinoline frameworks. As chemists in research and drug development, we understand that mastering classic reactions is key to innovation. The Dieckmann condensation, an intramolecular variant of the Claisen condensation, is a powerful tool for constructing the five- and six-membered carbocyclic rings that often serve as the foundation for complex heterocyclic scaffolds like isoquinolines.[1][2]

However, like any potent synthetic method, it is accompanied by potential pitfalls. This guide moves beyond textbook mechanisms to address the common side reactions and experimental challenges you may encounter, providing actionable solutions grounded in chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the Dieckmann condensation. The questions are formatted to reflect real-world laboratory challenges.

Q1: My reaction yield is significantly lower than expected, and TLC analysis shows a complex mixture of products. What are the likely causes and how can I fix this?

Low yield and multiple spots on a TLC plate are classic symptoms of competing side reactions. The primary culprits are often intermolecular condensation and insufficient driving force for the desired intramolecular reaction.

Causality and Mechanism: The Dieckmann condensation is an equilibrium process. The final, effectively irreversible step is the deprotonation of the newly formed β-keto ester, which possesses a highly acidic α-proton (pKa ≈ 11-13).[3] This deprotonation acts as the thermodynamic sink that drives the reaction to completion. If this proton is not removed efficiently, the reaction can stall or even reverse.

Primary Side Reactions:

  • Intermolecular Dimerization: If the intramolecular cyclization is slow (e.g., due to substrate conformation or when forming larger, strained rings), an enolate from one molecule can react with the ester of a second molecule.[4] This leads to high molecular weight dimeric and oligomeric byproducts.

  • Reverse Dieckmann Condensation: If the desired product has no enolizable proton between the carbonyls (e.g., due to substitution at the α-carbon), the equilibrium can favor the starting diester, leading to cleavage of any product that does form.[5][6]

Troubleshooting Workflow:

G start Low Yield / Complex Mixture check_base Is the base stoichiometric (≥1 eq)? start->check_base check_conditions Are reaction conditions strictly anhydrous? check_base->check_conditions Yes add_base Use at least 1 full equivalent of base. The final deprotonation is the driving force. check_base->add_base No check_concentration Is the reaction too concentrated? check_conditions->check_concentration Yes dry_reagents Thoroughly dry all solvents and glassware. Use freshly opened or distilled reagents. check_conditions->dry_reagents No switch_base_solvent High concentration favors intermolecular reactions. Run under high-dilution conditions. check_concentration->switch_base_solvent Yes success Yield Improved check_concentration->success No (Concentration is likely not the issue)

Caption: Troubleshooting workflow for low reaction yields.

Recommended Solutions:

  • Base Stoichiometry: Ensure you are using at least one full equivalent of a strong base. Sub-stoichiometric amounts will not be sufficient to drive the equilibrium forward.

  • Choice of Base and Solvent: For sensitive substrates, switching from classic conditions (e.g., sodium ethoxide in ethanol) to a non-nucleophilic, sterically hindered base in an aprotic solvent can dramatically improve yields. This combination enhances enolate stability and minimizes side reactions.[4]

  • High-Dilution Conditions: To disfavor intermolecular reactions, perform the reaction at low concentrations (e.g., 0.01-0.05 M). This can be achieved by slowly adding the substrate via a syringe pump to a solution of the base over several hours.

Q2: I've isolated a product, but it's not the regioisomer I expected. How can I control the regioselectivity of the cyclization?

With an unsymmetrical diester, two different enolates can potentially form, leading to two different cyclic β-keto esters. Controlling which enolate forms is the key to achieving regioselectivity.

Causality and Mechanism: The regioselectivity is determined by the relative acidity and steric accessibility of the two α-carbons.

  • Thermodynamic Control: Using a weaker, less hindered base (like NaOEt) at higher temperatures allows for equilibration. The enolate that is more stable (typically the one on the more substituted carbon) will eventually predominate, leading to the thermodynamic product.

  • Kinetic Control: Using a strong, sterically hindered base (like LDA or LHMDS) at low temperatures (-78 °C) favors the rapid and irreversible deprotonation of the most accessible, least sterically hindered α-proton.[7] This forms the kinetic enolate and leads to the kinetic product.

G sub Unsymmetrical Diester node_k { Kinetic Control | LDA, THF, -78 °C | Deprotonation at the least hindered α-carbon.} sub->node_k node_t { Thermodynamic Control | NaOEt, EtOH, Reflux | Deprotonation at the most acidic α-carbon (forms more substituted enolate).} sub->node_t prod_k Kinetic Product node_k:f2->prod_k prod_t Thermodynamic Product node_t:f2->prod_t

Caption: Kinetic vs. Thermodynamic control of regioselectivity.

Recommended Protocol for Kinetic Control:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add a solution of freshly distilled diisopropylamine (1.1 eq) in anhydrous THF to a flask cooled to -78 °C (dry ice/acetone bath).

  • Base Formation: Slowly add n-butyllithium (1.05 eq) to the solution and stir for 30 minutes at 0 °C to form Lithium Diisopropylamide (LDA).

  • Enolate Formation: Cool the LDA solution back to -78 °C and slowly add a solution of the unsymmetrical diester (1.0 eq) in anhydrous THF. Stir for 1 hour.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NH₄Cl.

Q3: My workup is problematic. After quenching the reaction, I am getting a significant amount of the starting diester back, or a carboxylic acid byproduct.

This indicates either the reaction did not proceed to completion or that unwanted hydrolysis (saponification) of the ester groups is occurring during the workup.

Causality and Mechanism: The product of the Dieckmann condensation, the β-keto ester, exists as its enolate salt in the basic reaction mixture. Acidic workup is required to protonate this enolate and yield the neutral product.[4] However, using a strong aqueous acid or base, especially with heating, can easily hydrolyze the ester functionalities of both the product and any unreacted starting material.

Recommended Workup Protocol to Minimize Hydrolysis:

  • Initial Quench: Cool the reaction mixture in an ice bath. Instead of quenching with strong acid (like HCl), slowly add a milder acid source, such as saturated aqueous ammonium chloride (NH₄Cl) solution, until the mixture is approximately pH 7-8.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with a small amount of dilute acid (if needed to neutralize any remaining base), water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

ParameterRecommended ConditionRationale
Base NaH, KH, LDA, LHMDSNon-nucleophilic; avoids transesterification.[4]
Solvent Anhydrous THF, TolueneAprotic; stabilizes enolate, prevents side reactions.[4]
Temperature -78 °C to RTLow temperature favors kinetic control and minimizes degradation.
Workup Saturated aq. NH₄ClMildly acidic quench prevents ester hydrolysis.

Table 1: Recommended reaction parameters to minimize common side reactions.

Frequently Asked Questions (FAQs)

Q: What is the difference between a standard Dieckmann and an "Aza-Dieckmann" condensation?

The Aza-Dieckmann condensation is a variation where one of the reacting carbonyl groups is an amide, or the backbone contains a nitrogen atom. This is a powerful method for directly synthesizing nitrogen heterocycles, such as the piperidone ring, which is a common core in isoquinoline alkaloids. The principles are similar, but the acidity of the α-protons and the reactivity of the carbonyls are altered by the presence of nitrogen.

Q: Can I use sodium methoxide (NaOMe) as a base if my substrate is a diethyl ester?

This is strongly discouraged. Using an alkoxide base that does not match the ester's alkoxy group (e.g., methoxide with an ethyl ester) will lead to transesterification .[7] This process scrambles the ester groups, leading to a mixture of methyl and ethyl esters in both the starting material and the product, complicating purification and reducing the yield of the desired compound. Always match the alkoxide to the ester (e.g., NaOEt for ethyl esters, NaOMe for methyl esters). For mixed esters or sensitive substrates, it is always better to use a non-nucleophilic hydride base (NaH, KH) or an amide base (LDA, LHMDS).

Q: Why is the formation of 5- and 6-membered rings favored?

The preference for 5- and 6-membered rings is due to a combination of favorable enthalpic and entropic factors. These ring sizes have minimal angle and torsional strain (low ring strain), making their formation thermodynamically favorable.[1] The ends of the 6- or 7-carbon chain required for their formation are also statistically more likely to be in a conformation suitable for reaction compared to much longer chains, where intermolecular reactions become more probable.[8]

References

Validation & Comparative

A Comparative Guide to PARP Inhibition: The Established Efficacy of Olaparib versus the Emerging Potential of 1-Oxo-1,2-dihydroisoquinoline-4-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the landscape of targeted cancer therapy is in a constant state of evolution. Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone in the treatment of cancers with deficiencies in DNA damage repair pathways, most notably those with BRCA1/2 mutations.[1][2][3] Olaparib, a first-in-class PARP inhibitor, has set a high benchmark for efficacy.[1][4] However, the quest for novel inhibitors with improved properties continues. This guide provides an in-depth, objective comparison between the clinically approved PARP inhibitor Olaparib and a promising new class of inhibitors based on the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage.[5][6] They act as sensors for single-strand breaks (SSBs) in DNA. Upon detecting a break, PARP enzymes catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage, facilitating the repair of the SSB.[7][8]

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised.[3][9] These cancer cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair SSBs. When PARP is inhibited, these SSBs are not repaired and can lead to the formation of DSBs during DNA replication. In BRCA-deficient cells, the inability to repair these DSBs through HR leads to genomic instability and ultimately, cell death. This concept of "synthetic lethality," where the inhibition of two different pathways leads to cell death while inhibition of either one alone does not, is the foundation of PARP inhibitor therapy.[9][10]

cluster_0 DNA Damage Response cluster_1 PARP Inhibition DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP PARylation PARylation PARP->PARylation PARP_trapping PARP Trapping PARP->PARP_trapping Leads to BER Base Excision Repair PARylation->BER DNA_repair DNA Repair BER->DNA_repair PARP_inhibitor PARP Inhibitor (e.g., Olaparib) PARP_inhibitor->PARP Inhibits DSB Double-Strand Break PARP_trapping->DSB Cell_death Cell Death (Synthetic Lethality in BRCA-mutant cells) DSB->Cell_death

Caption: Simplified signaling pathway of PARP-mediated DNA repair and the mechanism of PARP inhibitors.

Olaparib: The Benchmark PARP Inhibitor

Olaparib (brand name Lynparza) is a potent inhibitor of PARP enzymes and was the first PARP inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] It is indicated for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers, particularly in patients with germline BRCA mutations.[1][11][12]

Mechanism of Action of Olaparib

Olaparib exerts its anticancer effects through two primary mechanisms:

  • Inhibition of PARP enzymatic activity: Olaparib competes with the natural substrate NAD+ at the catalytic site of PARP, preventing the synthesis of PAR and hindering the recruitment of DNA repair proteins to sites of single-strand breaks.[9][13]

  • PARP trapping: Olaparib has been shown to trap PARP enzymes on DNA at the site of damage.[11][14] These trapped PARP-DNA complexes are highly cytotoxic as they interfere with DNA replication and transcription, leading to the formation of double-strand breaks.

Clinical Performance

Numerous clinical trials have demonstrated the efficacy of Olaparib. For instance, in the OlympiA trial for patients with germline BRCA-mutated, high-risk, early-stage breast cancer, Olaparib showed a significant improvement in invasive disease-free survival compared to placebo.[15] Similarly, in ovarian cancer, Olaparib has been shown to significantly extend progression-free survival.[16]

A New Frontier: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides

While Olaparib has revolutionized treatment for certain cancers, the search for new PARP inhibitors with different selectivity profiles, improved pharmacokinetic properties, and potentially fewer side effects is ongoing. A novel class of compounds based on the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold has emerged as a promising area of research.[17][18]

A recent study designed and synthesized a series of these compounds, identifying a lead candidate, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one , for further preclinical development.[17][19] This guide will use this lead compound as a representative for this new class in comparison to Olaparib.

Head-to-Head Comparison: Olaparib vs. The Novel Scaffold

The following table summarizes the key performance metrics of Olaparib and the lead compound from the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide series, based on published in vitro data.[17][20]

ParameterOlaparib4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one
PARP1 IC50 22 nM26.4 nM
PARP2 IC50 4.0 nM18.3 nM
Selectivity Index (PARP1/PARP2) 5.51.44
Molecular Weight 434.5 g/mol 387.5 g/mol
LogP 2.31.8
Human Liver Microsomal Stability (% remaining after 30 min) 65%95%
Human Plasma Stability (% remaining after 24h) 88%100%
Human Plasma Protein Binding 90%75%

Data for the novel compound and comparative data for Olaparib are sourced from a 2021 study by Zhemchugov et al. published in the Journal of Enzyme Inhibition and Medicinal Chemistry.[17][19][20]

Analysis of Performance Data
  • Inhibitory Potency: Both Olaparib and the lead novel compound exhibit potent inhibition of PARP1 in the nanomolar range. Interestingly, Olaparib shows higher potency and selectivity for PARP2 over PARP1, while the novel compound has more balanced inhibitory activity against both enzymes.[17][21] The clinical significance of PARP1 versus PARP2 selectivity is still an area of active investigation.[22]

  • Physicochemical and ADME Properties: The novel compound demonstrates several potential advantages in its druglike properties. Its lower molecular weight and hydrophilicity (LogP) may contribute to better absorption and distribution. Furthermore, the significantly higher stability in human liver microsomes and plasma suggests a potentially longer half-life and lower clearance rate in vivo. The lower plasma protein binding could also result in a higher fraction of the unbound, active drug.[17][18]

Experimental Protocols: Assessing PARP Inhibition

A crucial step in the development of any PARP inhibitor is the accurate determination of its inhibitory activity. Below is a generalized protocol for an in vitro PARP1 inhibition assay.

PARP1 Competitive Inhibitor Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled PARP inhibitor (probe) from the PARP1 enzyme.

cluster_0 Assay Preparation cluster_1 Incubation and Detection cluster_2 Data Analysis Prepare_reagents Prepare Reagents: - PARP1 Enzyme - Fluorescent Probe - Assay Buffer - Test Compound Dilutions Dispense_reagents Dispense Reagents into 96-well Plate: - PARP1 to test and positive control wells - Buffer to blank and reference wells Prepare_reagents->Dispense_reagents Add_inhibitor Add Test Compound or Vehicle Control Dispense_reagents->Add_inhibitor Add_probe Add Fluorescent Probe to all wells except blank Add_inhibitor->Add_probe Incubate Incubate at Room Temperature (protected from light) Add_probe->Incubate Read_FP Read Fluorescence Polarization (FP) Incubate->Read_FP Subtract_blank Subtract Blank FP value Read_FP->Subtract_blank Calculate_inhibition Calculate % Inhibition Subtract_blank->Calculate_inhibition Plot_curve Plot Dose-Response Curve and Determine IC50 Calculate_inhibition->Plot_curve

Caption: A generalized workflow for a PARP1 competitive inhibitor fluorescence polarization assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1x assay buffer from a concentrated stock.

    • Dilute the PARP1 enzyme to the desired working concentration in the 1x assay buffer.

    • Prepare serial dilutions of the test compound (e.g., the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivative) and a reference inhibitor (Olaparib) in the assay buffer containing a small percentage of DMSO.

    • Dilute the fluorescent probe (e.g., an Olaparib-containing fluorescent probe) to its working concentration in the 1x assay buffer.[23][24]

  • Assay Plate Setup:

    • Add the diluted PARP1 enzyme to the wells designated for the "Test Inhibitor" and "Positive Control" (maximum FP signal).

    • Add assay buffer to the "Reference Control" (minimum FP signal) and "Blank" wells.

    • Add the various dilutions of the test compound to the "Test Inhibitor" wells.

    • Add a vehicle control (buffer with DMSO) to the "Positive Control" and "Reference Control" wells.

  • Incubation:

    • Add the diluted fluorescent probe to all wells except the "Blank" wells.

    • Incubate the plate at room temperature for a specified period (e.g., 30-90 minutes), protected from light to prevent photobleaching.[23]

  • Detection and Analysis:

    • Read the fluorescence polarization (FP) of the plate using a suitable microplate reader.

    • Subtract the average FP value of the "Blank" wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and reference controls.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

Olaparib remains a cornerstone of PARP inhibitor therapy, with a well-established mechanism of action and proven clinical benefit.[1][9] However, the exploration of novel chemical scaffolds is essential for the advancement of cancer therapeutics. The 1-oxo-3,4-dihydroisoquinoline-4-carboxamide class of compounds represents a promising new direction in the development of PARP inhibitors.[17][18]

The lead compound from this series demonstrates comparable PARP1 inhibitory potency to Olaparib and exhibits potentially superior ADME properties, including enhanced metabolic stability and lower plasma protein binding.[17][19] These characteristics could translate to an improved pharmacokinetic profile in vivo. However, it is important to note that these are preclinical, in vitro findings. Further investigation, including cell-based assays to assess synthetic lethality in BRCA-mutant cell lines, in vivo efficacy studies in animal models, and comprehensive toxicology assessments, are necessary to fully evaluate the therapeutic potential of this new class of PARP inhibitors.

The continued development of diverse PARP inhibitors will provide more options for clinicians and may lead to therapies with improved efficacy, better safety profiles, and the ability to overcome resistance mechanisms.

References

A Comparative Guide to the Biological Activity of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery, the isoquinoline scaffold represents a privileged structure, consistently appearing in a multitude of biologically active compounds. This guide provides an in-depth technical comparison of the biological activities of derivatives based on the "Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate" core. We will delve into key therapeutic areas where these compounds have shown promise, supported by experimental data and detailed protocols to empower your own research endeavors. Our focus will be on anticancer and enzyme inhibitory activities, with an exploration of the broader potential for anti-inflammatory and antimicrobial applications.

The Versatile 1-Oxo-1,2-dihydroisoquinoline Scaffold

The 1-oxo-1,2-dihydroisoquinoline core is a key pharmacophore, lending itself to a variety of substitutions that can significantly modulate its biological effects. The methyl carboxylate at the 4-position provides a crucial handle for synthetic modification, allowing for the exploration of a wide chemical space and the fine-tuning of activity against various biological targets. This guide will primarily focus on two well-documented activities: inhibition of Poly(ADP-ribose) polymerase (PARP) for cancer therapy and inhibition of phosphodiesterase 5 (PDE5) for other therapeutic applications.

Anticancer Activity: Potent Inhibition of PARP Enzymes

A significant area of investigation for isoquinoline derivatives has been in oncology, particularly as inhibitors of PARP enzymes. PARP1 and PARP2 are critical for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and ultimately, cell death through a mechanism known as synthetic lethality.

While direct comparative data on a series of "this compound" derivatives is limited in publicly available literature, a closely related series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been extensively studied, demonstrating the potent anti-PARP activity of this scaffold. These carboxamides are typically synthesized from the corresponding methyl ester, making this data highly relevant.

Comparative Analysis of PARP1 and PARP2 Inhibition by 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Derivatives

The following table summarizes the in vitro inhibitory activity of a selection of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives against human PARP1 and PARP2 enzymes. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are presented in nanomolar (nM) concentrations. Olaparib, an FDA-approved PARP inhibitor, is included for reference.

Compound IDR1 GroupR2NR3 GroupPARP1 IC50 (nM)[1]PARP2 IC50 (nM)[1]
3l H4-Fluorobenzylamino15670.1
3m H4-Chlorobenzylamino>1000>1000
3p H4-Methoxybenzylamino>1000>1000
3v H1,4'-Bipiperidine-1'-yl26.418.3
3ak F1,4'-Bipiperidine-1'-yl224.0
Olaparib --1.91.5

Data extracted from Safrygin et al., J Enzyme Inhib Med Chem, 2021.[1]

Key Insights from the Data:

  • The nature of the amide substituent (R2NR3 group) plays a critical role in determining the inhibitory potency.

  • The introduction of a fluorine atom at the R1 position can significantly enhance the inhibitory activity against both PARP1 and PARP2, as seen in the comparison between compounds 3v and 3ak .

  • Compound 3ak demonstrates potent, low nanomolar inhibition of both PARP1 and PARP2, highlighting the potential of this scaffold in developing highly effective anticancer agents.

Experimental Workflow for Evaluating Anticancer Activity

The evaluation of potential anticancer compounds typically follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 In Vitro Evaluation synthesis Synthesis of Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity Test Compounds parp_inhibition PARP Enzyme Inhibition Assay cytotoxicity->parp_inhibition Identify Active Compounds mechanistic Mechanistic Studies (e.g., Western Blot, Flow Cytometry) parp_inhibition->mechanistic Confirm On-Target Activity

Caption: A typical workflow for the in vitro evaluation of novel isoquinoline derivatives as anticancer agents.

Enzyme Inhibition: Selective and Potent Phosphodiesterase 5 (PDE5) Inhibition

Beyond cancer, derivatives of "this compound" have demonstrated significant potential as inhibitors of other key enzymes. One notable example is the potent and selective inhibition of phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of the cyclic GMP (cGMP) signaling pathway.

A specific derivative, methyl-2-(4-aminophenyl)-1, 2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4, 5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate (T-1032), has been identified as a highly potent and selective PDE5 inhibitor.[2]

Comparative Analysis of PDE Isozyme Inhibition by T-1032

The following table showcases the remarkable selectivity of T-1032 for PDE5 over other PDE isozymes.

PDE IsozymeT-1032 IC50 (nM)[2]
PDE1 >1000
PDE2 >1000
PDE3 >1000
PDE4 >1000
PDE5 1.0
PDE6 28

Data extracted from Ukita et al., Biochem Pharmacol, 2000.[2]

Key Insights from the Data:

  • T-1032 exhibits exceptional potency against PDE5 with an IC50 value in the low nanomolar range.[2]

  • The compound demonstrates high selectivity for PDE5, with IC50 values for other PDE isozymes being over 1000-fold higher.[2] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Broader Biological Potential: Anti-inflammatory and Antimicrobial Activities

The isoquinoline scaffold is also associated with anti-inflammatory and antimicrobial properties. While extensive quantitative data for "this compound" derivatives in these areas is not as readily available, the general activity of the class warrants consideration.

Anti-Inflammatory Activity: Several isoquinoline alkaloids have been shown to possess anti-inflammatory effects.[3] For instance, certain isoquinoline-1-carboxamide derivatives have been found to suppress the production of pro-inflammatory mediators in microglial cells, suggesting potential applications in neuroinflammatory disorders.[4] A novel isoquinoline derivative has also been shown to improve outcomes in endotoxemia by reducing NF-κB-mediated inflammation.[5]

Antimicrobial Activity: Isoquinoline alkaloids are known for their antimicrobial activities against a range of pathogens.[6][7] Novel synthetic isoquinoline derivatives have demonstrated bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8]

Experimental Protocols

To facilitate further research, we provide detailed, step-by-step methodologies for key assays.

PARP1/2 Inhibition Assay (Colorimetric)

This protocol is based on the commercially available colorimetric activity assay kit from BPS Bioscience.[1]

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP1 or PARP2. The biotinylated histones are then detected using a streptavidin-HRP conjugate and a colorimetric substrate.

Procedure:

  • Plate Preparation: Coat a 96-well plate with histone proteins.

  • Compound Addition: Add serial dilutions of the test compounds (and a positive control like Olaparib) to the wells.

  • Enzyme Reaction: Initiate the reaction by adding PARP1 or PARP2 enzyme, activated DNA, and biotinylated NAD+.

  • Incubation: Incubate the plate to allow for the enzymatic reaction to proceed.

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the plate again.

    • Add a colorimetric HRP substrate.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the PARP inhibitory activity of the compound.

G cluster_0 PARP Inhibition Assay Workflow plate_prep Coat Plate with Histone add_compounds Add Test Compounds plate_prep->add_compounds add_enzyme Add PARP Enzyme, DNA, Biotin-NAD+ add_compounds->add_enzyme incubation Incubate add_enzyme->incubation detection Add Streptavidin-HRP & Substrate incubation->detection read_plate Measure Absorbance detection->read_plate

Caption: A simplified workflow for a colorimetric PARP inhibition assay.

MTT Assay for Cell Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

Conclusion

Derivatives of "this compound" represent a versatile and promising scaffold in drug discovery. The strong inhibitory activity of closely related carboxamides against PARP enzymes underscores their potential in oncology. Furthermore, the discovery of a highly potent and selective PDE5 inhibitor from this class highlights the opportunity to explore other therapeutic avenues. While more extensive research is needed to fully elucidate the anti-inflammatory and antimicrobial potential of these specific methyl ester derivatives, the broader isoquinoline class shows significant promise. The experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and unlock the full therapeutic potential of this valuable chemical scaffold.

References

Validating Target Engagement for "Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate": A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's direct interaction with its intended biological target within a cellular context is a cornerstone of a successful research program. This guide provides an in-depth technical comparison of leading methodologies for validating the target engagement of "Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate." Drawing from extensive field experience, this document will not only detail experimental protocols but also elucidate the scientific rationale behind the selection of each approach, ensuring a self-validating and robust experimental design.

Recent studies have highlighted that the 1-oxo-1,2-dihydroisoquinoline scaffold is a key pharmacophore in a class of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3][4] Specifically, derivatives such as 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been synthesized and evaluated as inhibitors of both PARP1 and PARP2.[1][5][3][4] Based on this strong precedent, this guide will proceed with the working hypothesis that PARP is the primary biological target of "this compound" and will compare various methodologies to rigorously test this hypothesis.

The Centrality of Target Engagement in Drug Discovery

Before delving into specific techniques, it is crucial to understand why target engagement is a critical milestone. Early and definitive confirmation of on-target activity provides confidence that the observed cellular phenotype is a direct consequence of modulating the intended target. This knowledge is paramount for establishing a clear structure-activity relationship (SAR), optimizing lead compounds, and ultimately, de-risking the progression of a candidate molecule into more complex preclinical and clinical studies.

dot graph TD{ A[Compound Synthesis & Initial Screening] --> B{Hypothesized Target}; B --> C[Target Engagement Validation]; C --> D{Lead Optimization}; D --> E[Preclinical & Clinical Development]; C --> F[De-risking & Go/No-Go Decisions]; F --> E; }

Caption: The pivotal role of target engagement validation in the drug discovery pipeline.

A Comparative Analysis of Target Engagement Methodologies

We will now explore and compare four orthogonal, industry-standard techniques for validating the interaction between "this compound" and its putative target, PARP.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful method for assessing target engagement in a cellular environment.[2] The underlying principle is that the binding of a ligand, such as our compound of interest, to its target protein confers thermal stability.[2] This stabilization results in a shift in the protein's melting temperature (Tm), which can be quantified.

Experimental Workflow:

dot graph TD{ subgraph "CETSA Workflow" A[Treat cells with this compound] --> B[Heat cells across a temperature gradient]; B --> C[Lyse cells and separate soluble and aggregated proteins]; C --> D[Quantify remaining soluble PARP]; D --> E[Plot protein concentration vs. temperature to determine Tm shift]; end }

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known PARP expression) to ~80% confluency. Treat the cells with varying concentrations of "this compound" or a vehicle control for a predetermined time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western blotting or ELISA using a specific antibody against PARP.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble PARP as a function of temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target engagement.

Comparison with Other Methods:

FeatureCellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)In-Cell Chemical Probes
Environment In-cell, physiologicalIn vitro, purified componentsIn vitro, purified componentsIn-cell, physiological
Primary Output Target stability (Tm shift)Binding affinity (Kd), stoichiometry, thermodynamicsBinding kinetics (ka, kd), affinity (KD)Target localization and occupancy
Compound Requirement UnlabeledUnlabeledUnlabeledLabeled (e.g., with a clickable tag)
Protein Requirement Endogenous or overexpressedPurifiedPurified and immobilizedEndogenous or overexpressed
Throughput Moderate to HighLow to ModerateHighModerate
Key Advantage Physiologically relevant contextGold standard for thermodynamicsReal-time kineticsDirect visualization in cells
Key Limitation Indirect measure of bindingRequires large amounts of pure proteinImmobilization can affect protein conformationProbe synthesis can be challenging
Isothermal Titration Calorimetry (ITC)

Principle: ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during the binding of a ligand to its target protein.[1][5] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction.

Experimental Workflow:

dot graph TD{ subgraph "ITC Workflow" A[Load purified PARP into the sample cell] --> B[Titrate this compound into the cell]; B --> C[Measure the heat change after each injection]; C --> D[Plot heat change vs. molar ratio]; D --> E[Fit the data to a binding model to determine thermodynamic parameters]; end }

Caption: A schematic representation of an Isothermal Titration Calorimetry (ITC) experiment.

Step-by-Step Protocol:

  • Protein Preparation: Express and purify recombinant PARP protein to a high degree of homogeneity.

  • Sample Preparation: Prepare a solution of purified PARP in a suitable buffer and place it in the ITC sample cell. Prepare a solution of "this compound" in the same buffer and load it into the titration syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the compound to the protein. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures the binding of an analyte (in this case, our compound) to a ligand (immobilized PARP) in real-time.[6][7] Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.

Experimental Workflow:

dot graph TD{ subgraph "SPR Workflow" A[Immobilize purified PARP on a sensor chip] --> B[Flow this compound over the surface]; B --> C[Monitor the change in resonance angle in real-time]; C --> D[Analyze the association and dissociation phases]; D --> E[Determine kinetic constants (ka, kd) and binding affinity (KD)]; end }

Caption: The fundamental steps involved in a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Protocol:

  • Chip Preparation: Covalently immobilize purified PARP onto a suitable sensor chip.

  • Binding Analysis: Inject a series of concentrations of "this compound" over the chip surface and monitor the binding response (association).

  • Dissociation Analysis: Replace the compound solution with buffer and monitor the dissociation of the compound from the protein.

  • Data Analysis: Fit the association and dissociation curves to a kinetic model to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

In-Cell Chemical Probes

Principle: This approach involves synthesizing a derivative of "this compound" that incorporates a "clickable" chemical handle, such as an alkyne or azide.[8] This chemical probe can then be introduced into living cells. After allowing the probe to bind to its target, a fluorescent reporter molecule is attached via a bio-orthogonal click chemistry reaction, enabling visualization and quantification of target engagement.

Experimental Workflow:

dot graph TD{ subgraph "Chemical Probe Workflow" A[Synthesize a clickable analog of the compound] --> B[Treat cells with the chemical probe]; B --> C[Lyse cells and perform a click reaction with a fluorescent tag]; C --> D[Visualize and quantify target engagement via microscopy or gel electrophoresis]; end }

Caption: An overview of the workflow for using in-cell chemical probes to validate target engagement.

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize an analog of "this compound" with a minimally perturbing clickable handle.

  • Cell Treatment: Treat cells with the chemical probe. To demonstrate specificity, a competition experiment can be performed by co-incubating with an excess of the unlabeled parent compound.

  • Click Chemistry: Lyse the cells and perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click reaction) to attach a fluorescent reporter.

  • Analysis: Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning or by fluorescence microscopy to visualize the subcellular localization of the target.

Conclusion and Recommendations

The validation of target engagement is a multi-faceted challenge that is best addressed by employing orthogonal methodologies. For "this compound" and its putative target PARP, a tiered approach is recommended:

  • Initial Validation: CETSA provides the most physiologically relevant initial evidence of target engagement within the complex milieu of the cell.

  • Quantitative Confirmation: ITC and SPR offer rigorous, quantitative in vitro validation of the binding interaction, providing key thermodynamic and kinetic parameters that are invaluable for lead optimization.

  • Direct Visualization and Occupancy: In-cell chemical probes offer a powerful tool for directly visualizing target engagement and assessing target occupancy in a cellular context.

By integrating the data from these complementary techniques, researchers can build a compelling and robust case for the on-target activity of "this compound," thereby paving the way for its further development as a potential therapeutic agent.

References

Comparative Cross-Reactivity Profiling of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate: A Guide for Target Validation and Off-Target Assessment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the principle of "one compound, one target" is an increasingly rare paradigm. The intricate and often homologous nature of the human proteome necessitates a rigorous evaluation of a compound's selectivity. This guide provides a comprehensive framework for the cross-reactivity profiling of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate, a heterocyclic compound with potential therapeutic relevance. While direct public data on the specific biological targets of this molecule is sparse, its core structure, featuring a nitrogen heterocycle and a carboxylate group, bears resemblance to a class of inhibitors targeting 2-oxoglutarate (2OG)-dependent dioxygenases.[1][2]

This guide will, therefore, proceed under the well-founded hypothesis that this compound is a putative inhibitor of this enzyme superfamily. We will explore its potential interactions within this family and provide a roadmap for systematically identifying and quantifying its on- and off-target activities. Our focus will be on two prominent and therapeutically significant subfamilies of 2OG-dependent dioxygenases: the Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) and the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).

The 2-Oxoglutarate-Dependent Dioxygenase Superfamily: A Landscape of Therapeutic Opportunity and Selectivity Challenges

The human 2-oxoglutarate-dependent dioxygenase superfamily comprises over 60 enzymes that play critical roles in a vast array of physiological processes, including hypoxic sensing, collagen biosynthesis, DNA/RNA repair, and epigenetic modifications.[1][2][3] These enzymes utilize a ferrous iron (Fe(II)) cofactor and 2-oxoglutarate as a co-substrate to catalyze hydroxylation or demethylation reactions.[1][2] The structural conservation of the 2OG binding site across this superfamily presents a significant challenge for the development of selective small molecule inhibitors.

Our analysis will focus on comparing this compound against established inhibitors of two key 2OG-dependent dioxygenase subfamilies:

  • HIF Prolyl Hydroxylase (HIF-PHD) Inhibitors: These agents stabilize the HIF-α transcription factor, promoting erythropoiesis, and are approved for the treatment of anemia associated with chronic kidney disease.[4][5][6][7]

  • JmjC Domain-Containing Histone Demethylase (KDM) Inhibitors: These compounds modulate epigenetic states by altering histone methylation and are under investigation for various malignancies and other diseases.[8][9][10]

Comparative Analysis: Profiling Against Known Standards

To establish a robust cross-reactivity profile for this compound (herein referred to as 'Compound X'), it is essential to benchmark its activity against well-characterized inhibitors.

Compound Primary Target(s) Therapeutic Area Known Off-Targets/Cross-Reactivity Reference
Roxadustat HIF-PHD1, -PHD2, -PHD3Anemia in Chronic Kidney DiseasePotential for impacting other 2OG-dependent dioxygenases at higher concentrations.[5][7]
Vadadustat HIF-PHD1, -PHD2, -PHD3Anemia in Chronic Kidney DiseaseSimilar to other HIF-PHIs, selectivity is a key parameter to monitor.[5][7]
JIB-04 Pan-JmjC KDM inhibitorPreclinical OncologyKnown to chelate iron in the active site, leading to broader inhibition of JmjC family members.[8][11]
GSK-J1 KDM6A/B (UTX/JMJD3) inhibitorPreclinical Oncology/InflammationDisplays selectivity for the KDM6 subfamily over other JmjC KDMs.[11]
Compound X (Hypothetical) Putative 2OG-dependent dioxygenase inhibitorTBDTo be determined through profiling.

Experimental Workflows for Comprehensive Cross-Reactivity Profiling

A multi-tiered approach is recommended to build a comprehensive selectivity profile for Compound X. This workflow ensures that both anticipated and unanticipated off-target effects are identified.

G cluster_0 Tier 1: Primary Target Engagement & Initial Selectivity cluster_1 Tier 2: Broad Off-Target Screening cluster_2 Tier 3: Cellular & Phenotypic Profiling A Biochemical Assays (e.g., TR-FRET, AlphaLISA) Target: HIF-PHD2 or KDM5B B Isothermal Titration Calorimetry (ITC) Direct binding affinity A->B Validate direct binding C Cellular Target Engagement (e.g., CETSA, NanoBRET) Confirming interaction in a physiological context B->C Confirm cellular activity F Focused 2OG Dioxygenase Panel Screening against a panel of recombinant dioxygenases C->F Profile against related enzymes D Large-Scale Kinase Panel (e.g., KinomeScan) To exclude kinase activity E Broad Enzyme/Receptor Panel (e.g., CEREP) Assessing activity against common off-targets G Global Histone Methylation Analysis (Mass Spec) For putative KDM inhibitors F->G Investigate cellular consequences H HIF-1α Stabilization & Target Gene Expression (qPCR/Western) For putative HIF-PHD inhibitors F->H Investigate cellular consequences I High-Content Imaging or Cell Painting Unbiased phenotypic screening for unexpected effects G->I Assess broader cellular impact H->I Assess broader cellular impact

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Primary Target Engagement and Initial Selectivity

The initial step is to confirm direct binding and inhibitory activity against the primary hypothesized target(s).

Protocol 1: In Vitro HIF-PHD2 Inhibition Assay (TR-FRET)

  • Principle: This assay measures the hydroxylation of a HIF-1α peptide substrate by the HIF-PHD2 enzyme. A Europium-labeled anti-hydroxylation antibody serves as the donor, and a biotinylated HIF-1α peptide bound to streptavidin-acceptor is the acceptor. Inhibition of hydroxylation leads to a decrease in the TR-FRET signal.

  • Reagents: Recombinant human HIF-PHD2, biotinylated HIF-1α peptide, Fe(II), 2-oxoglutarate, L-ascorbic acid, anti-hydroxy-HIF-1α antibody (Europium-labeled), streptavidin-acceptor.

  • Procedure:

    • Dispense 2 µL of Compound X or comparator (e.g., Roxadustat) in a dose-response manner into a 384-well assay plate.

    • Add 4 µL of HIF-PHD2 enzyme solution.

    • Initiate the reaction by adding 4 µL of the substrate/co-factor mix (biotinylated HIF-1α peptide, 2OG, Fe(II), ascorbate).

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of TR-FRET detection reagent.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible reader.

  • Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Tier 2: Broad Off-Target Screening

This tier aims to identify off-target interactions across a wide range of protein families.

Protocol 2: Profiling Against a Focused 2OG-Dependent Dioxygenase Panel

  • Rationale: Given the conserved 2OG binding site, it is crucial to assess the activity of Compound X against a panel of other human 2OG-dependent dioxygenases.

  • Panel Composition: The panel should include representatives from different subfamilies:

    • HIF Hydroxylases: HIF-PHD1, HIF-PHD3, FIH-1.[12]

    • Histone Demethylases: KDM4A, KDM5B, KDM6B.

    • DNA/RNA Demethylases: ALKBH5, TET2.

    • Other Dioxygenases: γ-butyrobetaine hydroxylase (BBOX1).[11]

  • Methodology: Utilize biochemical assays analogous to Protocol 1, tailored for the specific substrate of each enzyme. Run Compound X and relevant comparators (e.g., Roxadustat, JIB-04) at a fixed high concentration (e.g., 10 µM) for initial screening, followed by IC50 determination for any significant hits.

Data Presentation: Hypothetical Selectivity Panel Results

Enzyme Target Compound X IC50 (nM) Roxadustat IC50 (nM) JIB-04 IC50 (nM)
HIF-PHD2 5025>10,000
HIF-PHD1 12040>10,000
HIF-PHD3 9535>10,000
FIH-1 1,5005,000>10,000
KDM4A 8,000>10,000250
KDM5B >10,000>10,000400
KDM6B >10,000>10,000150
BBOX1 5,200>10,0008,000

This data is illustrative and serves as an example of how to present comparative profiling results.

Tier 3: Cellular and Phenotypic Profiling

The final tier validates the biochemical findings in a cellular context and screens for unexpected biological effects.

Protocol 3: Cellular HIF-1α Stabilization Assay

  • Principle: Inhibition of HIF-PHDs in cells prevents the degradation of the HIF-1α subunit, leading to its accumulation, which can be quantified by Western blot or ELISA.

  • Cell Line: Use a relevant cell line, such as HEK293T or a human cancer cell line (e.g., U2OS).

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a dose range of Compound X or a positive control (e.g., Roxadustat) for 4-6 hours under normoxic conditions.

    • Lyse the cells and prepare protein lysates.

    • Perform Western blotting using a primary antibody specific for HIF-1α. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

    • Quantify band intensities to determine the EC50 for HIF-1α stabilization.

G cluster_0 Normoxia cluster_1 Normoxia + Inhibitor HIFa HIF-1α PHD HIF-PHD HIFa->PHD Hydroxylation VHL VHL E3 Ligase HIFa->VHL Binding OH OH Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIFa_i HIF-1α Nucleus Nucleus HIFa_i->Nucleus Accumulation & Translocation PHD_i HIF-PHD Inhibitor Compound X Inhibitor->PHD_i Inhibition HRE HRE Genes (e.g., EPO) Nucleus->HRE Transcription Transcription HRE->Transcription

Caption: HIF-1α regulation and inhibitor action.

Conclusion and Forward Look

The systematic profiling of this compound is paramount to understanding its therapeutic potential and safety liabilities. By employing a tiered experimental approach, researchers can build a comprehensive selectivity profile, benchmarked against known standards like Roxadustat and JIB-04. This guide provides the foundational logic and detailed protocols to de-risk a drug discovery program by elucidating the full spectrum of a compound's biological interactions. The insights gained from such studies are critical for lead optimization, biomarker strategy development, and the ultimate clinical success of novel therapeutic agents.

References

The Emerging Potential of 1-Oxo-1,2-dihydroisoquinoline Derivatives in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Within this pursuit, the 1-oxo-1,2-dihydroisoquinoline scaffold has emerged as a privileged structure, demonstrating significant potential in the design of targeted anticancer agents.[1][2] This guide provides a comprehensive comparison of derivatives of "Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate," with a particular focus on their role as Poly(ADP-ribose) polymerase (PARP) inhibitors, benchmarked against established therapies. While direct experimental data for the specific methyl ester is limited in publicly available literature, extensive research on its closely related carboxamide derivatives provides a strong foundation for evaluating the potential of this chemical class.[3][4][5]

The Scientific Rationale: Targeting PARP with Isoquinoline-Based Compounds

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair.[6] PARP-1, in particular, plays a crucial role in sensing and initiating the repair of DNA single-strand breaks.[6] In cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[6]

The 1-oxo-1,2-dihydroisoquinoline core has been identified as a promising pharmacophore for the development of potent PARP inhibitors.[3][7] The rigid, bicyclic structure of the isoquinoline scaffold provides an excellent platform for orienting functional groups to interact with the catalytic domain of PARP enzymes.[6]

Comparative Efficacy of 1-Oxo-1,2-dihydroisoquinoline-4-carboxamide Derivatives

Recent studies have focused on the synthesis and evaluation of a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, which are direct derivatives of the core topic. These studies provide valuable insights into the structure-activity relationships (SAR) and comparative efficacy of this class of compounds against PARP1 and PARP2.

Compound IDModificationPARP1 IC50 (nM)PARP2 IC50 (nM)NotesReference
Lead Compound 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one15670.1Displayed favorable ADME characteristics compared to Olaparib.[3][4][8]
Olaparib Clinically Approved PARP Inhibitor2.80.7Established benchmark.[3]
Derivative 1a Dihydroisoquinolone benzoate13,000800Micromolar activity.[3]
Derivative 1b Isoquinolone benzoate9,000150Higher PARP2 selectivity.[3]

This table summarizes representative data from cited literature and is intended for comparative purposes. IC50 values can vary between different assay conditions.

The data indicates that while the initial isoquinoline-based compounds showed micromolar activity, iterative design and synthesis have led to the development of derivatives with potent, nanomolar-range inhibition of PARP enzymes.[3] The lead compound, a fluorinated bipiperidine carboxamide, demonstrates significant potency, albeit not as high as the established drug Olaparib.[3][4][8] However, this series of compounds has shown potential advantages in terms of druglikeness, including molecular weight, hydrophilicity, and stability in human liver microsomes and plasma.[4][5][8]

Mechanistic Action and Cellular Effects

The anticancer effects of isoquinoline alkaloids and their synthetic derivatives are multifaceted, often leading to cell cycle arrest, apoptosis, and autophagy.[9][10][11] In the context of PARP inhibition, these compounds prevent the repair of DNA single-strand breaks, which are then converted into more lethal double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (e.g., BRCA-mutated cancers), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.

Visualizing the PARP Inhibition Pathway

PARP_Inhibition_Pathway ssb DNA Single-Strand Break (SSB) parp PARP Activation ssb->parp replication DNA Replication ssb->replication repair Base Excision Repair (BER) parp->repair repair->ssb Repair dsb Double-Strand Break (DSB) replication->dsb hrr Homologous Recombination Repair (HRR - Active in Normal Cells) dsb->hrr brca_deficient HRR Deficient (e.g., BRCA mutation) dsb->brca_deficient cell_survival Cell Survival hrr->cell_survival apoptosis Apoptosis inhibitor 1-Oxo-1,2-dihydroisoquinoline Derivative (PARP Inhibitor) inhibitor->parp Inhibits brca_deficient->apoptosis

Caption: PARP inhibition pathway leading to synthetic lethality in HRR-deficient cancer cells.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the anticancer efficacy of novel 1-oxo-1,2-dihydroisoquinoline derivatives, a series of standardized in vitro assays are essential.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-436) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis (programmed cell death) by the test compounds.

Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This analysis determines the effect of the compounds on the progression of the cell cycle.

Methodology:

  • Cell Treatment: Treat cells with the test compound for a defined period.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Treat the cells with RNase A and stain with a fluorescent DNA-binding dye like Propidium Iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Experimental Workflow Diagram

Experimental_Workflow start Cancer Cell Lines (e.g., MCF-7, MDA-MB-436) treatment Treatment with 1-Oxo-1,2-dihydroisoquinoline Derivatives start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist

Caption: Standard in vitro workflow for evaluating the anticancer efficacy of novel compounds.

Conclusion and Future Directions

References

A Comparative Guide to Isoquinoline-Based PARP Inhibitors: Profiling Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate Derivatives Against Clinically-Approved Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Isoquinoline Scaffold in PARP Inhibition

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides an ideal platform for orienting functional groups to achieve high-affinity interactions with enzymatic targets.[1] In recent years, this scaffold has been extensively explored for the development of inhibitors targeting Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[1][2]

PARP1, the most abundant member of this family, is a key sensor of DNA single-strand breaks (SSBs). It binds to damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process recruits the necessary machinery to repair the break.[3] In cancers with deficiencies in other DNA repair pathways, such as those harboring BRCA1/2 mutations, cells become heavily reliant on PARP- Cancers with homologous recombination repair deficiencies are particularly vulnerable to PARP inhibition, a concept known as synthetic lethality.[4]

This guide provides an in-depth comparison of derivatives of "Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate" against established, clinically-approved isoquinoline-based and other PARP inhibitors. We will delve into their mechanisms, comparative efficacy based on experimental data, and provide detailed protocols for their evaluation.

Focus Compound: Derivatives of 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic Acid

While "this compound" itself is primarily a synthetic intermediate, its corresponding carboxylic acid and subsequent amide derivatives have been systematically evaluated as potent PARP inhibitors.[5] A novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold was designed to mimic the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes, allowing these compounds to act as competitive inhibitors at the NAD+-binding site.[5]

The core structure, 1-oxo-3,4-dihydroisoquinoline-4-carboxamide, serves as a versatile backbone for iterative chemical modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties.[6] Research has led to the identification of lead compounds, such as 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one , which has demonstrated significant inhibitory activity and favorable druglike characteristics when compared to first-generation PARP inhibitors like Olaparib.[6][7]

Comparative Analysis with Clinically-Approved PARP Inhibitors

To contextualize the performance of the novel isoquinoline series, we compare their key derivatives with four FDA-approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.[1][8][9][10] These drugs have revolutionized the treatment of certain cancers, particularly those associated with BRCA mutations.[11]

Mechanism of Action & Structural Features

All the inhibitors discussed function primarily by competing with NAD+ at the catalytic domain of PARP1 and PARP2.[4][5] However, a crucial aspect of their efficacy is "PARP trapping," where the inhibitor not only blocks catalytic activity but also traps the PARP enzyme on the DNA at the site of a break.[9] This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and repair, leading to the formation of lethal double-strand breaks.[9] The potency of PARP trapping varies among inhibitors, with Talazoparib noted for its particularly strong trapping effect.[12]

The isoquinolinone core of the new series, similar to the phthalazinone in Olaparib and Talazoparib, effectively mimics the necessary pharmacophore for binding to the PARP active site.[5][12]

Quantitative Performance Data

The following table summarizes the in vitro potency of a lead compound from the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide series against PARP1 and PARP2, compared with established drugs.

InhibitorTarget(s)PARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP1 vs PARP2)
Lead Isoquinoline Derivative (Compound 6) PARP1/226.4 ± 4.118.3 ± 4.5~1.44x for PARP2
Olaparib PARP1/2~1-5~1-5Non-selective
Rucaparib PARP1/2/3~1.4-Potent PARP1 inhibitor
Niraparib PARP1/2~3.8~2.1Non-selective
Talazoparib PARP1/2~0.57~1.1Non-selective

Note: IC50 values are compiled from various sources and should be considered representative. Direct head-to-head studies may yield slightly different values. The data for "Compound 6" is from Grygorenko et al. (2021).[13]

The lead isoquinoline derivative shows potent, nanomolar inhibition of both PARP1 and PARP2, placing it in a comparable potency range to the approved drugs.[13] While some early isoquinolones showed selectivity for PARP2, this optimized lead compound is relatively non-selective between the two isoforms, a characteristic shared by most clinically successful PARP inhibitors.[5]

Visualizing the PARP Inhibition Pathway

The following diagram illustrates the central role of PARP1 in the DNA single-strand break repair pathway and the mechanism of action of PARP inhibitors.

PARP_Pathway cluster_0 DNA Damage & Repair cluster_1 Inhibitor Action DNA_damage Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 binds to PAR PAR Polymer Synthesis (PARylation) PARP1->PAR catalyzes SSB_Repair SSB Repair Trapped_Complex Trapped PARP-DNA Complex PARP1->Trapped_Complex Repair_Complex Recruitment of XRCC1 & other repair proteins PAR->Repair_Complex recruits Repair_Complex->SSB_Repair Inhibitor Isoquinoline-Based PARP Inhibitor Inhibitor->PARP1 inhibits & traps DSB Double-Strand Break (DSB) Trapped_Complex->DSB leads to Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Caption: Mechanism of PARP1 in DNA repair and its inhibition.

Experimental Protocols for Inhibitor Evaluation

To ensure scientific rigor, the protocols described below are designed as self-validating systems, including necessary controls for accurate data interpretation.

Protocol 1: In Vitro PARP1 Enzymatic Activity Assay (Chemiluminescent)

This assay quantifies the inhibitory potential of a compound by measuring the PARP1-catalyzed incorporation of biotinylated NAD+ onto histone proteins.

Causality Behind Experimental Choices:

  • Histone-coated plates: Histones are natural substrates for PARP1, providing a biologically relevant context.

  • Activated DNA: PARP1 activity is stimulated by binding to broken DNA; this is a critical component for activating the enzyme in vitro.

  • Biotinylated NAD+: This modified substrate allows for sensitive detection using a streptavidin-HRP conjugate, which generates a light signal.

  • Olaparib as a positive control: Using a well-characterized, potent inhibitor like Olaparib validates that the assay can detect inhibition correctly.

Workflow Diagram:

Assay_Workflow start Start step1 Coat 96-well plate with histone proteins start->step1 step2 Block plates to prevent non-specific binding step1->step2 step3 Add serial dilutions of Test Inhibitor & Controls step2->step3 step4 Add Master Mix: PARP1 Enzyme, Activated DNA, Biotinylated NAD+ step3->step4 step5 Incubate for 1 hour at room temperature step4->step5 step6 Wash & Add Streptavidin-HRP step5->step6 step7 Incubate for 30 min step6->step7 step8 Add Chemiluminescent Substrate step7->step8 end Read Luminescence step8->end

Caption: Workflow for the in vitro PARP1 chemiluminescent assay.[3]

Step-by-Step Methodology:

  • Plate Coating & Blocking:

    • Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

    • Wash the plate with PBST (PBS + 0.05% Tween-20).

    • Block the wells with a suitable blocking buffer for 90 minutes at room temperature to minimize non-specific binding.[3]

    • Wash the plate three times with PBST.[3]

  • Inhibitor Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., starting from 100 µM).

    • Prepare identical dilutions for a positive control inhibitor (e.g., Olaparib).

    • Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "blank" control (no enzyme).

  • Enzymatic Reaction:

    • Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer.

    • Add the test compound dilutions, controls, or vehicle to the appropriate wells.

    • Initiate the reaction by adding the master mix to all wells except the blank.

    • Incubate the plate for 1 hour at room temperature.[3]

  • Detection:

    • Wash the plate thoroughly to remove unreacted components.

    • Add Streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes.[3]

    • Wash the plate again.

    • Add a chemiluminescent HRP substrate.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the normalized activity versus the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Viability Assay (e.g., CellTiter-Glo®)

This assay determines the cytotoxic effect of the PARP inhibitor, particularly in cancer cell lines with and without DNA repair deficiencies (e.g., BRCA1-mutant vs. BRCA1-wildtype).

Causality Behind Experimental Choices:

  • BRCA-mutant cell lines (e.g., MDA-MB-436): These cells are hypersensitive to PARP inhibitors due to their deficiency in homologous recombination, providing a clear test for the synthetic lethality mechanism.

  • Long-term exposure (72+ hours): The cytotoxic effects of PARP inhibitors often manifest after several cell cycles, as unrepaired DNA damage accumulates.[14]

  • ATP-based readout (CellTiter-Glo®): The level of intracellular ATP is a direct indicator of metabolic activity and cell viability, providing a robust and sensitive measure of cell death.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a BRCA-deficient cell line (e.g., MDA-MB-436) and a BRCA-proficient control line into a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and resume proliferation for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the isoquinoline inhibitor in complete cell culture medium.

    • Treat the cells with the compound dilutions, including a vehicle-only control.

    • Incubate the cells for 72 to 144 hours, as the effects of PARP inhibition can be delayed.[14]

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and initiates a luminescent reaction catalyzed by luciferase using the released ATP.

    • Shake the plate for 2 minutes to ensure complete lysis and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the percent viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The 1-oxo-1,2-dihydroisoquinoline-4-carboxamide scaffold represents a promising avenue for the development of next-generation PARP inhibitors. Early derivatives demonstrate potency comparable to clinically-approved drugs, validating the isoquinoline core as a robust pharmacophore for PARP inhibition.[6][13] Furthermore, studies have shown that lead compounds from this series possess advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as higher metabolic stability and lower plasma protein binding compared to Olaparib, which could translate to an improved therapeutic window.[7]

Future research should focus on further refining the structure-activity relationship to enhance PARP trapping efficiency, exploring selectivity against other PARP family members, and conducting in vivo studies to confirm the preclinical promise of this novel class of inhibitors. The detailed protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other emerging isoquinoline-based inhibitors, ensuring that researchers can generate reliable and cross-comparable data to accelerate the drug discovery process.

References

Comparative In Vivo Efficacy of Novel 1-Oxo-1,2-dihydroisoquinoline-4-carboxylate Derivatives as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

A Senior Application Scientist's Guide to Preclinical Evaluation

The landscape of oncology has been significantly reshaped by the advent of targeted therapies, among which Poly(ADP-ribose) polymerase (PARP) inhibitors stand out for their clinical success in treating cancers with deficiencies in DNA repair mechanisms.[1] Approved drugs like Olaparib have validated the principle of "synthetic lethality," creating a high demand for novel chemical scaffolds that may offer improved efficacy, better safety profiles, or the ability to overcome resistance.[2] This guide provides a comparative analysis of a promising new class of PARP inhibitors based on the "Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate" scaffold, benchmarking them against the established clinical standard, Olaparib.

While extensive in vitro data has demonstrated the potential of these novel derivatives, this guide focuses on the critical next step: the comprehensive evaluation of their in vivo efficacy.[3] We will detail the mechanistic rationale, present the existing comparative preclinical data, and provide a robust, field-proven protocol for conducting head-to-head xenograft studies to validate their therapeutic potential.

The Rationale: Targeting PARP and the Quest for Superior Inhibitors

PARP1 and PARP2 are enzymes critical for repairing single-strand breaks (SSBs) in DNA.[1] In cancers with mutations in genes like BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing more complex double-strand breaks (DSBs) is compromised.[2] When PARP is inhibited in these cells, unrepaired SSBs accumulate and degenerate into DSBs during replication. The cell's inability to repair these DSBs via HR leads to genomic instability and ultimately, cell death—a concept known as synthetic lethality.[4][5]

Novel 3,4-dihydroisoquinol-1-one-4-carboxamide derivatives have been rationally designed as NAD+ mimetics to competitively inhibit the catalytic activity of PARP enzymes.[1] The lead compounds from this series have shown promising attributes that warrant direct comparison with established inhibitors like Olaparib.

Preclinical Profile: A Head-to-Head Comparison

While in vivo efficacy data for the novel isoquinoline derivatives is the next frontier for investigation, a significant body of in vitro and ADME (Absorption, Distribution, Metabolism, and Excretion) data provides a strong foundation for their advancement.[6] A lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one (henceforth referred to as "Lead Isoquinoline"), and its des-fluoro analog have been directly compared to Olaparib, revealing key advantages.[3]

Table 1: Comparative In Vitro Potency and ADME Profile

Parameter Lead Isoquinoline Derivative Olaparib (Reference) Advantage
Target Potency
PARP1 IC₅₀ 156 nM[1] ~1-5 nM[5] Olaparib is more potent in vitro.
PARP2 IC₅₀ 70.1 nM[1] ~1-5 nM[5] Olaparib is more potent in vitro.
Physicochemical Properties
Molecular Weight Lower[3] Higher[3] Improved "drug-likeness".
Hydrophilicity (LogP) More Hydrophilic[3] More Lipophilic[3] Potential for better solubility.
ADME Characteristics
Human Liver Microsomal Stability Higher Stability[3] Lower Stability[3] Potentially lower metabolic clearance.
Human Plasma Stability Higher Stability[3] Lower Stability[3] Longer potential half-life.

| Plasma Protein Binding | Lower Binding[3] | Higher Binding[3] | Higher fraction of unbound, active drug. |

This data strongly suggests that while Olaparib exhibits higher raw potency in enzymatic assays, the novel isoquinoline series possesses a more favorable drug-like profile, with clear advantages in metabolic stability and plasma protein binding that could translate to superior in vivo performance.[3]

Proposed In Vivo Efficacy Study: A Validated Experimental Protocol

The central question is whether the superior ADME characteristics of the Lead Isoquinoline translate into improved tumor growth inhibition in vivo. The following protocol outlines a robust xenograft study designed to provide a definitive answer. This methodology is based on established protocols for evaluating PARP inhibitors in preclinical models.[7][8]

3.1. Objective

To directly compare the in vivo anti-tumor efficacy of the Lead Isoquinoline derivative and Olaparib in a human cancer xenograft model with a known DNA repair deficiency (BRCA mutation).

3.2. Materials & Model

  • Animal Model: Female athymic nude mice (or SCID mice), 6-8 weeks old.[9]

  • Cell Line: A BRCA2-mutated human ovarian cancer cell line (e.g., patient-derived OVCAR-3 or similar well-characterized line).

  • Test Articles:

    • Lead Isoquinoline derivative

    • Olaparib (clinical grade, for benchmark)

    • Vehicle control

  • Reagents: Matrigel, cell culture media, anesthesia, sterile PBS.

3.3. Experimental Workflow

The study follows a logical progression from tumor implantation to data analysis.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis cell_culture Cell Line Expansion (BRCA2-mutant Ovarian Cancer) implantation Tumor Implantation (Subcutaneous injection with Matrigel) cell_culture->implantation monitoring Tumor Growth Monitoring (Calipers, twice weekly) implantation->monitoring randomization Randomization (Tumor volume ~150-200 mm³) monitoring->randomization dosing Daily Dosing (Oral Gavage) - Vehicle - Olaparib (e.g., 50 mg/kg) - Lead Isoquinoline (e.g., 50 mg/kg) randomization->dosing endpoints Monitor Endpoints - Tumor Volume - Body Weight - Clinical Signs dosing->endpoints termination Study Termination (Tumor volume >2000 mm³ or humane endpoint) endpoints->termination necropsy Necropsy & Tissue Harvest (Tumors, Blood, Organs) termination->necropsy analysis Pharmacodynamic & Data Analysis - Tumor Growth Inhibition (TGI) - Survival Analysis (Kaplan-Meier) - PARP Inhibition Assay necropsy->analysis

Caption: Workflow for a comparative in vivo xenograft study.

3.4. Step-by-Step Methodology

  • Tumor Implantation:

    • Harvest log-phase cancer cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Measure tumors with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When the mean tumor volume reaches approximately 150-200 mm³, randomize mice into treatment groups (n=8-10 per group) ensuring similar mean tumor volumes across groups.

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the formulation vehicle daily via oral gavage.

    • Group 2 (Olaparib): Administer Olaparib (e.g., 50 mg/kg) daily via oral gavage. This dose has been shown to be effective in xenograft models.[8]

    • Group 3 (Lead Isoquinoline): Administer the lead compound at a comparable dose (e.g., 50 mg/kg) daily via oral gavage. Dose range finding may be required.

    • Continue treatment for a predefined period (e.g., 21-28 days) or until endpoints are reached.

  • Efficacy and Toxicity Assessment:

    • Measure tumor volumes and body weights twice weekly. Body weight loss is a key indicator of toxicity.[9]

    • Monitor animals for any adverse clinical signs.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI). A secondary endpoint is time to progression or overall survival.[10]

  • Pharmacodynamic (PD) Analysis:

    • At the end of the study (or in a satellite group), collect tumor tissue approximately 2-4 hours after the final dose.

    • Measure the level of poly(ADP-ribose) (PAR) in tumor lysates via ELISA or Western blot. A significant reduction in PAR levels confirms target engagement and PARP inhibition in vivo.[11]

Mechanism of Action & Expected Outcomes

The therapeutic strategy hinges on the concept of synthetic lethality. The diagram below illustrates the central mechanism.

G cluster_0 Normal Cell (Functional HR Repair) cluster_1 BRCA-Mutant Cancer Cell (Synthetic Lethality) ssb1 Single-Strand Break (SSB) parp1 PARP Enzyme ssb1->parp1 ssb_repair SSB Repair parp1->ssb_repair dsb1 Double-Strand Break (DSB) hr_repair Homologous Recombination (HR) Repair dsb1->hr_repair survival1 Cell Survival hr_repair->survival1 ssb2 Single-Strand Break (SSB) parp2 PARP Enzyme ssb2->parp2 parp_inhibited PARP Trapping & Inhibition parp2->parp_inhibited inhibitor Isoquinoline / Olaparib inhibitor->parp2 replication_fork Replication Fork Collapse parp_inhibited->replication_fork dsb2 Double-Strand Break (DSB) replication_fork->dsb2 hr_deficient Deficient HR Repair dsb2->hr_deficient death Cell Death (Apoptosis) hr_deficient->death

Caption: Mechanism of synthetic lethality via PARP inhibition.

Expected Results:

  • Vehicle Group: Tumors will exhibit rapid, unchecked growth.

  • Olaparib Group: Significant tumor growth inhibition is expected, consistent with published data.[7] This group serves as the critical benchmark for efficacy.

  • Lead Isoquinoline Group: The hypothesis is that this group will show TGI that is at least equivalent to, or superior to, Olaparib . Superiority could manifest as more profound tumor regression, a longer delay in tumor regrowth, or efficacy at a lower dose, potentially linked to its favorable ADME properties.

Conclusion

The "this compound" scaffold represents a promising new direction in the development of PARP inhibitors. While direct in vivo efficacy data is not yet published, comparative in vitro and ADME studies have identified lead candidates with significant advantages over the clinical benchmark, Olaparib, particularly in terms of metabolic stability and plasma protein binding.[3] These characteristics are critical for successful clinical translation.

The detailed in vivo protocol provided in this guide offers a validated, head-to-head methodology to definitively assess the therapeutic potential of these novel derivatives. The successful execution of such studies is the mandatory next step to determine if the promising preclinical profile of this new isoquinoline series can translate into a best-in-class therapy for patients with cancers harboring DNA repair deficiencies.

References

A Head-to-Head Comparison of Novel 1-Oxo-1,2-dihydroisoquinoline-4-carboxylate Derivatives and Established PARP Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted cancer therapy has been significantly shaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors, particularly for tumors harboring deficiencies in DNA damage repair pathways, such as BRCA1/2 mutations. While clinically approved PARP inhibitors like Olaparib and Talazoparib have demonstrated considerable success, the quest for novel scaffolds with improved potency, selectivity, and pharmacokinetic profiles is a dynamic area of research. This guide provides a comprehensive head-to-head comparison of a promising new chemical class derived from the "Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate" scaffold with the established PARP inhibitors, Olaparib and Talazoparib. We delve into the mechanistic nuances, present comparative in vitro data, and provide detailed experimental protocols to enable researchers to rigorously evaluate and potentially advance this novel class of inhibitors.

Introduction: The Rationale for Novel PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs).[1][2] In cancer cells with a compromised homologous recombination (HR) repair pathway, often due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[3][4] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be repaired efficiently in HR-deficient cells, ultimately leading to cell death through a mechanism known as synthetic lethality.[3][5]

Clinically approved PARP inhibitors, such as Olaparib and Talazoparib, have revolutionized the treatment of certain ovarian, breast, prostate, and pancreatic cancers.[4][6] However, challenges related to acquired resistance, off-target effects, and tolerability persist, driving the search for new chemical entities. The 1-oxo-1,2-dihydroisoquinoline-4-carboxylate scaffold has recently emerged as a promising foundation for the development of novel PARP inhibitors.[7][8] Derivatives of this scaffold have shown potent enzymatic inhibition and favorable druglike properties.[8][9]

This guide will focus on a representative lead compound from this novel series, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one (hereafter referred to as IQ-Lead ), which is synthesized from a derivative of this compound.[7][10] We will compare its performance against the well-characterized clinical drugs, Olaparib and Talazoparib.

Mechanistic Comparison: Catalytic Inhibition vs. PARP Trapping

The efficacy of PARP inhibitors is attributed to a dual mechanism of action: inhibition of PARP's catalytic activity and the trapping of PARP enzymes on DNA.[11][12]

  • Catalytic Inhibition: All PARP inhibitors compete with the natural substrate, nicotinamide adenine dinucleotide (NAD+), at the enzyme's catalytic domain.[1][12] This prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are necessary to recruit other DNA repair factors to the site of damage.[1]

  • PARP Trapping: A potentially more cytotoxic mechanism involves the stabilization of the PARP-DNA complex.[12][13] By locking the PARP enzyme onto the DNA at the site of a single-strand break, the inhibitor prevents the completion of the repair process and creates a physical obstruction to DNA replication and transcription machinery.[11][12]

Different PARP inhibitors exhibit varying potencies for catalytic inhibition versus PARP trapping. Talazoparib, for instance, is known to be a particularly potent PARP trapper, which may contribute to its high cytotoxicity.[12][14][15] The novel IQ-Lead compound is hypothesized to function through both mechanisms, and understanding its trapping efficiency relative to Olaparib and Talazoparib is crucial for its development.

G cluster_0 DNA Damage Response & PARP Inhibition cluster_1 Action of PARP Inhibitors DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 Recruitment and Activation DNA_damage->PARP1 PAR PAR Synthesis (PARylation) PARP1->PAR Uses Trapped_complex Trapped PARP-DNA Complex NAD NAD+ NAD->PAR DDR_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->DDR_proteins SSB_repair SSB Repair DDR_proteins->SSB_repair PARPi PARP Inhibitor (e.g., IQ-Lead, Olaparib) PARPi->PARP1 Induces PARPi->PAR Blocks Catalytic_inhibition Catalytic Inhibition PARP_trapping PARP Trapping DSB Replication Fork Collapse -> Double-Strand Break (DSB) Trapped_complex->DSB Apoptosis Cell Death (Synthetic Lethality in HR-deficient cells) DSB->Apoptosis

Caption: Mechanism of PARP Inhibition and Synthetic Lethality.

Head-to-Head In Vitro Performance

The preclinical evaluation of a novel PARP inhibitor relies on a suite of in vitro assays to determine its potency, selectivity, and cellular efficacy. Below is a summary of comparative data for IQ-Lead, Olaparib, and Talazoparib, based on published findings and standardized assay protocols.

Table 1: Comparative In Vitro Activity of PARP Inhibitors

ParameterIQ-LeadOlaparibTalazoparib
PARP1 IC₅₀ (nM) ~25[10]~5~1.2
PARP2 IC₅₀ (nM) ~18[10]~1~0.9
PARP1/PARP2 Selectivity ~1.4[10]~5~1.3
PARP Trapping Potency To be determinedModerate[12]High[12][15]
Cell Viability IC₅₀ (nM)
BRCA1-deficient (MDA-MB-436)To be determined~10-100~1-10
BRCA-proficient (MCF-7)To be determined>10,000>1,000

Note: IC₅₀ values can vary based on specific assay conditions. The data presented are representative values for comparative purposes.

Interpretation of Data:

The available data indicates that IQ-Lead is a potent inhibitor of both PARP1 and PARP2, with IC₅₀ values in the low nanomolar range.[10] Its selectivity for PARP1 versus PARP2 is comparable to that of Talazoparib. While Olaparib shows slightly higher selectivity for PARP1, the clinical significance of this is still under investigation. A critical next step for characterizing IQ-Lead is to quantify its PARP trapping ability and to assess its cytotoxic potency in paired cell lines with and without BRCA mutations to confirm its synthetic lethal effect.

Key Experimental Protocols

To ensure reproducibility and facilitate direct comparison, standardized protocols are essential. The following sections detail the methodologies for the key in vitro assays.

In Vitro PARP1/2 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP by measuring the incorporation of biotinylated NAD+ onto histone proteins.[1][16]

Workflow Diagram:

G start Start plate_prep Coat 96-well plate with histone proteins start->plate_prep blocking Block plate plate_prep->blocking add_inhibitor Add serially diluted inhibitor (e.g., IQ-Lead) blocking->add_inhibitor add_reagents Add PARP enzyme, activated DNA, and biotinylated NAD+ add_inhibitor->add_reagents incubate_reaction Incubate for 1 hour at room temperature add_reagents->incubate_reaction detection Add Streptavidin-HRP and incubate incubate_reaction->detection add_substrate Add chemiluminescent substrate detection->add_substrate read_plate Read luminescence on a plate reader add_substrate->read_plate analyze Calculate IC50 values read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro PARP chemiluminescent assay.[1]

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate with PBST (Phosphate-Buffered Saline with Tween 20). Block the wells with a suitable blocking buffer for at least 90 minutes at room temperature.[1]

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds (IQ-Lead, Olaparib, Talazoparib) and a vehicle control (e.g., DMSO) in PARP assay buffer.

  • Enzymatic Reaction:

    • Add the diluted inhibitors to the designated wells.

    • Prepare a master mix containing PARP1 or PARP2 enzyme, activated DNA, and biotinylated NAD+.

    • Add the master mix to all wells (except for the "blank" control).

    • Incubate the plate for 1 hour at room temperature.[1]

  • Detection:

    • Wash the plate thoroughly with PBST.

    • Add streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 30 minutes.

    • Wash the plate again to remove unbound conjugate.

    • Add a chemiluminescent HRP substrate.

  • Data Acquisition and Analysis:

    • Immediately measure the luminescence using a microplate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell-Based PARP Trapping Assay

This assay measures the amount of PARP1 that is "trapped" on chromatin within cells after treatment with an inhibitor and a DNA-damaging agent.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., HeyA8) in a multi-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the PARP inhibitors for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA-damaging agent like methyl methanesulfonate (MMS) for a short period (e.g., 15 minutes).[15]

  • Cell Lysis and Fractionation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and separate the chromatin-bound fraction from the soluble fraction by centrifugation.

  • Western Blotting:

    • Quantify the protein concentration in the chromatin-bound fractions.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against PARP1.

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection. A histone protein (e.g., Histone H3) should be used as a loading control for the chromatin fraction.

  • Data Analysis: Quantify the band intensities for PARP1 and normalize them to the loading control. Compare the amount of chromatin-bound PARP1 in inhibitor-treated samples to the vehicle-treated control.[15]

Cell Viability Assay in BRCA-Deficient and Proficient Cell Lines

This assay determines the cytotoxic effect of the PARP inhibitors, leveraging the principle of synthetic lethality.

Step-by-Step Protocol:

  • Cell Seeding: Seed paired cell lines, one with a BRCA mutation (e.g., MDA-MB-436 [BRCA1 mutant], UWB1.289 [BRCA1 mutant]) and a BRCA-proficient counterpart (e.g., MCF-7, UWB1.289+BRCA1), in 96-well plates.[17][18]

  • Compound Treatment: Add serial dilutions of the PARP inhibitors to the cells.

  • Incubation: Incubate the cells for an extended period (e.g., 6-7 days) to allow for multiple cell divisions, which is necessary to observe the effects of synthetic lethality.[19]

  • Viability Assessment:

    • Measure cell viability using a suitable method, such as the MTT or ATPlite assay.[20]

    • For an MTT assay, add MTT reagent to the wells, incubate, and then solubilize the resulting formazan crystals with DMSO or SDS before reading the absorbance.

  • Data Analysis: Normalize the viability data to untreated controls and plot against inhibitor concentration to determine the IC₅₀ for each cell line. A significantly lower IC₅₀ in the BRCA-deficient line compared to the proficient line indicates a synthetic lethal effect.

Discussion and Future Perspectives

The preliminary data on the 1-oxo-1,2-dihydroisoquinoline-4-carboxylate scaffold, represented by IQ-Lead, is highly encouraging. The compound demonstrates potent, low-nanomolar inhibition of PARP1 and PARP2, placing it in the same efficacy class as established drugs like Olaparib and Talazoparib.[10] Furthermore, studies have suggested that this novel series possesses advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to Olaparib, including better hydrophilicity and plasma stability.[8][21]

The critical next steps in the preclinical evaluation of IQ-Lead will be to:

  • Quantify PARP Trapping: Rigorously compare its PARP trapping potency against Talazoparib, the current benchmark for this mechanism.

  • Confirm Synthetic Lethality: Conduct comprehensive cell viability studies across a panel of BRCA-mutant and wild-type cancer cell lines to establish a robust therapeutic window.

  • Assess Off-Target Effects: Profile the compound against a broad panel of kinases and other enzymes to ensure a clean safety profile.

  • Initiate In Vivo Studies: Evaluate the efficacy, pharmacokinetics, and tolerability of IQ-Lead in animal models of BRCA-mutant cancers.

The 1-oxo-1,2-dihydroisoquinoline-4-carboxylate scaffold represents a promising avenue for the development of next-generation PARP inhibitors. By systematically applying the comparative assays and protocols outlined in this guide, researchers can thoroughly characterize novel candidates like IQ-Lead and determine their potential for clinical translation.

References

Unraveling the Molecular Blueprint: A Comparative Guide to Confirming the Mechanism of Action of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is one of meticulous investigation and rigorous comparison. Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate, a molecule with a privileged heterocyclic scaffold, presents an intriguing case for mechanistic exploration. This guide provides an in-depth, technically-grounded framework for elucidating its mechanism of action, comparing it with established alternatives, and presenting the requisite experimental data to support these findings. Our approach is rooted in a hypothesis-driven methodology, drawing from the known activities of structurally related compounds to inform our experimental design.

The Prevailing Hypotheses: Learning from Chemical Kin

Preliminary analysis of the scientific literature reveals that the 1-oxo-isoquinoline core is a recurring motif in compounds with distinct biological activities. Notably, derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP)[1][2][3][4] and phosphodiesterases (PDEs)[5]. These two enzyme families represent our primary working hypotheses for the mechanism of action of this compound.

  • Hypothesis 1: PARP Inhibition. PARP enzymes are critical players in DNA damage repair. Their inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects, a cornerstone of modern oncology.

  • Hypothesis 2: Phosphodiesterase (PDE) Inhibition. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in various signaling pathways. PDE inhibition elevates intracellular cyclic nucleotide levels, impacting processes like inflammation, smooth muscle relaxation, and platelet aggregation.[5]

This guide will systematically outline the experimental journey to test these hypotheses, comparing our lead compound against established inhibitors in each class.

The Experimental Roadmap: A Step-by-Step Mechanistic Deep Dive

To rigorously assess our hypotheses, a multi-pronged experimental approach is essential. We will progress from broad, target-agnostic screening to specific, hypothesis-driven assays.

Phase 1: Initial Target Class Identification

The first step is to ascertain which, if any, of our hypothesized enzyme families interact with this compound.

Experimental Workflow: Initial Enzyme Inhibition Profiling

G cluster_0 Compound Preparation cluster_1 Enzyme Inhibition Assays cluster_2 Data Analysis Test_Compound This compound PARP_Assay In vitro PARP1/2 Inhibition Assay (Colorimetric or Fluorescent) Test_Compound->PARP_Assay Test Compound PDE_Assay In vitro PDE Family Panel Assay (e.g., PDE1-11) Test_Compound->PDE_Assay Test Compound Olaparib Olaparib (PARP inhibitor) Olaparib->PARP_Assay Positive Control Roflumilast Roflumilast (PDE4 inhibitor) Roflumilast->PDE_Assay Positive Control IC50_Determination IC50 Value Calculation PARP_Assay->IC50_Determination PDE_Assay->IC50_Determination Selectivity_Profile Selectivity Profiling IC50_Determination->Selectivity_Profile

Caption: Workflow for initial enzyme inhibition screening.

Protocol: In Vitro PARP1 Inhibition Assay (Colorimetric)

  • Plate Preparation: Coat a 96-well plate with histone proteins and allow to dry.

  • Reaction Mixture: Prepare a reaction buffer containing biotinylated NAD+, activated DNA, and recombinant human PARP1 enzyme.

  • Compound Addition: Add serial dilutions of this compound, Olaparib (positive control), and a vehicle control (e.g., DMSO) to the wells.

  • Initiation: Add the reaction mixture to the wells to start the PARP reaction. Incubate at room temperature.

  • Detection: Add streptavidin-HRP and a colorimetric HRP substrate.

  • Readout: Measure the absorbance at the appropriate wavelength.

  • Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Protocol: In Vitro PDE4 Inhibition Assay (Fluorescent)

  • Reaction Mixture: Prepare a reaction buffer containing the fluorescently labeled cAMP substrate and the test compounds (this compound, Roflumilast, and vehicle).

  • Enzyme Addition: Add recombinant human PDE4 enzyme to initiate the reaction. Incubate at room temperature.

  • Stop Reaction: Add a stop reagent containing a binding agent that binds to the unhydrolyzed substrate.

  • Readout: Measure the fluorescence polarization. A decrease in polarization indicates substrate hydrolysis.

  • Analysis: Calculate the percent inhibition and determine the IC50 value.

Data Presentation: Comparative IC50 Values

CompoundPARP1 IC50 (nM)PDE4B IC50 (nM)
This compoundExperimental ValueExperimental Value
Olaparib (PARP Inhibitor)5>10,000
Roflumilast (PDE4 Inhibitor)>10,0000.9
Phase 2: Cellular Target Engagement and Downstream Effects

Assuming a positive result from Phase 1, the next crucial step is to confirm that the compound engages its target within a cellular context and elicits the expected downstream biological effects.

Signaling Pathway: PARP Inhibition and DNA Damage Response

G DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PAR PAR Polymer Synthesis PARP->PAR Apoptosis Apoptosis PARP->Apoptosis Repair DNA Repair Protein Recruitment PAR->Repair Cell_Survival Cell Survival Repair->Cell_Survival Inhibitor This compound or Olaparib Inhibitor->PARP Inhibition

Caption: Simplified PARP signaling pathway.

Protocol: Cellular PARylation Assay (Western Blot)

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with known DNA repair deficiencies like BRCA1/2 mutations).

  • Treatment: Treat cells with a DNA damaging agent (e.g., hydrogen peroxide) in the presence of varying concentrations of this compound or Olaparib.

  • Lysis: Lyse the cells and quantify total protein concentration.

  • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for poly(ADP-ribose) (PAR).

  • Analysis: Quantify the PAR signal to assess the level of PARP activity inhibition.

Protocol: Cellular cAMP Measurement Assay

  • Cell Culture: Culture cells known to express the target PDE subtype (e.g., PDE4).

  • Treatment: Treat cells with a phosphodiesterase activator (e.g., forskolin) and varying concentrations of this compound or Roflumilast.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., ELISA or HTRF).

  • Analysis: Determine the EC50 for cAMP accumulation.

Data Presentation: Cellular Activity Comparison

CompoundCellular PARylation IC50 (µM)Cellular cAMP EC50 (µM)
This compoundExperimental ValueExperimental Value
Olaparib0.1>50
Roflumilast>500.05
Phase 3: Phenotypic Confirmation

The final phase connects target engagement to a relevant cellular phenotype. This provides crucial evidence for the compound's functional consequences.

Protocol: Synthetic Lethality Assay (for PARP Inhibition)

  • Cell Lines: Use a pair of isogenic cell lines, one with wild-type BRCA1/2 and one with a BRCA1/2 mutation.

  • Treatment: Treat both cell lines with a dose range of this compound or Olaparib.

  • Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using a standard method like the CellTiter-Glo® assay.

  • Analysis: Compare the viability curves for the two cell lines. A significantly greater reduction in viability in the BRCA-deficient line is indicative of synthetic lethality.

Protocol: Anti-inflammatory Assay (for PDE4 Inhibition)

  • Cell Culture: Use immune cells such as peripheral blood mononuclear cells (PBMCs).

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Treatment: Co-treat the cells with varying concentrations of this compound or Roflumilast.

  • Cytokine Measurement: Measure the levels of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the cell supernatant using ELISA.

  • Analysis: Determine the IC50 for the inhibition of TNF-α production.

Conclusion: Building a Case for a Novel Mechanism

By systematically progressing through these experimental phases, researchers can build a robust and compelling case for the mechanism of action of this compound. The comparative data generated against well-characterized inhibitors like Olaparib and Roflumilast will provide the necessary context to understand the potency, selectivity, and cellular efficacy of this novel compound. This structured, evidence-based approach is fundamental to the successful advancement of new chemical entities in the drug discovery pipeline.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and regulatory adherence. This guide provides a detailed protocol for the proper disposal of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS No: 37497-84-0), a compound utilized in research and development settings.[1] The procedures outlined here are rooted in established safety protocols and are designed to ensure the protection of laboratory personnel and the environment. Given the limited specific toxicological and ecological data for this compound, a cautious approach is mandated, treating it as a hazardous substance.

Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the compound's potential hazards is essential. While comprehensive data for this compound is not fully available, information from safety data sheets and related isoquinoline derivatives allows for a responsible preliminary hazard assessment.

Known and Inferred Hazards

While a specific GHS classification for the 4-carboxylate isomer is not detailed in the available literature, a closely related isomer, Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate, is classified with the following hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Given the structural similarity, it is prudent to handle this compound as if it possesses similar hazardous properties. All personnel must wear appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE)

A summary of the required PPE for handling this compound is provided in the table below.

Equipment Specification Rationale
Eye Protection Safety goggles or a face shieldTo prevent eye irritation from splashes or airborne particles.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation.[3][4]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or vapors, which may cause respiratory irritation.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted systematically to ensure safety and compliance with environmental regulations.

Waste Identification and Segregation

The first critical step is the accurate identification and segregation of all waste streams containing the compound.

  • Solid Waste: This includes the pure compound, any contaminated consumables such as weigh boats, filter paper, and contaminated PPE.

  • Liquid Waste: This encompasses solutions containing the compound and any solvents used for rinsing contaminated glassware.

  • Contaminated Labware: Glassware and equipment that have come into contact with the compound.

It is crucial to segregate this waste from other laboratory waste to prevent unintentional chemical reactions.[3] Specifically, keep it separate from strong oxidizing agents.[3]

Containerization of Waste

Proper containment is fundamental to safe waste management.

  • Select Compatible Containers: Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[3][5] For solid waste, a robust, sealable container is appropriate. For liquid waste, use a container designed for liquids with a secure, leak-proof lid.[3][5] The original product container can be reused if it is in good condition.[5][6]

  • Condition of Containers: Ensure all waste containers are in good condition, free from leaks or external chemical residue.[5][7]

  • Secure Sealing: Waste containers must be kept tightly capped at all times, except when waste is being added.[5][6][7] This prevents the release of vapors and reduces the risk of spills.

Labeling of Hazardous Waste

Accurate and clear labeling is a legal and safety requirement.

  • Content Identification: The label must clearly state "Hazardous Waste."[5]

  • Chemical Name: Identify the contents with the full chemical name: "this compound" and its CAS number (37497-84-0).[3] Avoid using chemical formulas or abbreviations.[6]

  • Concentration and Quantity: Provide an approximate concentration and quantity of the waste.[3][5]

On-site Accumulation and Storage

Designated storage areas are essential for managing waste safely before its final disposal.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[3][8] This area should be near the point of generation and under the control of laboratory personnel.[3]

  • Segregation in SAA: Within the SAA, ensure that the waste is segregated according to compatibility. For example, store it away from incompatible materials like strong acids or bases.[8]

  • Regular Inspection: The SAA should be inspected weekly for any signs of container leakage or deterioration.[3][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_procedure Disposal Procedure A Start: Generation of Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Identify Waste Type B->C D Solid Waste (Pure Compound, Contaminated PPE) C->D Solid E Liquid Waste (Solutions, Rinsates) C->E Liquid F Contaminated Labware (Glassware) C->F Labware G Select Compatible & Leak-Proof Container D->G E->G L Triple Rinse with Suitable Solvent F->L H Label Container: 'Hazardous Waste' Full Chemical Name & CAS No. G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Arrange for Pickup by Certified Waste Disposal Service I->J K End: Proper Disposal J->K M Collect Rinsate as Hazardous Liquid Waste L->M M->E

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of accidental exposure or spillage, immediate and appropriate action is vital.

First Aid Measures
Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4] Never give anything by mouth to an unconscious person.[9]
Accidental Release Measures

In case of a spill, follow these steps:

  • Evacuate Personnel: Keep unnecessary personnel away from the spill area.

  • Ensure Ventilation: Work in a well-ventilated area, preferably a fume hood.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[9]

  • Cleanup: For solid spills, carefully sweep or scoop up the material and place it in a suitable, closed container for disposal. Avoid creating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a chemical waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[10] Your institution's Environmental Health and Safety (EHS) office will provide specific procedures for arranging the collection of hazardous waste.

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, upholding the highest standards of scientific integrity and responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.